Penillic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H18N2O4S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(3S)-5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11?,12-,13?/m0/s1 |
InChI Key |
PSPRNQOVLYLHSA-CPCZMJQVSA-N |
Isomeric SMILES |
CC1([C@@H](N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Penicillic Acid: An In-depth Technical History
A comprehensive guide for researchers, scientists, and drug development professionals on the initial discovery, characterization, and biosynthetic elucidation of penicillic acid.
Abstract
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus, holds a unique place in the history of natural product chemistry. Though overshadowed by its famous namesake, penicillin, the discovery and structural elucidation of penicillic acid predate the antibiotic era and represent significant milestones in the study of microbial metabolites. This technical guide provides a detailed historical account of the discovery of penicillic acid, from its initial isolation in 1913 to the elucidation of its biosynthetic pathway. It includes detailed experimental protocols from key historical publications, quantitative data, and visualizations of experimental workflows and biosynthetic pathways to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug development.
The Initial Discovery: Alsberg and Black (1913)
The story of penicillic acid begins in the early 20th century, two decades before Alexander Fleming's famous observation of penicillin's antibiotic properties. In 1913, American biochemists Carl L. Alsberg and Otis F. Black, while investigating the deterioration of maize, isolated a crystalline substance from cultures of Penicillium puberulum. Their findings were published in a bulletin from the U.S. Department of Agriculture's Bureau of Plant Industry.[1][2][3][4][5] This initial discovery marked the first isolation of a pure, crystalline metabolite from a Penicillium species.
Original Isolation and Characterization
Experimental Protocol: Initial Isolation of Penicillic Acid (Alsberg and Black, 1913 - Reconstructed from later reports)
The following protocol is a reconstruction based on descriptions in later scientific literature of Alsberg and Black's original work.
-
Organism: Penicillium puberulum Bainier.[8]
-
Culture Medium: A simple medium likely containing glucose or another carbohydrate source and inorganic salts, suitable for the growth of the fungus.
-
Cultivation: The fungus was grown in surface culture on the liquid medium for a period of several weeks to allow for the accumulation of secondary metabolites.
-
Extraction: The culture fluid was separated from the mycelium. The acidic nature of penicillic acid suggests that an extraction procedure involving acidification of the culture filtrate followed by extraction with an organic solvent like ether or chloroform (B151607) was likely employed.
-
Crystallization: The organic solvent extract was concentrated, and upon standing, crude crystals of penicillic acid were obtained. Further purification was likely achieved by recrystallization from a suitable solvent.
Quantitative Data from Early Observations
Alsberg and Black's initial work provided the first quantitative data on penicillic acid, though it was limited by the analytical techniques of the time.
| Property | Value | Reference |
| Melting Point | Not definitively reported in 1913 | |
| Crystalline Form | Described as crystalline | [1] |
| Elemental Composition | Not definitively reported in 1913 |
Structure Elucidation: Birkinshaw, Oxford, and Raistrick (1936)
For over two decades, the chemical structure of penicillic acid remained unknown. In 1936, a team of British biochemists, John H. Birkinshaw, Albert E. Oxford, and Harold Raistrick, published a comprehensive study in the Biochemical Journal that detailed the isolation, properties, and, most importantly, the chemical constitution of penicillic acid.[9][10][11] Their work was a landmark in natural product chemistry, employing classical methods of degradation and synthesis to deduce the structure of this novel fungal metabolite.
Improved Isolation and Characterization
Birkinshaw and his colleagues worked with both Penicillium puberulum and P. cyclopium, the latter of which they found to be a more prolific producer of penicillic acid. This enabled them to obtain larger quantities of the compound for detailed chemical analysis.
Experimental Protocol: Isolation of Penicillic Acid (Birkinshaw et al., 1936)
The following protocol is based on the detailed methodology described in their 1936 publication.
-
Organism: Penicillium cyclopium Westling.
-
Culture Medium: Czapek-Dox solution, a defined medium containing glucose and inorganic salts.
-
Cultivation: The fungus was grown in surface culture on the Czapek-Dox solution in large flasks at 24°C for 30-40 days.
-
Extraction:
-
The culture fluid was filtered to remove the mycelium.
-
The filtrate was acidified to a pH of approximately 2 with hydrochloric acid.
-
The acidified filtrate was then continuously extracted with ether for 24-48 hours.
-
-
Purification and Crystallization:
-
The ether extract was dried over anhydrous sodium sulfate (B86663) and then evaporated to a small volume.
-
Upon cooling, crude penicillic acid crystallized out.
-
The crude product was recrystallized from either water or a mixture of benzene (B151609) and petroleum ether to yield pure, colorless needles.
-
Quantitative Data from Birkinshaw et al. (1936)
This study provided the first reliable and detailed quantitative data for penicillic acid.
| Property | Value | Reference(s) |
| Melting Point | 83-84 °C | [12] |
| Elemental Analysis | C, 56.4%; H, 5.9% (Consistent with C₈H₁₀O₄) | [11] |
| Molecular Weight (by titration) | Approx. 170 g/mol | [11] |
| Solubility | Moderately soluble in cold water; freely soluble in hot water, alcohol, ether, and chloroform | [12] |
| UV Absorption Maximum | ~220 nm | [12] |
Elucidation of the Chemical Structure
The structural elucidation of penicillic acid by Birkinshaw and his team was a feat of deductive chemical reasoning, relying on a series of chemical reactions and the characterization of the resulting products.
Experimental Workflow for Structure Elucidation
Caption: Key chemical degradation experiments used to determine the structure of penicillic acid.
Through these and other reactions, they deduced that penicillic acid is γ-keto-β-methoxy-δ-methylene-Δα-hexenoic acid, existing in tautomeric equilibrium with its γ-hydroxylactone form.
Biosynthetic Pathway of Penicillic Acid
The elucidation of the biosynthetic pathway of penicillic acid came much later, with key studies in the late 1950s and early 1960s utilizing the then-emerging technique of isotopic labeling.
Isotopic Labeling Studies
In 1958, A. J. Birch, G. E. Blance, and H. Smith published a paper in the Journal of the Chemical Society that described the use of ¹⁴C-labeled precursors to trace the origins of the carbon atoms in the penicillic acid molecule.[13] This was followed by further studies, including those by Bentley and Keil in 1962, which helped to solidify the proposed pathway.[14]
Experimental Protocol: Isotopic Labeling Studies (General Methodology)
-
Organism: A penicillic acid-producing strain of Penicillium.
-
Culture: The fungus was grown in a liquid medium.
-
Precursor Feeding: At a suitable point in the growth phase, a ¹⁴C-labeled precursor (e.g., [1-¹⁴C]acetate, [2-¹⁴C]acetate, or [¹⁴C]formate) was added to the culture.
-
Isolation and Degradation: After a period of incubation, the penicillic acid was isolated and purified. The labeled penicillic acid was then chemically degraded in a stepwise manner to determine the position of the ¹⁴C atoms within the molecule.
-
Analysis: The radioactivity of the degradation products was measured to map the incorporation of the labeled precursors.
These studies demonstrated that the carbon skeleton of penicillic acid is derived from four molecules of acetate (B1210297) and one C₁ unit, likely from methionine.
The Polyketide Pathway
The results of the isotopic labeling experiments strongly indicated that penicillic acid is a polyketide, formed through the head-to-tail condensation of acetate units, followed by modification through methylation, oxidation, and ring cleavage.
Proposed Biosynthetic Pathway of Penicillic Acid
Caption: The proposed biosynthetic pathway of penicillic acid via the polyketide route.
Conclusion
The history of the discovery of penicillic acid is a testament to the foundational principles of natural product chemistry. From its serendipitous discovery in spoiled maize to the elegant chemical detective work that revealed its structure and the sophisticated isotopic tracer studies that unveiled its biosynthesis, the story of penicillic acid highlights the evolution of scientific methodology over half a century. This in-depth technical guide, with its compilation of historical experimental protocols and quantitative data, serves as a valuable resource for understanding the origins of a significant, albeit lesser-known, microbial metabolite. The journey of penicillic acid from a laboratory curiosity to a well-characterized mycotoxin continues to be of interest to scientists in diverse fields, from food safety to drug discovery.
References
- 1. journals.asm.org [journals.asm.org]
- 2. The Emergence of Mycophenolate Mofetilin Dermatology: From Its Roots in the World of Organ Transplantation to its Versatile Role in the Dermatology Treatment Room - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Mycophenolate mofetil - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Penicillic Acid | Engormix [en.engormix.com]
- 9. Antibiotics from Penicillia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies in the biochemistry of micro-organisms: Penicillic acid, a metabolic product of Penicillium puberulum Bainier and P. cylopium Westling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Open Access) Studies in the biochemistry of micro-organisms: Penicillic acid, a metabolic product of Penicillium puberulum Bainier and P. cylopium Westling (1936) | John Howard Birkinshaw | 89 Citations [scispace.com]
- 12. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 924. Studies in relation to biosynthesis. Part XVIII. Penicillic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Tetronic acid biosynthesis in molds. I. Formation of carlosic and carolic acids in Penicillium charlesii - PubMed [pubmed.ncbi.nlm.nih.gov]
Penicillic Acid-Producing Fungal Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin with a range of biological activities, including antibiotic, antifungal, antiviral, and cytotoxic properties. First isolated from Penicillium puberulum, it is now known to be produced by a variety of fungal species, primarily within the Penicillium and Aspergillus genera.[1] This guide provides a comprehensive overview of the fungal species known to produce penicillic acid, quantitative data on its production, detailed experimental protocols for its study, and insights into its biosynthetic pathway.
Fungal Species Producing Penicillic Acid
A significant number of species within the Penicillium and Aspergillus genera have been identified as producers of penicillic acid. These fungi are widespread in various environments and can contaminate a range of agricultural commodities, including corn, beans, peanuts, and fruits.[2]
Key Penicillic Acid-Producing Species:
-
Penicillium species:
-
Aspergillus species:
Quantitative Data on Penicillic Acid Production
The production of penicillic acid is highly dependent on the fungal strain, substrate, and environmental conditions such as temperature and water activity. The following tables summarize quantitative data from various studies.
Table 1: Penicillic Acid Production by Fungal Species in Submerged Culture
| Fungal Species | Strain | Carbon Source | Temperature (°C) | Penicillic Acid Yield (mg/mL) | Reference |
| Penicillium cyclopium | NRRL 1888 | Mannitol | 25 | 4.0 | [1] |
| Penicillium cyclopium | NRRL 1888 | Whey Medium | - | 3.0 | [1] |
| Aspergillus sclerotiorum | CGF | Soluble Starch (8%) | - | 9.40 | [7] |
| Aspergillus sclerotiorum | CGF | Soluble Starch | - | 2.98 | [6] |
| Aspergillus sclerotiorum | CGF | Yeast Extract | - | 2.46-2.71 | [6] |
Table 2: Mycotoxin Production by Penicillium roqueforti Strains from Mould-Ripened Civil Cheese
| Mycotoxin | Concentration Range (mg/kg) |
| Roquefortine C | 0.4 - 47.0 |
| Penicillic Acid | 0.2 - 43.6 |
| Mycophenolic Acid | 0.1 - 23.1 |
| Patulin | 0.1 - 2.3 |
| Reference:[5] |
Table 3: Influence of Temperature and Moisture on Penicillic Acid Production by Aspergillus ochraceus on Poultry Feed
| Temperature (°C) | Moisture Level | Penicillic Acid Production | Reference |
| 15 or 22 | Low | Favored | [8] |
| 30 | High | Not Favored | [8] |
Experimental Protocols
Fungal Cultivation for Penicillic Acid Production
This protocol describes the submerged culture of Penicillium and Aspergillus species for the production of penicillic acid.
Materials:
-
Selected fungal strain (e.g., Penicillium cyclopium NRRL 1888)
-
Culture medium (e.g., Raulin-Thom medium or Potato Dextrose Broth)
-
Carbon source (e.g., mannitol, glucose, or soluble starch)
-
Sterile Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
Procedure:
-
Medium Preparation: Prepare the desired culture medium. For example, to prepare Raulin-Thom medium, dissolve the necessary salts in distilled water and adjust the pH. Add the selected carbon source at the desired concentration.
-
Sterilization: Sterilize the medium in Erlenmeyer flasks by autoclaving at 121°C for 15-20 minutes.
-
Inoculation: Inoculate the sterile medium with a spore suspension or a small agar (B569324) plug of the actively growing fungal culture.
-
Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for a specified period (e.g., 7-14 days).[9]
-
Harvesting: After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter. The filtrate contains the secreted penicillic acid.
Extraction and Purification of Penicillic Acid
This protocol outlines a general procedure for the extraction of penicillic acid from the fungal culture filtrate.
Materials:
-
Fungal culture filtrate
-
Ethyl acetate (B1210297) or chloroform (B151607)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Liquid-Liquid Extraction: Transfer the culture filtrate to a separatory funnel. Add an equal volume of ethyl acetate or chloroform and shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate. Collect the organic (upper) layer containing the penicillic acid.
-
Repeat Extraction: Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using techniques such as column chromatography on silica (B1680970) gel.
Quantification of Penicillic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of penicillic acid using HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or trifluoroacetic acid
-
Penicillic acid standard
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the dried crude extract in a known volume of the mobile phase (e.g., acetonitrile/water mixture). Filter the sample through a 0.22 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of the penicillic acid standard in the mobile phase. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 225 nm.
-
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the calibration curve to determine the concentration of penicillic acid in the samples.
Visualizations
Biosynthetic Pathway of Penicillic Acid
The biosynthesis of penicillic acid is a complex process involving a polyketide synthase (PKS) and several modifying enzymes. The proposed pathway in Aspergillus westerdijkiae involves a gene cluster containing genes for a non-reducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and other enzymes.
References
- 1. Penicillic acid production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mycotoxin production capability of Penicillium roqueforti in strains isolated from mould-ripened traditional Turkish civil cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of penicillic acid by Aspergillus sclerotiorum CGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of Penicillic Acid and Ochratoxin A on Poultry Feed by Aspergillus ochraceus: Temperature and Moisture Requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Technical Guide to Penicillic Acid: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has garnered significant attention in the scientific community due to its diverse biological activities.[1] First isolated in 1913 from corn infected with Penicillium puberulum, this polyketide metabolite exhibits a range of effects, including antibiotic, antiviral, antitumor, and cytotoxic properties.[2] Notably, it also functions as an inhibitor of critical biological pathways such as NF-κB signaling and bacterial quorum sensing. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and chemical synthesis of penicillic acid. It further delves into its mechanisms of action, supported by quantitative biological data and detailed experimental protocols for its isolation, characterization, and bioactivity assessment.
Chemical Structure and Properties
Penicillic acid (CAS No: 90-65-3) is a γ-lactone that exists in tautomeric equilibrium with an open-chain keto acid form.[2] This structural duality is crucial to its chemical reactivity and biological activity.
IUPAC Name: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid Molecular Formula: C₈H₁₀O₄ Molecular Weight: 170.16 g/mol [1]
Physicochemical Properties
Penicillic acid presents as crystalline needles when purified from petroleum ether and as large transparent rhombic crystals in its monohydrate form from water.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Penicillic Acid
| Property | Value |
| Melting Point | 83-84 °C (anhydrous); 58-64 °C (monohydrate)[2] |
| Solubility | Moderately soluble in cold water (2 g/100 mL). Freely soluble in hot water, ethanol, ether, benzene, and chloroform. Slightly soluble in hot petroleum ether. Practically insoluble in pentane-hexane. Soluble in DMF (30 mg/mL) and DMSO (30 mg/mL).[2] |
| UV-Vis Absorption (λmax) | ~220 nm[2] |
Spectral Data
The structural elucidation of penicillic acid is supported by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of penicillic acid is characterized by absorption bands corresponding to O-H stretching of the carboxylic acid, C=O stretching of the ketone and lactone/acid, and C=C stretching of the alkene moieties.
-
Mass Spectrometry (MS): The mass spectrum of penicillic acid typically shows a molecular ion peak corresponding to its molecular weight. Common adducts observed include [M+H]⁺ and [M+Na]⁺.[1] The top five peaks from a representative High-Resolution Mass Spectrum (HRMS) are detailed in Table 2.
Table 2: High-Resolution Mass Spectrometry Data for Penicillic Acid
| m/z | Intensity (relative to base peak) |
| 125.0597 | 999 |
| 171.0652 | 541 |
| 111.0441 | 174 |
| 112.0519 | 99 |
| 153.0546 | 76 |
Data sourced from PubChem CID 1268111.[1]
Synthesis of Penicillic Acid
Biosynthesis
Penicillic acid is a secondary metabolite synthesized via the polyketide pathway in fungi. The biosynthetic gene cluster typically includes a non-reducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR). The pathway involves the assembly of a polyketide chain from acetyl-CoA and malonyl-CoA units, followed by a series of enzymatic modifications including oxidation, methylation, and cyclization to yield the final product. A proposed biosynthetic pathway is illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of penicillic acid.
Chemical Synthesis
The first total synthesis of penicillic acid was reported by Ralph Raphael in 1947.[3] The synthesis provided definitive proof of its structure. A simplified workflow of this landmark synthesis is presented below.
Caption: Simplified workflow of Raphael's 1947 synthesis.
Biological Activities and Mechanisms of Action
Penicillic acid exhibits a broad spectrum of biological activities, which are summarized in Table 3. Its reactivity, particularly the presence of an α,β-unsaturated ketone system, allows it to form covalent adducts with nucleophiles such as the thiol groups of cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular pathways.
Table 3: Cytotoxic and Antimicrobial Activities of Penicillic Acid
| Activity Type | Target Organism/Cell Line | Quantitative Data (IC₅₀/MIC) |
| Antibacterial (MIC) | Xanthomonas albilineans | 6 µg/mL[4] |
| Antibacterial (EC₅₀) | Xanthomonas albilineans | 3.703 µg/mL[4] |
| Cytotoxicity (IC₅₀) | Rat Alveolar Macrophages | Significant chromium release at 0.1 mM[5] |
| Cytotoxicity (IC₅₀) | A2o Cells (Fas-transfected) | Dose-dependent inhibition of DNA fragmentation (0-1000 µM)[5] |
Inhibition of NF-κB Signaling Pathway
Penicillic acid has been shown to be an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor involved in inflammatory responses, cell survival, and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB (p50/p65 heterodimer) to translocate to the nucleus and activate gene transcription. Penicillic acid exerts its inhibitory effect by preventing the DNA binding of the p65 subunit of NF-κB.
Caption: Penicillic acid inhibits the NF-κB pathway.
Inhibition of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. In many pathogenic bacteria, QS controls the expression of virulence factors and biofilm formation. Penicillic acid has been identified as a quorum sensing inhibitor (QSI).[6] In the plant pathogen Xanthomonas albilineans, it competitively binds to the sensory histidine kinase RpfC, which is a key sensor in the Diffusible Signal Factor (DSF)-mediated QS system.[4] This binding disrupts the downstream signaling cascade, leading to the downregulation of virulence genes.
References
- 1. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillic Acid | Engormix [en.engormix.com]
- 3. Synthesis of the antibiotic, penicillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillic acid-mediated quorum-sensing inhibition suppresses motility and virulence of Xanthomonas albilineans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identity and effects of quorum-sensing inhibitors produced by Penicillium species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ubiquitous Mycotoxin: An In-depth Technical Guide to the Natural Occurrence of Penicillic Acid in Food
For Researchers, Scientists, and Drug Development Professionals
Penicillic acid, a mycotoxin produced by a variety of common molds, represents a persistent challenge to food safety and quality. This technical guide provides a comprehensive overview of the natural occurrence of penicillic acid in the food chain, detailing the fungal producers, influencing factors, and analytical methodologies for its detection. The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's prevalence and characteristics.
Fungal Producers and Susceptible Commodities
Penicillic acid is a secondary metabolite primarily produced by numerous species of the fungal genera Penicillium and Aspergillus. These molds are ubiquitous in the environment and can contaminate a wide range of agricultural products pre- and post-harvest.
Key Producing Species:
-
Penicillium species: P. cyclopium, P. puberulum, P. aurantiogriseum, P. melanoconidium, P. polonicum, P. expansum, P. martensii, and P. palitans are among the most significant producers.[1][2][3] Several of these species are associated with "blue-eye" disease in corn.[3]
-
Aspergillus species: A. ochraceus is a primary producer of penicillic acid, often in conjunction with ochratoxin A.[2]
Commodities Affected:
Penicillic acid has been detected in a diverse array of foodstuffs and animal feeds. Its presence is often linked to improper storage conditions, particularly high moisture and moderate temperatures. Susceptible commodities include:
-
Grains and Cereals: Corn (maize), barley, wheat, and their derived products are frequently contaminated.[2][4]
-
Fruits and Vegetables: A variety of fruits, including apples, grapes, kiwis, mandarins/oranges, and peaches, have been found to contain penicillic acid.[5]
-
Nuts and Oilseeds: Peanuts and other tree nuts can also be contaminated.
-
Animal Feeds and Silage: Penicillic acid is a notable contaminant in animal feeds and silage, posing a risk to livestock health and productivity.[2][6]
-
Other Products: Dried beans and poultry tissues have also been reported to contain penicillic acid.[7]
Factors Influencing Penicillic Acid Production
The growth of penicillic acid-producing fungi and the subsequent toxin production are influenced by a combination of environmental and substrate-related factors.
-
Water Activity (a_w) and Moisture Content: High moisture content is a critical factor for fungal growth and mycotoxin production.
-
Temperature: While fungal growth can occur over a broad temperature range, low temperatures (1-10°C) have been shown to favor the accumulation of penicillic acid.[4]
-
Substrate Composition: The nutritional composition of the commodity can impact toxin synthesis. For instance, commodities with high protein content may not support penicillic acid production.[4]
-
Aeration: The availability of oxygen can influence the rate of penicillic acid biosynthesis.
Quantitative Occurrence of Penicillic Acid in Food and Feed
The concentration of penicillic acid in contaminated commodities can vary widely depending on the producing fungal strain, the substrate, and storage conditions. The following tables summarize reported quantitative data.
Table 1: Occurrence of Penicillic Acid in Grains and Animal Feed
| Commodity | Concentration Range (µg/kg) | Mean Concentration (µg/kg) | Country/Region |
| Corn (Maize) | 5 - 231 | 59 | United States |
| Corn Silage | 123 - 1410 | 192 | United States[4] |
| Ryegrass Silage (experimentally contaminated) | up to 1803 | - | United Kingdom[6] |
| Animal Feed (Pig and Chicken) | 30 - 9220 | 904.9 | Bulgaria and South Africa[2] |
| Feedstuffs (Barley, Maize, Mixed Feeds) | <5000 - 8,240,000 | - | France[8] |
Table 2: Occurrence of Penicillic Acid in Fruits and Other Commodities
| Commodity | Concentration Range (µg/kg) | Incidence | Country/Region |
| Assorted Fruits (Kiwi, Apple, Peach, Grape, Mandarin/Orange) | 0.200 - 0.596 | 14.9% | Southern China[5] |
| Dried Beans | 11 - 179 | 25% | - |
| Poultry Gizzard | 15,870 - 26,460 | 100% | -[7] |
Biosynthetic and Signaling Pathways
Biosynthetic Pathway of Penicillic Acid
Penicillic acid is a polyketide, synthesized through a dedicated biosynthetic gene cluster. A proposed pathway in Aspergillus westerdijkiae involves a series of enzymatic reactions, starting with the synthesis of orsellinic acid by a non-reducing polyketide synthase (NR-PKS).
The gene cluster in A. westerdijkiae includes genes encoding a non-reducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), a dioxygenase, and a short-chain reductase (SDR).[9]
Signaling Pathways and Regulation
The biosynthesis of secondary metabolites, including penicillic acid, is tightly regulated by a complex network of signaling pathways that respond to environmental cues. While the specific regulation of the penicillic acid gene cluster is an area of ongoing research, parallels can be drawn from the well-studied regulation of penicillin biosynthesis.
Global regulatory proteins, such as LaeA and the velvet complex (VeA, VelB, etc.), play a crucial role in controlling the expression of secondary metabolite gene clusters in both Aspergillus and Penicillium species.[10][11] These proteins are involved in chromatin remodeling, making the gene clusters accessible for transcription. The expression of these regulatory genes, and consequently mycotoxin production, is influenced by factors like light, pH, and nutrient availability.
Experimental Protocols for Detection and Quantification
Accurate and sensitive analytical methods are essential for monitoring the presence of penicillic acid in food and feed. The following sections detail representative experimental protocols.
Analysis of Penicillic Acid in Fruits by HPLC-MS/MS (QuEChERS Method)
This method, adapted from a study on various fruits, utilizes a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction and cleanup procedure followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) analysis.[5]
5.1.1. Sample Preparation (Extraction and Cleanup)
-
Homogenization: Weigh 5 g of a homogenized fruit sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of ethyl acetate (B1210297). For dry samples, add an appropriate amount of water to rehydrate before adding the solvent.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl) to induce phase separation.
-
Centrifugation: Vortex vigorously and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper organic layer to a microcentrifuge tube containing a mixture of primary secondary amine (PSA), C18 sorbent, and anhydrous MgSO₄. Multi-walled carbon nanotubes (MWCNTs) can also be included for pigment removal.
-
Final Preparation: Vortex and centrifuge. The supernatant is then filtered and transferred to a vial for HPLC-MS/MS analysis.
5.1.2. HPLC-MS/MS Conditions
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for penicillic acid.
Multi-Mycotoxin Analysis in Cereals by LC-MS/MS
This protocol is a general approach for the simultaneous determination of multiple mycotoxins, including penicillic acid, in cereal matrices.
5.2.1. Sample Preparation
-
Grinding: Mill the cereal sample to a fine powder.
-
Extraction: Extract a representative sample (e.g., 5 g) with an acetonitrile/water mixture (e.g., 80:20, v/v) by shaking or blending.
-
Cleanup (Optional): Depending on the matrix and desired sensitivity, a cleanup step using solid-phase extraction (SPE) cartridges may be employed.
-
Dilution and Filtration: Dilute the extract with water or mobile phase, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial.
5.2.2. LC-MS/MS Conditions
-
LC System: A UHPLC system is preferred for better resolution and shorter run times.
-
Column: A C18 reversed-phase column suitable for mycotoxin analysis.
-
Mobile Phase: A gradient elution using water with a modifier (e.g., ammonium (B1175870) acetate and formic acid) and methanol (B129727) or acetonitrile with the same modifier.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and confirmation.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of mycotoxins. Penicillic acid is typically detected in negative mode.
-
Data Acquisition: Use scheduled MRM to maximize sensitivity and the number of analytes that can be monitored in a single run.
Conclusion
Penicillic acid is a mycotoxin of significant concern due to its widespread occurrence in various food and feed commodities and its potential toxicity. Understanding the factors that promote its formation is crucial for developing effective control strategies in the agricultural and food industries. The analytical methods outlined in this guide provide the necessary tools for robust monitoring and surveillance programs. For researchers and drug development professionals, a thorough knowledge of the biosynthesis and regulation of penicillic acid can open avenues for the development of novel inhibitors or detoxification strategies, ultimately contributing to a safer global food supply.
References
- 1. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Presence of Some Minor Aspergillus and Penicillium Unregulated Mycotoxins in Main Cereals Cultivated in Albania [mdpi.com]
- 3. efsa.europa.eu [efsa.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transcript analysis of penicillin genes from Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pesticides residues in food: what’s the situation in the EU? | EFSA [efsa.europa.eu]
- 8. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 9. researchgate.net [researchgate.net]
- 10. Identification and characterization of Penicillium citrinum VeA and LaeA as global regulators for ML-236B production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Key role of LaeA and velvet complex proteins on expression of β-lactam and PR-toxin genes in Penicillium chrysogenum: cross-talk regulation of secondary metabolite pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Penicillic Acid as a Mycotoxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillic acid (PA) is a mycotoxin produced by various species of Penicillium and Aspergillus fungi, commonly found as contaminants in a wide range of food and feed commodities.[1] While initially investigated for its antibiotic properties, its inherent toxicity, including carcinogenicity, has precluded its therapeutic use. This technical guide provides a comprehensive overview of penicillic acid, delving into its chemical and physical properties, biosynthesis, occurrence, and toxicological profile. A significant focus is placed on its mechanisms of action, including the induction of apoptosis, genotoxicity, and the modulation of cellular signaling pathways. Detailed experimental protocols for the in-vitro assessment of its toxic effects are provided, alongside a summary of analytical methods for its detection. This guide aims to serve as a critical resource for researchers and professionals involved in mycotoxin research, food safety, and drug development.
Introduction
First isolated from Penicillium puberulum, penicillic acid is a polyketide mycotoxin that has been identified in various agricultural products, including maize, beans, peanuts, tree nuts, corn, and animal feeds.[1] Its presence in the food chain raises significant health concerns due to its diverse biological activities, which encompass cytotoxic, genotoxic, and carcinogenic effects.[1] The unsaturated lactone ring in its structure is highly reactive, particularly with sulfhydryl groups in molecules like glutathione (B108866) and cysteine, a characteristic that is central to its mechanism of toxicity and subsequent detoxification.[1] This guide offers a detailed exploration of the multifaceted nature of penicillic acid as a mycotoxin.
Chemical and Physical Properties
Penicillic acid is a white, crystalline powder with the chemical formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol .[2] It is moderately soluble in cold water and soluble in hot water and various organic solvents such as alcohol, ether, benzene, and chloroform.[2]
| Property | Value | Reference |
| IUPAC Name | (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid | [2] |
| CAS Number | 90-65-3 | [2] |
| Molecular Formula | C₈H₁₀O₄ | [2] |
| Molecular Weight | 170.16 g/mol | [2] |
| Melting Point | 83-84 °C | [2] |
| Solubility | Moderately soluble in cold water; Soluble in hot water, alcohol, ether, benzene, chloroform | [2] |
Biosynthesis
Penicillic acid is a polyketide, synthesized via the acetate (B1210297) pathway. The biosynthesis begins with the condensation of one molecule of acetyl-CoA and three molecules of malonyl-CoA to form orsellinic acid, a key intermediate.[3][4] This reaction is catalyzed by a polyketide synthase (PKS).[5][6] Subsequently, orsellinic acid undergoes a series of enzymatic modifications, including cyclic cracking and decarboxylation, to yield penicillic acid.[3]
Occurrence in Food and Feed
Penicillic acid contamination has been reported in a variety of agricultural commodities worldwide. The levels of contamination can vary significantly depending on the fungal species involved, the substrate, and environmental conditions such as temperature and moisture.[7] Low temperatures (1 to 10 °C) have been shown to favor the accumulation of this toxin.
| Commodity | Concentration Range (µg/kg) | Reference |
| Maize | 5 - 231 | [7] |
| Dried Beans | 11 - 179 | [8] |
| Fruits (general) | 0.200 - 0.596 | [9] |
| Poultry Feed | 47.23 - 53.66 | [8] |
| Maize Silage | 1803 | [10] |
Toxicological Profile
Acute Toxicity
Penicillic acid exhibits acute toxicity in various animal models, with the lethal dose (LD50) varying depending on the species and the route of administration.
| Species | Route of Administration | LD50 (mg/kg) | Reference | |---|---|---| | Mouse | Oral | 600 |[9] | | Mouse | Intraperitoneal | 90 |[9] | | Mouse | Subcutaneous | 100 |[9] | | Rat | Intraperitoneal | 90 |[9] |
Cytotoxicity
Penicillic acid demonstrates cytotoxic effects in a dose-dependent manner across various cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-proliferative activity.
| Cell Line | Cell Type | IC50 (µM) | Reference | |---|---|---| | L5178Y | Lymphoma | 8.9 |[1] | | BOMACs | Bovine Macrophage | 29.85 |[11] | | HepG2 | Human Hepatocellular Carcinoma | 3.87 |[1] | | HCT-116 | Human Colon Cancer | 1.69 - 12.98 |[1] | | BEL-7402 | Human Hepatocellular Carcinoma | 1.69 - 12.98 |[1] | | MGC-803 | Human Gastric Cancer | 1.69 - 12.98 |[1] | | SH-SY5Y | Human Neuroblastoma | 1.69 - 12.98 |[1] | | HO-8910 | Human Ovarian Cancer | 1.69 - 12.98 |[1] | | HL-60 | Human Promyelocytic Leukemia | 1.69 - 12.98 |[1] |
Genotoxicity
Penicillic acid has been reported to be genotoxic, capable of inducing DNA damage. This property is a significant concern for human and animal health.
Mechanism of Action
The toxicity of penicillic acid is attributed to its α,β-unsaturated lactone structure, which readily reacts with nucleophilic molecules, particularly those containing sulfhydryl groups, such as glutathione (GSH). This interaction is a key detoxification mechanism but can also lead to the depletion of cellular antioxidants and subsequent oxidative stress.
Induction of Apoptosis
Penicillic acid is a known inducer of apoptosis. One of its primary mechanisms involves the inhibition of the Fas ligand-induced apoptotic pathway. It achieves this by blocking the self-processing of caspase-8 within the death-inducing signaling complex (DISC), thereby preventing the activation of the downstream caspase cascade.
Oxidative Stress and MAPK Signaling
Penicillic acid can induce the production of reactive oxygen species (ROS), leading to oxidative stress within the cell. This oxidative stress can, in turn, activate stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways can contribute to both apoptosis and other cellular stress responses. The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response, is also likely modulated by penicillic acid-induced oxidative stress. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.
Interaction with Glutathione
The reaction of penicillic acid with glutathione is a critical aspect of its metabolism and detoxification. This conjugation can occur spontaneously and is not necessarily dependent on glutathione S-transferase (GST) enzymes. However, penicillic acid can also directly bind to and inhibit GSTs, which may impair the detoxification of other xenobiotics.[1]
Analytical Methods for Detection
Several analytical methods are employed for the detection and quantification of penicillic acid in various matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used, highly sensitive, and specific method. Sample preparation often involves a "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) extraction procedure to isolate the mycotoxin from complex food and feed matrices.
QuEChERS Sample Preparation Workflow
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of penicillic acid on a given cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) can be solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Penicillic acid stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of penicillic acid for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by penicillic acid.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of late apoptosis or necrosis. Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Penicillic acid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with penicillic acid for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells with cold PBS.
-
Resuspension: Resuspend cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
DNA Damage Assay (Comet Assay)
Objective: To assess the genotoxic potential of penicillic acid by detecting DNA strand breaks.
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Materials:
-
Cell line of interest
-
Penicillic acid
-
Low-melting-point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Treatment and Harvesting: Treat cells with penicillic acid and harvest.
-
Embedding: Mix cells with molten low-melting-point agarose and layer onto a pre-coated slide.
-
Lysis: Immerse slides in lysis solution to remove cell membranes and proteins.
-
DNA Unwinding: Place slides in alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., tail length, tail moment).
Conclusion
Penicillic acid remains a significant mycotoxin of concern due to its widespread occurrence and potent toxicological effects. Its ability to induce cytotoxicity, genotoxicity, and apoptosis through various mechanisms, including the inhibition of key signaling pathways and the induction of oxidative stress, underscores the need for continued research and monitoring. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the further investigation of penicillic acid's biological activities and its impact on human and animal health. A deeper understanding of its mechanisms of toxicity is crucial for developing effective strategies to mitigate its risks and for exploring its potential, albeit with caution, in the context of drug development as a modulator of specific cellular pathways.
References
- 1. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. researchgate.net [researchgate.net]
- 4. Orsellinic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Polyketide Synthase Involved in Sorbicillin Biosynthesis by Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Presence of Some Minor Aspergillus and Penicillium Unregulated Mycotoxins in Main Cereals Cultivated in Albania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mrvsa.com [mrvsa.com]
- 9. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Compaction, aeration and addition of mycotoxin contaminated silage alters the fermentation profile, mycotoxin content and aerobic stability of ryegrass (Lolium perenne) silage [frontiersin.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Tautomeric Equilibrium of Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus, exhibits a fascinating and biologically relevant tautomeric equilibrium. This guide provides a comprehensive technical overview of the core principles governing this equilibrium, detailing the structural aspects of the tautomers, the influence of environmental factors, and the experimental methodologies used for their characterization. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to aid in the replication and further investigation of this phenomenon. Furthermore, the biological implications of penicillic acid's tautomerism, particularly in the context of drug development, are explored.
Introduction to Penicillic Acid Tautomerism
Penicillic acid (PA) exists as a dynamic equilibrium between two primary tautomeric forms: a cyclic lactone (or cyclic hemiacetal) form and an open-chain keto acid form. This equilibrium is crucial as the distinct structural features of each tautomer can significantly influence its physicochemical properties and biological activity.
The two tautomers are identified as:
-
Keto Acid Form: 3-methoxy-5-methyl-4-oxo-2,5-hexadienoic acid
-
Lactone Form: 5-hydroxy-5-isopropenyl-4-methoxy-2(5H)-furanone
Studies have indicated that the lactone form is the predominant species at physiological pH, a factor with significant implications for its interaction with biological systems.[1][2] The interconversion between these two forms is influenced by various factors, including solvent polarity, pH, and temperature. Understanding and quantifying this equilibrium is essential for elucidating the mechanism of action of penicillic acid and for the rational design of analogues with desired therapeutic properties.
The Tautomeric Equilibrium
The equilibrium between the keto acid and lactone forms of penicillic acid can be represented as follows:
The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which are in turn affected by the surrounding environment.
Factors Influencing the Equilibrium
Solvent Effects: The polarity of the solvent plays a significant role in determining the ratio of the two tautomers. Polar protic solvents, through hydrogen bonding, can stabilize the more polar open-chain keto acid form. Conversely, nonpolar aprotic solvents may favor the less polar cyclic lactone form. While the general principle is established, specific quantitative data for penicillic acid across a range of solvents remains an area for further investigation.
pH Dependence: The pH of the medium is a critical determinant of the tautomeric equilibrium. At physiological pH (around 7.4), the lactone form is reported to be the predominant species.[1][2] Under acidic conditions, the equilibrium may shift, and the kinetics of the ring-opening of the lactone can be influenced.[3][4][5] The hydrolysis of the lactone ring is a key aspect of this pH-dependent behavior.
Quantitative Analysis of Tautomeric Equilibrium
While extensive tabulated data on the tautomeric equilibrium constant (KT = [Lactone]/[Keto Acid]) for penicillic acid under varied conditions are scarce in the literature, the principles of its determination are well-established. The following table summarizes the expected qualitative shifts in equilibrium based on general chemical principles.
| Condition | Predominant Tautomer | Expected KT | Rationale |
| Physiological pH (~7.4) | Lactone | > 1 | The lactone form is more stable under these conditions.[1][2] |
| Highly Acidic (low pH) | Keto Acid (potentially) | < 1 | Acid catalysis can promote the hydrolysis of the lactone ring.[3][5] |
| Nonpolar Solvent | Lactone | > 1 | The less polar cyclic form is generally favored in nonpolar environments. |
| Polar Protic Solvent | Keto Acid | < 1 | Hydrogen bonding can stabilize the open-chain form. |
Experimental Protocols
The study of tautomeric equilibria relies on spectroscopic techniques that can differentiate and quantify the coexisting species. The following are detailed methodologies for key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution. Both 1H and 13C NMR can be employed to determine the relative concentrations of the keto acid and lactone forms.
Experimental Workflow for NMR Analysis:
References
- 1. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Penicillic Acid's Carcinogenic Potential: A Technical Examination for the Modern Researcher
An In-depth Technical Guide on the Carcinogenic Activity of Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, has been the subject of toxicological research for decades. Classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), it is deemed "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals. This technical guide provides a comprehensive overview of the carcinogenic activity of penicillic acid, focusing on its genotoxic mechanisms, impact on cellular signaling pathways, and the experimental evidence that has defined its toxicological profile. Detailed experimental protocols and quantitative data from key studies are presented to offer researchers a thorough understanding of the methodologies employed in assessing its carcinogenicity.
Introduction
Penicillic acid is a naturally occurring mycotoxin that can contaminate a variety of food and feed commodities.[1] Its chemical structure, featuring an α,β-unsaturated γ-lactone ring, is reactive and contributes to its biological activities, including its carcinogenic potential. This document synthesizes the available scientific literature to provide a detailed technical resource on the carcinogenic properties of penicillic acid, with a focus on the underlying molecular mechanisms.
Carcinogenicity in Animal Models
The primary evidence for the carcinogenicity of penicillic acid comes from studies in rodents. Subcutaneous administration of penicillic acid has been shown to induce local sarcomas in both mice and rats.[2]
Quantitative Data from Carcinogenicity Studies
While the IARC monograph summarizes the findings, obtaining the full quantitative data from the original studies is crucial for a complete assessment. The primary study by Dickens and Jones (1961) demonstrated the dose-dependent carcinogenic effect of penicillic acid.
| Species | Route of Administration | Dose | Tumor Type | Tumor Incidence | Reference |
| Rat | Subcutaneous | 1 mg, twice weekly | Sarcoma | Data not fully available in summary | [2] |
| Mouse | Subcutaneous | 0.2 mg, twice weekly | Sarcoma | Data not fully available in summary | [2] |
Note: The detailed quantitative data from the original 1961 study by Dickens and Jones, including the number of animals with tumors and tumor latency, are not fully detailed in the readily available summaries. Researchers are encouraged to consult the original publication for a complete dataset.
Experimental Protocols
Understanding the methodologies used in the carcinogenicity bioassays is fundamental for interpreting the results. The following are generalized protocols based on standard rodent carcinogenicity studies.
Subcutaneous Carcinogenicity Bioassay in Rodents (Generalized Protocol)
-
Test Animals: Male and female rats (e.g., Wistar or Sprague-Dawley) and mice (e.g., Swiss or C57BL/6) are commonly used. Animals are typically young adults at the start of the study.
-
Housing and Diet: Animals are housed in controlled environments with a standard diet and water available ad libitum.
-
Dose Preparation and Administration: Penicillic acid is dissolved or suspended in a suitable vehicle (e.g., arachis oil, saline). The solution is administered via subcutaneous injection, typically in the interscapular region, at specified doses and frequencies (e.g., twice weekly).
-
Control Groups: A control group receiving the vehicle only is run in parallel.
-
Duration of Study: The study typically continues for the lifetime of the animals or a predetermined period (e.g., 2 years for rats).
-
Observations: Animals are observed daily for clinical signs of toxicity. Tumor development at the injection site is monitored and measured regularly.
-
Histopathology: At the end of the study, or when animals are euthanized, a full necropsy is performed. The tumor tissue and major organs are collected, fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination to confirm the tumor type and assess for metastasis.[2]
Mechanisms of Carcinogenic Activity
The carcinogenic activity of penicillic acid is believed to be multifactorial, involving genotoxicity and the disruption of key cellular signaling pathways.
Genotoxicity and DNA Adduct Formation
Penicillic acid is a genotoxic agent capable of damaging DNA, a critical step in the initiation of cancer. Its reactivity towards nucleophilic sites on DNA bases can lead to the formation of DNA adducts. This interaction can cause mutations if not properly repaired by the cell's DNA repair machinery. The α,β-unsaturated lactone structure is crucial for this reactivity.
Detoxification via Glutathione (B108866) Conjugation
A primary detoxification pathway for penicillic acid involves its conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting penicillic acid-GSH conjugate is more water-soluble and can be more readily excreted from the body. However, penicillic acid has also been shown to inhibit GST activity, which could impair the detoxification process and enhance its toxicity.[3][4]
Induction of Apoptosis
Penicillic acid has been shown to induce apoptosis, or programmed cell death, in various cell types. This process is tightly regulated by a complex network of signaling proteins. While apoptosis is a mechanism to eliminate damaged cells, its dysregulation can contribute to cancer development. Some studies on related compounds from Penicillium suggest that they can modulate the expression of key apoptosis-regulating proteins, such as the Bcl-2 family (e.g., increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating executioner caspases like caspase-3.[5][6][7]
Cell Cycle Dysregulation
The cell cycle is a series of events that leads to cell division and proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Some natural compounds have been shown to induce cell cycle arrest, often at the G1/S or G2/M checkpoints, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. While specific data for penicillic acid is limited, it is plausible that it could interfere with these regulatory mechanisms, leading to aberrant cell proliferation.[8][9]
Oxidative Stress
Penicillic acid may induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells. ROS can damage cellular components, including DNA, proteins, and lipids, contributing to carcinogenesis. The cellular defense against oxidative stress is regulated by pathways such as the Nrf2-antioxidant response element (ARE) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and detoxification enzymes. It is possible that penicillic acid could modulate this pathway, although specific studies are needed to confirm this.[10][11][12]
Analytical Methodologies
The detection and quantification of penicillic acid in various matrices are essential for exposure assessment and regulatory purposes.
Detection in Food and Feed
Several analytical methods have been developed for the detection of penicillic acid in food and animal feed. These methods typically involve an extraction step followed by chromatographic separation and detection.
-
Extraction: Solid-phase extraction (SPE) is commonly used to isolate and concentrate penicillic acid from complex matrices.
-
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques.
-
Detection: Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) provides high sensitivity and specificity for the identification and quantification of penicillic acid.[13]
Conclusion
Penicillic acid exhibits clear carcinogenic activity in animal models, primarily through subcutaneous administration. Its genotoxic nature, stemming from its reactive α,β-unsaturated lactone structure, is a key contributor to its carcinogenicity. The mycotoxin's ability to interact with and inhibit detoxification enzymes like GST further potentiates its harmful effects. While the precise signaling pathways disrupted by penicillic acid in the context of cancer are still being fully elucidated, evidence suggests potential involvement of apoptosis, cell cycle regulation, and oxidative stress. For drug development professionals, understanding the carcinogenic potential and mechanisms of action of such naturally occurring compounds is crucial for risk assessment and the development of safe therapeutic agents. Further research is warranted to obtain more detailed quantitative data on its carcinogenicity and to fully map the signaling cascades it perturbs.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillic Acid (IARC Summary & Evaluation, Volume 10, 1976) [inchem.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Interaction of the mycotoxin penicillic acid with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carcinogenic Activity of a Series of Reactive Lactones and Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G1/S Cell Cycle Blockers and Inhibitors of Cyclin-Dependent Kinases Suppress Camptothecin-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Roles of NFR2-Regulated Oxidative Stress and Mitochondrial Quality Control in Chronic Liver Diseases | MDPI [mdpi.com]
- 13. Determination of Penicillium mycotoxins in foods and feeds using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Penicillic Acid Genotoxicity: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the genotoxicity of penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the current understanding of penicillic acid's impact on genetic material, relevant experimental protocols, and associated cellular signaling pathways.
Executive Summary
Penicillic acid has been identified as a mutagenic agent with the potential to induce DNA single-strand breaks and chromosomal aberrations[1]. Its carcinogenic properties have also been noted[2][3][4]. This guide summarizes the available, albeit limited, quantitative data from key genotoxicity studies and provides detailed methodologies for the standard assays used to assess such effects. Furthermore, it visualizes the established experimental workflows and the general signaling pathways activated in response to DNA damage.
Quantitative Genotoxicity Data
While the genotoxic potential of penicillic acid is acknowledged, comprehensive quantitative data from standardized assays remains sparse in publicly accessible literature. The following tables are presented as templates to be populated as more specific experimental results become available.
Table 1: Ames Test Results for Penicillic Acid
| Tester Strain | Penicillic Acid Concentration | Metabolic Activation (S9) | Number of Revertant Colonies (Mean ± SD) |
| S. typhimurium TA98 | Absent | ||
| Present | |||
| S. typhimurium TA100 | Absent | ||
| Present | |||
| S. typhimurium TA1535 | Absent | ||
| Present | |||
| S. typhimurium TA1537 | Absent | ||
| Present | |||
| E. coli WP2 uvrA | Absent | ||
| Present |
Table 2: Comet Assay Results for Penicillic Acid
| Cell Type | Penicillic Acid Concentration | Treatment Duration | % Tail DNA (Mean ± SD) |
Table 3: In Vitro Micronucleus Test Results for Penicillic Acid
| Cell Type | Penicillic Acid Concentration | Metabolic Activation (S9) | Frequency of Micronucleated Cells (%) |
| CHO | Absent | ||
| Present | |||
| Human Lymphocytes | Absent | ||
| Present |
Table 4: In Vitro Chromosomal Aberration Assay Results for Penicillic Acid
| Cell Type | Penicillic Acid Concentration | Metabolic Activation (S9) | Percentage of Cells with Aberrations |
| CHO | Absent | ||
| Present | |||
| Human Lymphocytes | Absent | ||
| Present |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are outlined below. These protocols are based on established guidelines and common practices in the field.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid[5][6].
1. Strain Preparation:
- Cultures of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli (e.g., WP2 uvrA) are grown overnight in nutrient broth.
2. Metabolic Activation:
- For assays requiring metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with a cofactor solution.
3. Exposure:
- Aliquots of the bacterial culture, the test compound (penicillic acid) at various concentrations, and either S9 mix or a buffer control are combined in a test tube.
- The mixture is pre-incubated at 37°C with shaking.
4. Plating:
- Molten top agar (B569324) is added to the test tube, and the contents are poured onto minimal glucose agar plates.
5. Incubation:
- Plates are incubated at 37°C for 48-72 hours.
6. Scoring:
- The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Single Cell Gel Electrophoresis (Comet Assay)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells[7][8].
1. Cell Preparation:
- A single-cell suspension is prepared from the desired cell type (e.g., human lymphocytes, CHO cells).
2. Embedding:
- The cell suspension is mixed with low-melting-point agarose (B213101) and layered onto a microscope slide pre-coated with normal melting point agarose.
3. Lysis:
- The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
4. Alkaline Unwinding and Electrophoresis:
- The slides are placed in an electrophoresis tank containing an alkaline buffer to unwind the DNA.
- Electrophoresis is performed, allowing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail".
5. Neutralization and Staining:
- The slides are neutralized and stained with a fluorescent DNA-binding dye.
6. Visualization and Analysis:
- Comets are visualized using a fluorescence microscope.
- Image analysis software is used to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).
In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis[9][10].
1. Cell Culture and Treatment:
- Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human lymphocytes) are cultured and exposed to various concentrations of penicillic acid, with and without metabolic activation (S9).
- A positive control (e.g., mitomycin C) and a negative/vehicle control are included.
2. Cytokinesis Block:
- Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.
3. Harvesting and Staining:
- Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
4. Scoring:
- The frequency of micronucleated cells is determined by scoring a set number of binucleated cells under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vitro Chromosomal Aberration Assay
This assay evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells[11][12][13][14][15].
1. Cell Culture and Treatment:
- Cultured mammalian cells (e.g., CHO cells or human peripheral blood lymphocytes) are exposed to different concentrations of penicillic acid, with and without S9 metabolic activation.
2. Metaphase Arrest:
- A mitotic spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.
3. Harvesting and Slide Preparation:
- Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
4. Staining and Analysis:
- The chromosome preparations are stained (e.g., with Giemsa), and metaphase spreads are analyzed under a microscope for structural chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathways
Upon induction of DNA damage by agents like penicillic acid, cells activate a complex network of signaling pathways to orchestrate DNA repair, cell cycle arrest, or apoptosis. Key players in this response include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated by double-strand breaks and single-strand DNA, respectively[16][17][18]. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53[10][19][20][21][22][23][24]. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis[10][19][20][21][22][23][24].
Experimental Workflow: Genotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the genotoxicity of a test compound like penicillic acid using a battery of in vitro assays.
Conclusion
Penicillic acid exhibits clear genotoxic properties, including the ability to cause mutations, DNA strand breaks, and chromosomal aberrations. While qualitative evidence exists, there is a need for more comprehensive quantitative studies to fully characterize its dose-response relationship in various genotoxicity endpoints. The standardized protocols and conceptual signaling pathways presented in this guide provide a framework for researchers to design and interpret future studies on the genotoxicity of penicillic acid and other mycotoxins. A deeper understanding of its mechanisms of action is crucial for accurate risk assessment and the development of potential mitigation strategies.
References
- 1. Activation of p53 contributes to pseudolaric acid B-induced senescence in human lung cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of penicillic acid for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillic Acid | Engormix [en.engormix.com]
- 4. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Salmonella mutagenicity tests: II. Results from the testing of 270 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salmonella mutagenicity tests: III. Results from the testing of 255 chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The comet assay: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]
- 11. Potential Production and Detoxification of Penicillic Acid in Mold-Fermented Sausage (Salami) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA damage response curtails detrimental replication stress and chromosomal instability induced by the dietary carcinogen PhIP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CometChip Analysis of Human Primary Lymphocytes Enables Quantification of Inter-Individual Differences in the Kinetics of Repair of DNA Oxidation Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 22. mdpi.com [mdpi.com]
- 23. Mechanisms of TP53 Pathway Inactivation in Embryonic and Somatic Cells—Relevance for Understanding (Germ Cell) Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Penicillic Acid: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus, has garnered significant scientific interest due to its diverse biological activities. Initially identified as an antimicrobial agent, its potential applications have been overshadowed by its cytotoxic, carcinogenic, and genotoxic properties. This technical guide provides an in-depth review of the current knowledge on penicillic acid, encompassing its chemical and physical properties, biosynthesis, and multifaceted biological effects. Detailed experimental protocols for assessing its activity and a summary of quantitative data are presented to facilitate further research and drug development efforts. Furthermore, key signaling pathways and molecular mechanisms underlying its biological actions are illustrated.
Introduction
First isolated in 1913 from Penicillium puberulum found on moldy corn, penicillic acid is a polyketide mycotoxin that contaminates a variety of food and feedstuffs, including grains, beans, and fruits.[1][2] Its chemical structure, an unsaturated lactone, is responsible for its reactivity and diverse biological effects.[1] While exhibiting antibiotic properties against both Gram-positive and Gram-negative bacteria, its toxicity to plant and animal cells has limited its therapeutic potential.[1][3] This document serves as a comprehensive resource for researchers, providing detailed information on the chemical properties, biosynthesis, biological activities, and underlying molecular mechanisms of penicillic acid.
Chemical and Physical Properties
Penicillic acid (C₈H₁₀O₄) is a white, water-soluble crystalline solid.[1] It exists in tautomeric equilibrium between a lactone and an open-chain acid form.[4]
Table 1: Chemical and Physical Properties of Penicillic Acid
| Property | Value | Reference(s) |
| IUPAC Name | 3-Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid | [5] |
| CAS Number | 90-65-3 | [5] |
| Molecular Formula | C₈H₁₀O₄ | [5] |
| Molecular Weight | 170.16 g/mol | [5] |
| Melting Point | 83-84 °C | [2] |
| Solubility | Moderately soluble in cold water; soluble in hot water, alcohol, ether, benzene, chloroform. | [2] |
| UV max | ~220 nm | [4] |
Biosynthesis of Penicillic Acid
The biosynthesis of penicillic acid is a complex enzymatic process. While the complete pathway is still under investigation, a proposed pathway involves a non-reducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR).
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Activation of ERK1/2 and p38 kinases by polycyclic aromatic hydrocarbons in rat liver epithelial cells is associated with induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IJMS | Free Full-Text | Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]
- 5. Acetyl-lupeolic acid inhibits Akt signaling and induces apoptosis in chemoresistant prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Penicillic Acid Extraction from Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin with antibiotic, antifungal, and antiviral properties, making it a molecule of interest in drug discovery and development. It is a secondary metabolite produced by several species of fungi, most notably from the Penicillium and Aspergillus genera. Effective extraction and purification of penicillic acid from fungal cultures are crucial for further research into its potential therapeutic applications. These application notes provide detailed methodologies for the cultivation of penicillic acid-producing fungi, followed by protocols for its extraction and purification.
Data Presentation
The following tables summarize quantitative data related to the production and extraction of penicillic acid, compiled from various studies.
Table 1: Penicillic Acid Production Yields from Fungal Fermentation
| Fungal Strain | Culture Conditions | Penicillic Acid Concentration | Reference |
| Penicillium cyclopium NRRL 1888 | Submerged culture with mannitol (B672) as carbon source at 25°C | Up to 4 mg/mL | [1] |
| Penicillium sp. (endophytic) | Fermentation in an appropriate culture medium for 12-14 days | 1.57-1.77 g/L | |
| Penicillium cyclopium NRRL 1888 | Submerged culture in whey medium | Up to 3 mg/mL | [1] |
Table 2: Recovery and Purity of Penicillic Acid Post-Extraction and Purification
| Extraction Method | Purification Method | Purity | Recovery Rate | Reference |
| Solvent Ultrasonic Extraction (Ethyl Acetate) | Column Chromatography (Gel) | 95-98% | Not Specified | |
| Chloroform Extraction (from spiked plasma) | HPLC | Not Applicable | 89-98% | |
| Chloroform Extraction (from spiked urine and bile) | HPLC | Not Applicable | 92-105% |
Experimental Protocols
Protocol 1: Cultivation of Penicillic Acid-Producing Fungi
This protocol describes the general procedure for cultivating Penicillium or Aspergillus species for the production of penicillic acid in a liquid medium.
Materials:
-
Selected fungal strain (e.g., Penicillium cyclopium)
-
Potato Dextrose Broth (PDB) or a suitable defined medium
-
Erlenmeyer flasks
-
Shaking incubator
-
Autoclave
Procedure:
-
Medium Preparation: Prepare the liquid culture medium (e.g., PDB) according to the manufacturer's instructions.
-
Sterilization: Sterilize the medium and flasks by autoclaving at 121°C for 15-20 minutes.
-
Inoculation: Aseptically inoculate the sterile medium with spores or a mycelial suspension of the selected fungal strain.
-
Incubation: Incubate the flasks in a shaking incubator at 25-28°C with agitation (e.g., 150 rpm) for 12-14 days.
Protocol 2: Ultrasonic-Assisted Solvent Extraction of Penicillic Acid
This protocol details the extraction of penicillic acid from the fungal culture broth using ultrasonic assistance.
Materials:
-
Fungal culture broth from Protocol 1
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Separatory funnel
-
Ultrasonic bath/sonicator
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
Procedure:
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Acidification: Adjust the pH of the culture filtrate to approximately 2.0-3.0 with HCl. This protonates the penicillic acid, increasing its solubility in organic solvents.
-
Ultrasonication and Extraction:
-
Transfer the acidified filtrate to a suitable container.
-
Add an equal volume of ethyl acetate.
-
Place the container in an ultrasonic bath and sonicate for 15-30 minutes. This enhances the disruption of any remaining fungal cells and improves extraction efficiency.
-
Transfer the mixture to a separatory funnel and shake vigorously for 2-3 minutes, venting periodically.
-
-
Phase Separation: Allow the layers to separate. The upper organic layer containing the penicillic acid will be a distinct phase.
-
Collection of Organic Phase: Carefully collect the upper ethyl acetate layer.
-
Repeated Extraction: Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize the yield.
-
Concentration: Combine all the ethyl acetate extracts and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude extract of penicillic acid.
Protocol 3: Purification of Penicillic Acid by Column Chromatography
This protocol describes the purification of the crude penicillic acid extract using silica (B1680970) gel column chromatography.
Materials:
-
Crude penicillic acid extract from Protocol 2
-
Silica gel (for column chromatography)
-
Ethyl acetate
-
Chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column. Allow the silica to settle, and drain the excess hexane until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent mixture (e.g., hexane with a small amount of ethyl acetate) and carefully load it onto the top of the silica gel column.
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by incrementally adding ethyl acetate. A suggested gradient could be from 100% hexane to a final concentration of 100% ethyl acetate.
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Fraction Analysis: Monitor the separation by spotting the collected fractions onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under a UV lamp to identify the fractions containing penicillic acid.
-
Pooling and Concentration: Combine the pure fractions containing penicillic acid and evaporate the solvent to yield the purified compound.
Visualizations
Biosynthetic Pathway of Penicillic Acid
The biosynthesis of penicillic acid is a complex process involving a polyketide synthase (PKS) and several modifying enzymes. The proposed pathway begins with the formation of orsellinic acid, which then undergoes a series of enzymatic modifications to yield the final penicillic acid molecule.[2]
Caption: Proposed biosynthetic pathway of penicillic acid.
Experimental Workflow for Penicillic Acid Extraction and Purification
The following diagram illustrates the key steps involved in the extraction and purification of penicillic acid from fungal cultures.
Caption: Workflow for penicillic acid extraction.
References
Analytical Techniques for the Detection of Penicillic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi. The presence of penicillic acid in food, feed, and pharmaceutical products is a significant concern due to its potential toxicity. Accurate and sensitive detection methods are therefore crucial for ensuring product safety and quality.
This guide covers a range of analytical techniques, from chromatographic methods for precise quantification to rapid immunoassays and emerging biosensor technologies. Detailed experimental protocols, quantitative data summaries, and visual workflows are provided to assist researchers in selecting and implementing the most appropriate method for their specific needs.
I. Chromatographic Methods
Chromatographic techniques are the gold standard for the quantitative analysis of penicillic acid, offering high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of penicillic acid. The method relies on the separation of the analyte on a stationary phase followed by detection based on its ultraviolet absorbance.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 1.46 µg/mL | Pharmaceutical Dosage Form | [1] |
| Limit of Quantification (LOQ) | 4.44 µg/mL | Pharmaceutical Dosage Form | [1] |
| Recovery | 91.0 - 100% | Pharmaceutical Dosage Form | [1] |
| Linearity Range | 0.3 - 1.5 µg/mL | Pharmaceutical Dosage Form | [1] |
| Relative Standard Deviation (RSD) | ± 0.492 - 0.583% | Pharmaceutical Dosage Form | [1] |
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 column (e.g., Ion Pac zorbax 300-SCX Agilent Column, 5 µm, 4.6 × 250 mm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Penicillic acid standard
-
Sample filtration devices (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Water:Acetonitrile:Methanol (40:30:30, v/v/v), with 10 mM formic acid, adjusted to pH 4.8
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (Room Temperature)
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Accurately weigh and crush the oral dosage form (e.g., capsules).
-
Dissolve a known amount of the powdered sample in the mobile phase to achieve a concentration within the linear range.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Standard Preparation:
-
Prepare a stock solution of penicillic acid in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.3, 0.5, 1.0, 1.5 µg/mL).
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the penicillic acid standard against its concentration.
-
Determine the concentration of penicillic acid in the samples by interpolating their peak areas on the calibration curve.
Caption: HPLC-UV analysis workflow for penicillic acid.
B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for trace-level detection of penicillic acid in complex matrices like food. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach for LC-MS/MS analysis.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.1 ng/g | Citrus Fruits | [2] |
| Recovery | 50 - 75% (absolute) | Citrus Fruits | [2] |
| Recovery | 90 - 100% (corrected with internal standard) | Citrus Fruits | [2] |
| Fortification Levels | 0.1, 0.25, 1, and 10 ng/g | Citrus Fruits | [2] |
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., with electrospray ionization - ESI)
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Acetonitrile (LC-MS grade)
-
Ethyl acetate (B1210297)
-
Water (LC-MS grade)
-
Formic acid
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Multi-walled carbon nanotubes (MWCNTs)
-
Centrifuge
-
Vortex mixer
2. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient program to separate penicillic acid from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions: Specific precursor and product ion transitions for penicillic acid should be optimized.
3. Sample Preparation (Modified QuEChERS):
-
Homogenize 10 g of the fruit sample.
-
Add 10 mL of ethyl acetate and vortex for 1 min.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and vortex immediately for 1 min.
-
Centrifuge at 4000 rpm for 5 min.
-
Take a 1 mL aliquot of the upper ethyl acetate layer.
-
Add 50 mg of MWCNTs, 10 mg of PSA, and 200 mg of C18 sorbent.
-
Vortex for 1 min and centrifuge at 10000 rpm for 5 min.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial.
4. Standard Preparation:
-
Prepare a stock solution of penicillic acid in acetonitrile.
-
Prepare matrix-matched calibration standards by spiking blank fruit extract with known concentrations of penicillic acid after the extraction and cleanup steps.
5. Analysis:
-
Inject the prepared standards and samples into the LC-MS/MS system.
-
Identify penicillic acid based on its retention time and specific MRM transitions.
-
Quantify the analyte using the matrix-matched calibration curve.
Caption: LC-MS/MS with QuEChERS workflow.
II. Immunoassays
Immunoassays are rapid screening methods based on the specific binding between an antibody and penicillic acid. They are suitable for high-throughput analysis and on-site testing.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that allows for the semi-quantitative or quantitative detection of penicillic acid. Competitive ELISA is a common format for small molecules like mycotoxins.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.08 ppb (ng/mL) | Milk | [3] |
1. Materials:
-
Microtiter plate pre-coated with anti-penicillic acid antibodies
-
Penicillic acid standards
-
Penicillic acid-HRP conjugate
-
Dilution buffer
-
Wash buffer
-
Substrate solution (TMB)
-
Stop solution
-
Microplate reader
2. Procedure:
-
Sample Preparation: Dilute the milk sample 1:1 with the dilution buffer.
-
Add 50 µL of the diluted sample or standard to the appropriate wells of the microtiter plate.
-
Add 25 µL of the penicillic acid-HRP conjugate to each well.
-
Add 25 µL of the antibody solution to each well.
-
Seal the plate and incubate for 1 hour at 4°C in the dark.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.
-
Add 100 µL of the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
The concentration of penicillic acid is inversely proportional to the color intensity.
-
Calculate the percentage of inhibition for each standard and sample.
-
Construct a standard curve by plotting the percentage of inhibition against the logarithm of the penicillic acid concentration.
-
Determine the concentration of penicillic acid in the samples from the standard curve.
Caption: Competitive ELISA signaling pathway.
B. Immunochromatographic Strip (ICS) Assay
ICS, also known as lateral flow assay, is a rapid, single-use test for the qualitative or semi-quantitative detection of penicillic acid.
1. Materials:
-
Immunochromatographic test strip for penicillic acid
-
Sample extraction buffer
-
Pipette
2. Procedure:
-
Extract the sample according to the manufacturer's instructions (e.g., mixing a specific amount of sample with the extraction buffer).
-
Apply a few drops of the extracted sample solution to the sample pad of the test strip.
-
Allow the liquid to migrate along the strip for the recommended time (typically 5-10 minutes).
-
Observe the results on the test line (T) and control line (C).
3. Interpretation of Results:
-
Negative: Both the control line (C) and the test line (T) appear.
-
Positive: Only the control line (C) appears. The absence of the test line indicates the presence of penicillic acid above the detection limit.
-
Invalid: The control line (C) does not appear. The test should be repeated with a new strip.
Caption: Logic diagram for ICS result interpretation.
III. Electrochemical Biosensors
Electrochemical biosensors are an emerging technology for the rapid and sensitive detection of penicillic acid. These devices utilize a biological recognition element (e.g., an enzyme or antibody) coupled with an electrochemical transducer.
Experimental Protocol: Amperometric Penicillinase-Based Biosensor[6][7]
1. Sensor Fabrication:
-
Modify a working electrode (e.g., screen-printed carbon electrode) with a suitable nanomaterial (e.g., gold nanoparticles) to enhance conductivity and provide a surface for enzyme immobilization.
-
Immobilize penicillinase onto the modified electrode surface using a cross-linking agent (e.g., glutaraldehyde).
2. Measurement Principle:
-
Penicillinase catalyzes the hydrolysis of the β-lactam ring in penicillic acid, producing penicilloic acid and a proton (H+).
-
The change in pH or the electrochemical signal generated by the enzymatic reaction is measured by the transducer.
3. Procedure:
-
Immerse the biosensor in a buffer solution.
-
Add the sample containing penicillic acid.
-
Apply a constant potential and measure the change in current over time.
-
The change in current is proportional to the concentration of penicillic acid.
Caption: Signaling pathway of a penicillinase biosensor.
References
High-Performance Liquid Chromatography (HPLC) for the Determination of Penicillic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi.[1] Its presence in food and agricultural commodities is a significant concern for human health due to its toxic properties.[1] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the sensitive and selective determination of penicillic acid in various matrices. This document provides detailed application notes and experimental protocols for the analysis of penicillic acid using HPLC, intended to guide researchers, scientists, and professionals in the fields of food safety, mycotoxin research, and drug development.
I. Analytical Method: Reversed-Phase HPLC with UV or Mass Spectrometric Detection
A common approach for the analysis of penicillic acid is reversed-phase HPLC, which separates compounds based on their hydrophobicity. A C18 or C8 stationary phase is typically employed, offering good retention and separation of penicillic acid from other matrix components. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with the addition of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for mass spectrometry detection.[2][3]
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV/Vis or Photodiode Array (PDA) detector
-
Mass Spectrometer (MS or MS/MS) for higher sensitivity and specificity (optional but recommended)
II. Experimental Protocols
A. Standard Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of penicillic acid standard and dissolve it in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve covering the expected concentration range of the samples.
B. Sample Preparation
The choice of sample preparation method is critical and depends on the matrix. The goal is to extract penicillic acid efficiently while minimizing interferences.
Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fruit Samples [1]
This method is particularly effective for complex matrices like fruits.
-
Homogenization: Weigh 5 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride, vortex immediately for 1 minute, and then centrifuge.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a mixture of primary secondary amine (PSA), C18, and multi-walled carbon nanotubes (MWCNTs). Vortex and centrifuge.
-
Final Preparation: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a known volume of the initial mobile phase. Filter through a 0.22 µm syringe filter before HPLC injection.
Protocol 2: Solid-Phase Extraction (SPE) for Liquid Samples (e.g., culture media, beverages)
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Loading: Load the pre-filtered sample onto the SPE cartridge.
-
Washing: Wash the cartridge with water or a low percentage of organic solvent to remove polar impurities.
-
Elution: Elute the penicillic acid with a suitable solvent like methanol or acetonitrile.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
C. Chromatographic Conditions
The following tables summarize typical HPLC and UHPLC-MS/MS conditions for penicillic acid analysis.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient Elution (e.g., 50:50 A:B)[3] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C[4] |
| Detection | UV at 240 nm[3] |
Table 2: UHPLC-MS/MS Chromatographic Conditions
| Parameter | Condition |
| Column | C18 or similar reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)[5] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized gradient for separation |
| Flow Rate | 0.3-0.5 mL/min[6] |
| Injection Volume | 2-5 µL |
| Column Temperature | 40 °C |
| Detection | ESI-MS/MS in negative ion mode |
III. Quantitative Data Summary
The following table presents a summary of quantitative data from a validated method for penicillic acid determination in fruits using HPLC-MS/MS.[1]
Table 3: Method Validation Data for Penicillic Acid in Fruits [1]
| Matrix | Spiked Level (µg/kg) | Recovery (%) | RSD (%) |
| Apple | 1.0 | 95.2 | 3.5 |
| 5.0 | 98.7 | 2.1 | |
| 20.0 | 102.2 | 1.3 | |
| Grape | 1.0 | 88.9 | 5.4 |
| 5.0 | 92.1 | 4.2 | |
| 20.0 | 95.6 | 2.8 | |
| Orange | 1.0 | 72.9 | 7.9 |
| 5.0 | 78.4 | 6.5 | |
| 20.0 | 85.3 | 4.7 |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of penicillic acid using HPLC.
References
- 1. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Penicillic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi. It can contaminate a variety of food commodities, including grains, fruits, and animal feed, posing a potential health risk to humans and animals.[1][2] Accurate and sensitive analytical methods are crucial for the detection and quantification of penicillic acid to ensure food safety and for research purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of penicillic acid, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.[3][4] This application note provides a detailed protocol for the determination of penicillic acid in various matrices using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
A robust and reliable method for the analysis of penicillic acid by GC-MS involves several key steps: sample extraction, clean-up, derivatization, and instrumental analysis. The following protocols are based on established methodologies for mycotoxin analysis.[3][5]
1. Sample Preparation: Extraction and Clean-up
The choice of extraction and clean-up method depends on the sample matrix. A common and effective approach for food matrices is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or a standard liquid-liquid extraction followed by solid-phase extraction (SPE) clean-up.[6][7]
Protocol 1: Modified QuEChERS Extraction
-
Homogenization: Homogenize a representative 5 g sample of the matrix (e.g., finely ground grain, fruit puree).
-
Extraction:
-
Add 10 mL of ethyl acetate (B1210297) to the homogenized sample in a 50 mL centrifuge tube.
-
Vortex vigorously for 1 minute.
-
Add anhydrous sodium sulfate (B86663) to remove water.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Transfer the supernatant to a new centrifuge tube containing a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) and C18).[7]
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Evaporation: Transfer the cleaned-up extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of ethyl acetate) for derivatization.
Protocol 2: Liquid-Liquid Extraction and SPE Clean-up
-
Extraction:
-
Homogenize a 10 g sample with 20 mL of ethyl acetate.[5]
-
Shake vigorously for 30 minutes.
-
Filter the extract and collect the supernatant.
-
-
Liquid-Liquid Partitioning:
-
Wash the ethyl acetate extract with a sodium bicarbonate solution to remove acidic interferences.
-
Back-extract the penicillic acid into ethyl acetate after acidifying the aqueous layer.
-
-
SPE Clean-up:
-
Condition a silica (B1680970) gel SPE cartridge (e.g., 3 g) with hexane.[5]
-
Load the extract onto the cartridge.
-
Wash the cartridge with a hexane-ethyl acetate mixture to remove impurities.
-
Elute the penicillic acid with a more polar solvent mixture (e.g., higher concentration of ethyl acetate in hexane).[5]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
2. Derivatization
To increase the volatility of penicillic acid for GC analysis, derivatization of the hydroxyl group is essential. Silylation is a common and effective derivatization technique.[3][8]
Protocol 3: Silylation
-
To the dried and reconstituted sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[9]
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
An alternative is the formation of a trifluoroacetate (B77799) derivative.[5]
3. GC-MS Analysis
The derivatized sample is now ready for injection into the GC-MS system.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: A medium polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent, is suitable for separating the derivatized penicillic acid from matrix components.[1]
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[1] Key ions for the trimethylsilyl (B98337) (TMS) derivative of penicillic acid should be determined by analyzing a standard.
Data Presentation
Quantitative data from validation studies are summarized in the table below. These values are indicative and may vary depending on the matrix and specific experimental conditions.
| Parameter | Food Matrix | GC-MS Method | Reported Value | Reference |
| Limit of Detection (LOD) | Corn, Dried Beans, Apple Juice | GC-ECD (Trifluoroacetate derivative) | 4 µg/kg | [5] |
| Limit of Quantification (LOQ) | Cereals | GC-MS/MS (Isotope internal standard) | 1.0 µg/kg | [3] |
| Recovery | Cereals | GC-MS/MS | 75.4 - 109.3% | [3] |
| Recovery | Corn, Dried Beans, Apple Juice | GC-ECD | > 80% | [5] |
| Relative Standard Deviation (RSD) | Cereals | GC-MS/MS | ≤ 7.2% | [3] |
Note: Data from a GC-ECD method is included to provide additional context on achievable detection limits for derivatized penicillic acid.
Visualizations
Experimental Workflow for GC-MS Analysis of Penicillic Acid
A flowchart illustrating the major steps in the GC-MS analysis of penicillic acid.
Logical Relationship of Derivatization in GC-MS
The essential role of derivatization for successful GC-MS analysis of penicillic acid.
References
- 1. New GC-MS Method for Mycotoxin Analysis [sigmaaldrich.com]
- 2. researchsystem.canberra.edu.au [researchsystem.canberra.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 7. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Penicillic Acid in Corn
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which can contaminate various agricultural commodities, including corn.[1][2] Due to its potential mutagenic and carcinogenic properties, accurate and sensitive quantification of penicillic acid in corn and corn-based products is crucial for food safety and risk assessment.[1] This document provides detailed application notes and protocols for the quantitative analysis of penicillic acid in corn using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The following protocol outlines a robust method for the extraction and cleanup of penicillic acid from a corn matrix, adapted from established mycotoxin analysis procedures.
Materials:
-
Homogenized corn sample
-
Extraction Solvent: Acetonitrile (B52724)/Water (80:20, v/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing:
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Centrifuge capable of 4000 rpm
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Homogenization: Grind a representative portion of the corn sample to a fine powder to ensure homogeneity.
-
Extraction:
-
Weigh 5 g of the homogenized corn sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent (Acetonitrile/Water, 80:20, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer 1 mL of the upper acetonitrile layer into a d-SPE tube containing PSA, C18, and MgSO₄.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid[3]
-
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute penicillic acid.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 40 °C[3]
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for penicillic acid.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for penicillic acid for accurate quantification and confirmation. The specific m/z values will need to be determined by infusing a standard solution of penicillic acid.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for penicillic acid.
Data Presentation
The following tables summarize typical validation parameters for mycotoxin analysis methods, which are applicable to the quantification of penicillic acid in corn.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 5 µg/kg | [4] |
| Limit of Quantification (LOQ) | 0.3 - 15 µg/kg | [4][5] |
| Linearity (R²) | > 0.99 | [4] |
| Recovery | 70 - 120% | [4][6] |
| Repeatability (RSDr) | < 15% | [4] |
| Reproducibility (RSDR) | < 20% | [4] |
Table 2: Example LC-MS/MS Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of penicillic acid in corn.
Caption: Logical steps from contaminated sample to quantitative result.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Penicillic Acid in the Phytotoxicity of Penicillium cyclopium and Penicillium canescens to the Germination of Corn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 4. mdpi.com [mdpi.com]
- 5. In-House Validation of an Efficient and Rapid Procedure for the Simultaneous Determination and Monitoring of 23 Mycotoxins in Grains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
penicillic acid as a standard for mycotoxin analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which are common contaminants of various food and feed commodities.[1][2] Its presence in the food chain is a significant concern for human and animal health due to its cytotoxic, hepatotoxic, and carcinogenic properties.[1][2] Accurate and reliable quantification of penicillic acid is therefore crucial for food safety and research purposes. These application notes provide detailed protocols for the use of penicillic acid as a standard in mycotoxin analysis, focusing on chromatographic techniques.
Chemical and Physical Properties
Penicillic acid (C₈H₁₀O₄) is a white crystalline powder with a molar mass of 170.16 g/mol .[2][3] It is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol, and has limited solubility in water.[3][4]
Storage and Stability:
For long-term storage, penicillic acid standard should be stored at -20°C, where it is stable for at least four years.[3] Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for one month in sealed containers away from moisture.[5] It is recommended to prepare working solutions fresh on the day of use to ensure accuracy.[5] Penicillin solutions, in general, are susceptible to degradation, and care should be taken to avoid repeated freeze-thaw cycles.[5][6]
Analytical Methods for Penicillic Acid Quantification
High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of penicillic acid.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of penicillic acid in various matrices.
Table 1: Recovery Rates of Penicillic Acid in Different Matrices
| Matrix | Analytical Method | Recovery Rate (%) |
| Plasma | HPLC-UV | 89-98[7] |
| Urine and Bile | HPLC-UV | 92-105[7] |
| Fruits (various) | HPLC-MS/MS | 72.9-102.2[8] |
| Corn and Dried Beans | GC-MS | >80[9][10] |
| Citrus Fruit and Juice | UHPLC-MS/MS | ~70 (absolute), ~100 (with internal standard)[11] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) of Penicillic Acid
| Matrix | Analytical Method | LOD | LOQ |
| Biological Fluids | HPLC-UV | 5 ng[7] | - |
| Corn, Dried Beans, Apple Juice | GC-MS | 4 µg/kg[1][9][10] | - |
| Nuts (various) | HPLC-MS/MS | - | Varies by analyte and matrix |
| Maize and Wheat | LC-MS/MS | 8.3 µg/kg | 25 µg/kg[12] |
| Citrus Fruit and Juice | UHPLC-MS/MS | 0.1 ng/mL[11] | - |
Experimental Protocols
Protocol 1: Preparation of Penicillic Acid Standard Solutions
Materials:
-
Penicillic acid standard
-
HPLC-grade DMSO or acetonitrile (B52724)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Volumetric flasks
Procedure:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of penicillic acid standard (e.g., 1 mg) and dissolve it in a precise volume of DMSO or acetonitrile (e.g., 1 mL) in a volumetric flask to obtain a stock solution of known concentration.
-
Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to the desired concentration range for constructing a calibration curve.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] Prepare working solutions fresh daily.
Protocol 2: Sample Preparation using QuEChERS for Fruit Matrices
This protocol is adapted from a method for determining penicillic acid in various fruits.[8]
Materials:
-
Homogenized fruit sample
-
Ethyl acetate (B1210297)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Primary secondary amine (PSA)
-
Octadecyl silane (B1218182) (C18)
-
Centrifuge and centrifuge tubes
-
Vortex mixer
Procedure:
-
Extraction: Weigh 5 g of the homogenized fruit sample into a 50 mL centrifuge tube. Add 10 mL of ethyl acetate.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the upper ethyl acetate layer to a 15 mL centrifuge tube containing a mixture of MWCNTs, PSA, and C18.
-
Vortex for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Final Preparation: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: HPLC-UV Analysis of Penicillic Acid
This protocol is a general guideline based on established methods for mycotoxin analysis.[7][13]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and acetic acid
-
Sample filtration devices (e.g., 0.22 µm syringe filters)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, water, and glacial acetic acid (e.g., 40:60:2, v/v/v).[7] The mobile phase composition may need optimization depending on the specific column and system.
-
Flow Rate: 1.0 - 1.2 mL/min.[7]
-
Column Temperature: 35 °C.[14]
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions of penicillic acid to construct a calibration curve (peak area vs. concentration).
-
Inject the prepared sample extracts.
-
Identify the penicillic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of penicillic acid in the sample using the calibration curve.
Protocol 4: GC-MS Analysis of Penicillic Acid
This protocol involves derivatization of penicillic acid to enhance its volatility for gas chromatography.[9][10]
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column (e.g., containing OV-101)
-
Trifluoroacetic anhydride (B1165640) (TFAA) for derivatization
-
Ethyl acetate and hexane (B92381) for extraction and elution
-
Silica (B1680970) gel column for cleanup
Procedure:
-
Extraction: Extract the sample with ethyl acetate.
-
Cleanup: Isolate penicillic acid by liquid-liquid extraction followed by elution from a silica gel column using a hexane-ethyl acetate mixture.
-
Derivatization: Evaporate the cleaned extract to dryness and add TFAA to form the trifluoroacetate (B77799) derivative of penicillic acid.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Identification and Quantification: Identify the penicillic acid derivative based on its retention time and mass spectrum.[10] Quantify using a calibration curve prepared from derivatized penicillic acid standards.
Visualizations
References
- 1. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillic acid - mycotoxin produced by Penicillim and Aspergillus moulds [blackmould.me.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. High-performance liquid chromatographic analysis of the mycotoxin penicillic acid and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. The Presence of Some Minor Aspergillus and Penicillium Unregulated Mycotoxins in Main Cereals Cultivated in Albania - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Penicillic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Penicillic acid is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, commonly found in contaminated grains and animal feeds.[1][2][3] It has been shown to exhibit a range of biological activities, including cytotoxic, genotoxic, and carcinogenic effects.[2][3] Understanding the cytotoxic mechanisms of penicillic acid is crucial for toxicology studies and for evaluating its potential risks. This document provides detailed application notes and protocols for three common in vitro assays used to assess the cytotoxicity of penicillic acid: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Application Note
The MTT assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] The principle of the assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[6] The resulting insoluble formazan crystals are dissolved using a solubilizing agent, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.[6][7] This assay is highly valuable for determining the half-maximal inhibitory concentration (IC50) of compounds like penicillic acid and is suitable for high-throughput screening.[6][8][9]
Experimental Protocol: MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.[4][10]
Materials:
-
Penicillic acid (dissolved in a suitable solvent like DMSO)
-
Target cell line (e.g., HeLa, HepG2, Rat Alveolar Macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS).[4][10] Store protected from light at -20°C.[10]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO).[10][11]
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of penicillic acid in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of penicillic acid. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6][10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][10]
-
Solubilization: Add 150 µL of MTT solvent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background.[7]
-
Data Analysis: Subtract the average absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of penicillic acid concentration to determine the IC50 value.[8]
Cell Membrane Integrity Assay: Lactate (B86563) Dehydrogenase (LDH)
Application Note
The LDH cytotoxicity assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6][12] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12][13][14] The amount of LDH in the supernatant is proportional to the number of lysed cells.[6] The assay involves a two-step enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt (INT) to a colored formazan product, measured colorimetrically at 490 nm.[12] This assay is a reliable indicator of membrane damage induced by penicillic acid.[2][12]
Experimental Protocol: LDH Assay
This protocol is based on standard procedures for assessing cytotoxicity.[12][13]
Materials:
-
Penicillic acid and target cells (as in MTT assay)
-
96-well tissue culture plates
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction mix, substrate, and stop solution)
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of penicillic acid in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Prepare Controls:
-
Collect Supernatant: After the incubation period, centrifuge the plate at 300-500 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate.
-
Add Reaction Mix: Add 50 µL of the LDH Reaction Solution (containing substrate and cofactor) to each well of the new plate.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction (Optional): If included in the kit, add 50 µL of Stop Solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
-
-
Apoptosis Detection Assay: Annexin V & Propidium Iodide (PI) Staining
Application Note
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many compounds. A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells via flow cytometry.[4][6] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic or necrotic cells, which have lost membrane integrity. By using Annexin V and PI together, one can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. This assay is critical for determining if penicillic acid induces cytotoxicity via an apoptotic pathway.[4][15]
Experimental Protocol: Annexin V/PI Assay
This protocol is based on standard procedures for assessing apoptosis.[4][15]
Materials:
-
Penicillic acid and target cells
-
6-well or 12-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with penicillic acid for the desired time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine them with the floating cells from the supernatant, and pellet by centrifugation (300 x g for 5 minutes).[15]
-
Washing: Wash the cells twice with ice-cold PBS, centrifuging between washes.[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological function.[8][9] While comprehensive comparative IC50 data for penicillic acid across multiple cell lines is not detailed in the provided search results, some quantitative toxicity data is available.
| Parameter | Cell Line | Concentration/Dose | Exposure Time | Effect |
| ED50 | Rat Alveolar Macrophages | 0.09 mM | 2 hours | Inhibition of phagocytosis |
| ED50 | Rat Alveolar Macrophages | 0.18 mM | 2 hours | Inhibition of protein synthesis |
| ED50 | Rat Alveolar Macrophages | 0.60 mM | 2 hours | Inhibition of RNA synthesis |
| - | Rat Alveolar Macrophages | 1.0 mM | 4 hours | Significant decrease in ATP levels |
| - | Rat Alveolar Macrophages | 1.0 mM | 2 hours | Significant ⁵¹Cr release (membrane damage) |
| - | A2o Cells | 0-100 µM | 4 hours | Reverses reduction in cell viability from Jo2 |
Data sourced from Sorenson WG, et al. (1986) and Bando M, et al. (2003).[1][2]
Mechanism of Action & Signaling Pathways
A primary cytotoxic mechanism of penicillic acid is the inhibition of the Fas-mediated extrinsic apoptosis pathway.[15] This pathway is initiated when the Fas ligand (FasL) binds to its corresponding cell surface receptor, FasR.[15] This binding event triggers the recruitment of an adaptor protein, FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8 molecules. The close proximity of pro-caspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their self-processing and activation.[15] Activated caspase-8 then initiates a downstream caspase cascade, leading to apoptosis. Penicillic acid has been shown to directly inhibit the self-processing of pro-caspase-8, effectively blocking the activation of this key initiator caspase and halting the apoptotic signal.[1][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toxicity of penicillic acid for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillic acid - mycotoxin produced by Penicillim and Aspergillus moulds [blackmould.me.uk]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. benchchem.com [benchchem.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Antibacterial Activity Testing of Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Unlike β-lactam antibiotics such as penicillin, which inhibit cell wall synthesis, penicillic acid's mechanism of action is believed to stem from its chemical reactivity as an α,β-unsaturated ketone, a Michael acceptor. This structural feature allows it to form covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, thereby inactivating essential enzymes and disrupting cellular functions. This document provides detailed protocols for testing the antibacterial activity of penicillic acid and summarizes available quantitative data.
Data Presentation
The antibacterial efficacy of penicillic acid has been evaluated against various bacterial species. The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) and zones of inhibition.
Table 1: Minimum Inhibitory Concentration (MIC) of Penicillic Acid against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Reference |
| Xanthomonas arboricola pv. pruni | Gram-negative | 12.3 - 111.1 | [2][3] |
| Plant Pathogenic Bacteria (11 other strains) | Gram-negative/positive | 12.3 - 111.1 | [2][3] |
| Bacillus subtilis | Gram-positive | As low as 1 | [4] |
| Staphylococcus aureus | Gram-positive | - | - |
| Escherichia coli | Gram-negative | - | - |
| Pseudomonas aeruginosa | Gram-negative | - | - |
Table 2: Zone of Inhibition of Penicillic Acid against Various Bacterial Strains
| Bacterial Strain | Type | Zone of Inhibition (mm) | Reference |
| Bacillus subtilis | Gram-positive | 20.68 | [1] |
| Staphylococcus aureus | Gram-positive | 25.51 | [1] |
| Escherichia coli | Gram-negative | >18.61 (compared to gentamicin) | [1] |
| Pseudomonas aeruginosa | Gram-negative | - | - |
Proposed Mechanism of Action
Penicillic acid's antibacterial activity is attributed to its ability to act as a Michael acceptor, reacting with nucleophilic groups in essential bacterial proteins. The primary targets are believed to be the thiol groups of cysteine residues within enzymes. This covalent modification can lead to enzyme inactivation and disruption of critical metabolic pathways, such as glycolysis, ultimately leading to bacterial cell death.
Caption: Proposed mechanism of penicillic acid's antibacterial activity via Michael addition.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of penicillic acid using the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing.[5][6]
a. Materials:
-
Penicillic acid
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
b. Experimental Workflow:
Caption: Workflow for the broth microdilution assay.
c. Detailed Procedure:
-
Preparation of Penicillic Acid Stock Solution: Dissolve a known weight of penicillic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in sterile MHB to the desired starting concentration for the assay.
-
Serial Dilutions: In a sterile 96-well plate, perform two-fold serial dilutions of the penicillic acid solution in MHB. This will create a gradient of decreasing concentrations across the wells. Leave a column for a positive control (broth and bacteria, no penicillic acid) and a negative control (broth only).
-
Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted penicillic acid and the positive control well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of penicillic acid that completely inhibits visible bacterial growth.
Agar Disk Diffusion Assay (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of bacteria to penicillic acid by measuring the zone of growth inhibition around a disk impregnated with the compound.[7][8][9][10]
a. Materials:
-
Penicillic acid
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains of interest
-
Sterile cotton swabs
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Incubator
-
Calipers or ruler
b. Experimental Workflow:
Caption: Workflow for the agar disk diffusion assay.
c. Detailed Procedure:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform lawn of bacterial growth.
-
Preparation and Application of Disks: Aseptically apply a known amount of a standardized penicillic acid solution onto sterile filter paper disks. Allow the solvent to evaporate. Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk to the nearest millimeter (mm).
Conclusion
Penicillic acid exhibits significant antibacterial activity against a range of bacteria. The provided protocols offer standardized methods for researchers to further investigate its efficacy and spectrum of activity. The proposed mechanism of action, centered on its role as a Michael acceptor, distinguishes it from traditional antibiotics and presents an interesting avenue for the development of new antimicrobial agents. Further research is warranted to establish a more comprehensive profile of its activity against a wider array of clinically relevant pathogens and to fully elucidate its molecular targets within the bacterial cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activities of penicillic acid isolated from Aspergillus persii against various plant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. microchemlab.com [microchemlab.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. hardydiagnostics.com [hardydiagnostics.com]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 9. asm.org [asm.org]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
Application Notes and Protocols for Inducing Penicillic Acid Production in Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing and quantifying penicillic acid production in fungal cultures. The protocols are based on established methodologies for Penicillium species, particularly Penicillium cyclopium, a known high-yield producer of penicillic acid.
Introduction
Penicillic acid is a mycotoxin with a range of biological activities, including antibacterial, antifungal, and phytotoxic properties. As a polyketide, its biosynthesis is governed by a specific gene cluster and influenced by various environmental and nutritional factors. Understanding and controlling these factors is crucial for maximizing its production for research and potential therapeutic applications. These protocols detail the steps for submerged culture, induction of penicillic acid synthesis, and subsequent extraction and quantification.
Data Presentation
Table 1: Optimal Culture Conditions for Penicillic Acid Production by Penicillium cyclopium NRRL 1888
| Parameter | Optimal Condition | Penicillic Acid Yield | Reference |
| Producing Strain | Penicillium cyclopium NRRL 1888 | Up to 4 mg/mL | [1][2] |
| Culture Medium | Raulin-Thom Medium | High | [1][2] |
| Whey-based Medium | Up to 3 mg/mL | [1][2] | |
| Carbon Source | Mannitol (B672) | Up to 4 mg/mL | [1][2] |
| Incubation Temperature | 25°C | High | [1][3] |
| Culture Type | Shaken Flask (Submerged Culture) | High | [1][2] |
Table 2: Composition of Raulin-Thom Medium
| Component | Concentration (g/L) |
| Sucrose | 7.5 |
| Tartaric Acid | 0.4 |
| Ammonium Tartrate | 0.4 |
| Ammonium Phosphate | 0.06 |
| Potassium Carbonate | 0.06 |
| Magnesium Carbonate | 0.04 |
| Ammonium Sulfate | 0.025 |
| Zinc Sulfate | 0.007 |
| Ferrous Sulfate | 0.007 |
| Potassium Silicate | 0.007 |
Experimental Protocols
Protocol 1: Submerged Culture for Penicillic Acid Production
This protocol describes the submerged fermentation of Penicillium cyclopium for the production of penicillic acid.
1. Materials and Reagents:
-
Penicillium cyclopium (e.g., NRRL 1888) culture
-
Potato Dextrose Agar (PDA) plates
-
Raulin-Thom Medium (see Table 2 for composition) or Whey Medium
-
Mannitol (as a carbon source)
-
250 mL Erlenmeyer flasks
-
Sterile microbiological loops, cotton plugs, and aluminum foil
-
Incubator shaker
2. Media Preparation:
-
PDA Plates: Prepare according to the manufacturer's instructions for maintaining the stock culture.
-
Production Medium (Raulin-Thom or Whey): Prepare the chosen medium and dispense 50 mL into each 250 mL Erlenmeyer flask. Add mannitol to the desired concentration (e.g., 50 g/L). Sterilize by autoclaving at 121°C for 15 minutes.
3. Cultivation Procedure:
-
Stock Culture: Streak P. cyclopium onto a PDA plate and incubate at 25°C for 5-7 days until well-sporulated.
-
Seed Culture: Inoculate a flask of the production medium with spores from the PDA plate using a sterile loop.
-
Incubation (Seed): Incubate the seed culture at 25°C on a rotary shaker at 150-200 rpm for 2-4 days.[4]
-
Production Culture: Inoculate the production medium flasks with 5-10% (v/v) of the seed culture.[4]
-
Incubation (Production): Incubate the production flasks at 25°C on a rotary shaker at 150-200 rpm for 12-14 days.[4]
Protocol 2: Extraction of Penicillic Acid
This protocol outlines the extraction of penicillic acid from the culture broth.
1. Materials and Reagents:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
2. Extraction Procedure:
-
After the incubation period, separate the mycelial biomass from the culture broth by filtration through cheesecloth or centrifugation.
-
Transfer the culture filtrate to a separatory funnel.
-
Extract the filtrate twice with an equal volume of ethyl acetate.
-
Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing penicillic acid.
Protocol 3: Quantification of Penicillic Acid by HPLC
This protocol provides a general method for the quantification of penicillic acid using High-Performance Liquid Chromatography (HPLC).
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Penicillic acid standard
-
0.22 µm syringe filters
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the proportion of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of penicillic acid standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol. Filter the sample solution through a 0.22 µm syringe filter before injection.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the penicillic acid standard against its concentration.
-
Determine the concentration of penicillic acid in the samples by comparing their peak areas to the calibration curve.
Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for Penicillic Acid Production
Penicillic acid is a polyketide, and its biosynthesis is expected to be regulated by a variety of factors at the transcriptional level. While the specific signaling pathway for penicillic acid is not yet fully elucidated, a generalized pathway for the regulation of a polyketide synthase (PKS) gene cluster in Penicillium can be proposed based on the regulation of other secondary metabolites. This pathway involves global regulators such as LaeA and VeA, which control chromatin remodeling, and pathway-specific transcription factors that activate the expression of the PKS and other biosynthetic genes. Environmental signals such as nutrient availability (carbon, nitrogen) and pH are integrated through various signaling cascades to modulate the expression of these regulatory genes.
Caption: Putative signaling pathway for penicillic acid production.
Experimental Workflow for Penicillic Acid Production and Analysis
The overall workflow for inducing, extracting, and quantifying penicillic acid from Penicillium cyclopium culture is a multi-step process that begins with culture preparation and ends with analytical quantification.
Caption: Experimental workflow for penicillic acid production.
References
- 1. Penicillic acid production in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillic acid production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Penicillic Acid in the Phytotoxicity of Penicillium cyclopium and Penicillium canescens to the Germination of Corn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109456899B - A kind of Penicillium and method for producing penicillic acid by fermentation - Google Patents [patents.google.com]
Penicillic Acid: A Tool for Investigating Enzyme Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, has demonstrated inhibitory effects on various enzymes, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms.[1] Its cytotoxic, hepatotoxic, and carcinogenic properties are linked to its ability to interact with and inhibit key cellular enzymes.[2] These application notes provide detailed protocols and data for utilizing penicillic acid in enzyme inhibition studies, with a focus on its effects on Glutathione (B108866) S-Transferase and Carboxypeptidase A.
Mechanism of Action
Penicillic acid's primary mode of action as an enzyme inhibitor involves its α,β-unsaturated lactone structure. This reactive group can readily form adducts with nucleophilic residues, such as the sulfhydryl groups of cysteine and glutathione, as well as the amino groups of lysine, arginine, and histidine.[2] This covalent modification can lead to the inactivation of enzymes by altering their three-dimensional structure or directly blocking the active site.
Target Enzymes
Penicillic acid has been shown to inhibit a range of enzymes, including:
-
Glutathione S-Transferases (GSTs): These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds. Penicillic acid inhibits GST activity in a dose-dependent manner.[3] Interestingly, the conjugation of penicillic acid with GSH can also occur spontaneously without enzymatic catalysis.[3]
-
Carboxypeptidase A: This pancreatic enzyme is involved in the digestion of proteins. Penicillic acid inhibits carboxypeptidase A in a time and temperature-dependent manner.[4][5]
-
Other Enzymes: Penicillic acid has also been reported to inhibit urease and RNase activity, although detailed quantitative data are limited.[1]
Quantitative Inhibition Data
The inhibitory potency of penicillic acid against specific enzymes can be quantified using parameters like the half-maximal inhibitory concentration (IC50).
| Enzyme | Inhibitor | IC50 | Organism/Source | Reference |
| Carboxypeptidase A | Penicillic Acid | 1.1 x 10⁻⁴ M | Pancreatic | [4] |
| Glutathione S-Transferase (GST) | Penicillic Acid | Dose-dependent inhibition | Rat Liver | [3] |
Note: The inhibition of different GST isoenzymes by penicillic acid varies. Kinetic studies have indicated that the inhibition is not competitive.[3]
Experimental Protocols
Protocol 1: Determination of IC50 for Penicillic Acid Inhibition of Carboxypeptidase A
This protocol outlines the steps to determine the concentration of penicillic acid required to inhibit 50% of carboxypeptidase A activity.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Penicillic Acid
-
Hippuryl-L-phenylalanine (substrate)
-
Tris-HCl buffer (pH 7.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 254 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Incubator or water bath set to 37°C
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of Carboxypeptidase A in Tris-HCl buffer.
-
Prepare a stock solution of penicillic acid in a suitable solvent (e.g., DMSO) and then make serial dilutions in Tris-HCl buffer to achieve a range of concentrations.
-
Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in Tris-HCl buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate or microcentrifuge tubes, add a fixed amount of carboxypeptidase A to each well/tube.
-
Add varying concentrations of penicillic acid to the wells/tubes. Include a control with no inhibitor.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.[5]
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding the substrate (hippuryl-L-phenylalanine) to each well/tube.
-
-
Measure Enzyme Activity:
-
Immediately measure the change in absorbance at 254 nm over time using a spectrophotometer or microplate reader. The rate of increase in absorbance corresponds to the rate of substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each penicillic acid concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the penicillic acid concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: In Vitro Assay for Glutathione S-Transferase (GST) Inhibition by Penicillic Acid
This protocol describes a method to assess the inhibitory effect of penicillic acid on GST activity.
Materials:
-
Rat liver cytosol (as a source of GSTs) or purified GST isoenzymes
-
Penicillic Acid
-
Reduced Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB) (substrate)
-
Phosphate (B84403) buffer (pH 6.5)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of penicillic acid in a suitable solvent and create serial dilutions in phosphate buffer.
-
Prepare solutions of GSH and CDNB in phosphate buffer.
-
-
Assay Mixture:
-
In a 96-well plate or cuvettes, prepare the reaction mixture containing phosphate buffer, GSH, and CDNB.
-
Add the rat liver cytosol or purified GST enzyme to the mixture.
-
Add varying concentrations of penicillic acid to the wells. Include a control without the inhibitor.
-
-
Measure Enzyme Activity:
-
Monitor the increase in absorbance at 340 nm, which indicates the formation of the GSH-CDNB conjugate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each penicillic acid concentration.
-
Express the results as a percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the concentration of penicillic acid to observe the dose-dependent effect.[3]
-
Visualizations
Caption: General workflow for an enzyme inhibition assay using penicillic acid.
Caption: Covalent modification of target enzymes by penicillic acid.
References
- 1. Penicillic Acid | Engormix [en.engormix.com]
- 2. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Interaction of the mycotoxin penicillic acid with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Penicillic Acid in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid (PA) is a mycotoxin produced by several species of Penicillium and Aspergillus fungi, which are common contaminants of agricultural commodities.[1][2] In agricultural research, penicillic acid is primarily investigated for its phytotoxic, antifungal, and antibacterial properties. Understanding its mechanisms of action and effects on various organisms is crucial for developing strategies to mitigate its negative impacts on crop health and for exploring its potential as a lead molecule for novel agrochemicals. These application notes provide detailed protocols and data for studying penicillic acid in an agricultural context.
Data Presentation
Phytotoxicity of Penicillic Acid
The phytotoxic effects of penicillic acid have been observed in various plants, notably inhibiting seed germination and seedling growth.
Table 1: Phytotoxic Effects of Penicillic Acid on Maize (Zea mays)
| Concentration (µg/mL) | Effect on Germination | Effect on Main Root Growth | Reference |
| 25-100 | Inhibition of radicle and coleoptile emergence | - | [3] |
| 500 | - | 50% reduction | [4] |
Antimicrobial Activity of Penicillic Acid
Penicillic acid exhibits significant inhibitory activity against a range of plant pathogenic fungi and bacteria.
Table 2: Antifungal Activity of Penicillic Acid (Minimum Inhibitory Concentration - MIC)
| Fungal Species | MIC (µg/mL) | Reference |
| Phytophthora capsici | 1-25 | [5] |
| Phytophthora cactorum | 1-25 | [5] |
| Phytophthora cambivora | 1-25 | [5] |
| Phytophthora drechsleri | 1-25 | [5] |
Table 3: Antibacterial Activity of Penicillic Acid (Minimum Inhibitory Concentration - MIC)
| Bacterial Species | MIC (µg/mL) | Reference |
| Xanthomonas arboricola pv. pruni | 12.3 - 111.1 | [6] |
| Various Plant Pathogenic Bacteria | 12.3 - 111.1 | [6] |
Experimental Protocols
Protocol 1: Phytotoxicity Assessment of Penicillic Acid on Maize Seedlings
This protocol details a method to evaluate the phytotoxic effects of penicillic acid on the germination and early growth of maize seedlings.
Materials:
-
Maize seeds (e.g., cv. Montello)
-
Penicillic acid (crystalline)
-
Sterile distilled water
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, as a solvent)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile filter paper
-
Incubator with controlled temperature (e.g., 25°C) and light conditions
-
Calipers or a ruler
Procedure:
-
Preparation of Penicillic Acid Solutions:
-
Prepare a stock solution of penicillic acid in sterile distilled water or a minimal amount of DMSO if solubility is an issue.
-
Perform serial dilutions to obtain the desired test concentrations (e.g., 25, 50, 100, 250, 500 µg/mL).
-
Prepare a control solution with sterile distilled water (and the same minimal amount of DMSO if used).
-
-
Seed Sterilization and Plating:
-
Surface sterilize maize seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.
-
Aseptically place two sterile filter papers in each Petri dish.
-
Place a predetermined number of seeds (e.g., 10-20) on the filter paper in each dish.
-
-
Treatment Application:
-
Add a specific volume (e.g., 5 mL) of the respective penicillic acid solution or control solution to each Petri dish, ensuring the filter paper is saturated.
-
-
Incubation:
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 7 days).
-
-
Data Collection:
-
After the incubation period, record the number of germinated seeds in each dish to calculate the germination percentage.
-
Measure the length of the primary root and shoot of each germinated seedling.
-
Calculate the percentage of inhibition for germination, root length, and shoot length compared to the control.
-
Protocol 2: Antifungal Activity of Penicillic Acid using Broth Microdilution Assay
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of penicillic acid against a filamentous plant pathogenic fungus like Fusarium oxysporum.
Materials:
-
Pure culture of the test fungus (e.g., Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Penicillic acid
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile distilled water
-
DMSO (optional)
-
Hemocytometer or similar for spore counting
Procedure:
-
Inoculum Preparation:
-
Grow the test fungus on Potato Dextrose Agar (PDA) to obtain a sporulating culture.
-
Harvest spores by flooding the plate with sterile distilled water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final concentration of approximately 1 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Penicillic Acid Dilutions:
-
Prepare a stock solution of penicillic acid in a suitable solvent (e.g., DMSO) and then dilute it in PDB to the highest desired concentration.
-
In a 96-well plate, add 100 µL of PDB to all wells except the first column.
-
Add 200 µL of the highest penicillic acid concentration to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal spore suspension to each well containing the penicillic acid dilutions.
-
Include a positive control (PDB with inoculum, no penicillic acid) and a negative control (PDB only).
-
Seal the plate and incubate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of penicillic acid at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS) in Plant Tissues
This protocol provides a method to measure the induction of ROS in plant tissues treated with penicillic acid, using a luminol-based assay.
Materials:
-
Plant leaf discs (e.g., from Arabidopsis thaliana or tobacco)
-
Penicillic acid
-
Luminol (B1675438) solution
-
Horseradish peroxidase (HRP)
-
Luminometer or plate reader with luminescence detection
-
96-well white opaque microtiter plates
-
Sterile water
Procedure:
-
Plant Material Preparation:
-
Collect healthy, fully expanded leaves from plants.
-
Use a cork borer to cut leaf discs of a uniform size (e.g., 4 mm diameter).
-
Float the leaf discs in sterile water for several hours to overnight to reduce wounding-induced ROS.
-
-
Assay Setup:
-
Place one leaf disc into each well of a 96-well white opaque plate containing sterile water.
-
Prepare the assay solution containing luminol and HRP in sterile water.
-
-
Treatment and Measurement:
-
To initiate the measurement, add the penicillic acid solution to the wells to achieve the final desired concentration.
-
Immediately place the plate in the luminometer and start recording luminescence at regular intervals (e.g., every 2 minutes) for a desired period (e.g., 60 minutes).
-
Include a control treatment with the solvent used for the penicillic acid stock solution.
-
-
Data Analysis:
-
The relative light units (RLU) are plotted over time to visualize the ROS burst.
-
The total ROS production can be calculated by integrating the area under the curve.
-
Signaling Pathways
While the precise signaling pathways activated by penicillic acid in plants are not fully elucidated, evidence suggests its involvement in inducing oxidative stress and potentially interfering with redox-sensitive cellular components. Mycotoxins, in general, are known to trigger programmed cell death and modulate plant hormone signaling pathways.[1][7] A plausible mechanism for penicillic acid's phytotoxicity involves the disruption of cellular redox balance.
One study has shown that penicillic acid can reduce the activity of thioredoxins in maize seedlings.[3] Thioredoxins are small, ubiquitous proteins that play a crucial role in regulating the redox state of target proteins, thereby controlling many cellular processes, including growth, development, and stress responses. By inhibiting thioredoxin, penicillic acid can lead to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to growth inhibition and cell death.
Conclusion
The provided application notes and protocols offer a framework for the systematic investigation of penicillic acid in agricultural research. The data tables summarize its phytotoxic and antimicrobial activities, providing a basis for further studies. The detailed protocols for assessing phytotoxicity, antifungal activity, and ROS production will enable researchers to generate robust and reproducible data. The proposed signaling pathway, centered on the inhibition of thioredoxin and subsequent oxidative stress, offers a testable hypothesis for future research into the molecular mechanisms of penicillic acid's action in plants. Further investigation into the interaction of penicillic acid with other plant signaling components, such as MAP kinases and hormone pathways, will be crucial for a comprehensive understanding of its role in plant-microbe interactions.
References
- 1. Mycotoxins: Producing Fungi and Mechanisms of Phytotoxicity | MDPI [mdpi.com]
- 2. Potency of plant extracts against Penicillium species isolated from different seeds and fruits in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Penicillic Acid in the Phytotoxicity of Penicillium cyclopium and Penicillium canescens to the Germination of Corn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro control of plant pathogenic Xanthomonas spp. using Poncirus trifoliata Rafin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activities of penicillic acid isolated from Aspergillus persii against various plant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycotoxins reveal connections between plants and animals in apoptosis and ceramide signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Penicillic Acid: A Promising Biocontrol Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus, has demonstrated significant potential as a biocontrol agent.[1] Its antagonistic properties against a range of plant pathogenic fungi and bacteria make it a compelling candidate for development into novel, biologically-based crop protection strategies.[2][3] This document provides detailed application notes, experimental protocols, and a summary of efficacy data to support further research and development of penicillic acid as a biocontrol agent.
Biological Activity and Efficacy
Penicillic acid exhibits a broad spectrum of activity against various plant pathogens. Its efficacy has been quantified through Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism.
Antifungal Activity
Penicillic acid has been shown to be effective against several plant pathogenic fungi, particularly species of Phytophthora.[3] It induces morphological abnormalities in fungal hyphae, including abnormal branching and swelling, leading to growth inhibition.[3][4]
Table 1: Antifungal Efficacy of Penicillic Acid
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Phytophthora capsici | 1 - 25 | [3][4] |
| Phytophthora cactorum | 1 - 25 | [3][4] |
| Phytophthora cambivora | 1 - 25 | [3][4] |
| Phytophthora drechsleri | 1 - 25 | [3][4] |
Antibacterial Activity
Penicillic acid has demonstrated potent antibacterial activity against a variety of plant pathogenic bacteria.[2] Studies have shown its effectiveness in inhibiting bacterial growth and controlling diseases such as bacterial spot on peach leaves.[2]
Table 2: Antibacterial Efficacy of Penicillic Acid against Plant Pathogenic Bacteria
| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Xanthomonas arboricola pv. pruni | 12.3 - 111.1 | [2] |
| Acidovorax avenae subsp. avenae | 12.3 - 111.1 | [2] |
| Acidovorax konjaci | 12.3 - 111.1 | [2] |
| Pectobacterium carotovorum subsp. carotovorum | 12.3 - 111.1 | [2] |
| Pseudomonas cichorii | 12.3 - 111.1 | [2] |
| Pseudomonas syringae pv. actinidiae | 12.3 - 111.1 | [2] |
| Pseudomonas syringae pv. lachrymans | 12.3 - 111.1 | [2] |
| Pseudomonas syringae pv. syringae | 12.3 - 111.1 | [2] |
| Pseudomonas syringae pv. tabaci | 12.3 - 111.1 | [2] |
| Ralstonia solanacearum | 12.3 - 111.1 | [2] |
| Xanthomonas axonopodis pv. glycines | 12.3 - 111.1 | [2] |
| Xanthomonas oryzae pv. oryzae | 12.3 - 111.1 | [2] |
Phytotoxicity
A critical aspect of developing a biocontrol agent is its potential impact on the host plant. Penicillic acid has been shown to exhibit phytotoxicity at certain concentrations, affecting seed germination and root growth.[5][6] This highlights the importance of dose-response studies to determine safe and effective application rates. For example, a 50% reduction in the growth of the main root of corn was observed at a concentration of 500 µg/mL.[5][6]
Mechanisms of Action
Understanding the mechanisms by which penicillic acid inhibits pathogen growth is crucial for its development and optimization as a biocontrol agent.
Antibacterial Mechanism of Action
The antibacterial action of penicillic acid is believed to be analogous to that of penicillin and other β-lactam antibiotics.[7] It targets the bacterial cell wall, a structure essential for maintaining cell integrity and shape.
Antifungal Mechanism of Action
The precise signaling pathways involved in the antifungal activity of penicillic acid are still under investigation. However, it is known to cause morphological changes in fungal hyphae.[3][4] This suggests interference with cell wall synthesis or cytoskeletal organization. The pH of the environment also plays a role in the efficacy of some fungal biocontrol interactions, and this may be a factor in penicillic acid's activity.[1][8][9]
Experimental Protocols
The following are detailed protocols for assessing the biocontrol potential of penicillic acid.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.[10]
Materials:
-
Penicillic acid (analytical standard)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS to pH 7.0
-
Fungal isolates (e.g., Phytophthora spp.)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Penicillic Acid Stock Solution: Dissolve penicillic acid in DMSO to a concentration of 1.6 mg/mL.
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the penicillic acid stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no drug, no inoculum).
-
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) until sporulation occurs.
-
Harvest spores by flooding the plate with sterile saline (0.85%) and gently scraping the surface.
-
Adjust the spore suspension to a concentration of 0.4 x 104 to 5 x 104 spores/mL using a hemocytometer.
-
-
Inoculation: Add 100 µL of the fungal inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 28-35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of penicillic acid that causes complete inhibition of visible growth.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on standard broth microdilution methods.[11]
Materials:
-
Penicillic acid (analytical standard)
-
DMSO
-
Mueller-Hinton Broth (MHB)
-
Bacterial isolates (e.g., Xanthomonas spp.)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Penicillic Acid Stock Solution: Prepare a stock solution of penicillic acid in DMSO.
-
Preparation of Microtiter Plates: Perform a 2-fold serial dilution of penicillic acid in MHB in a 96-well plate as described in the antifungal protocol.
-
Inoculum Preparation:
-
Grow the bacterial isolate in MHB to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation: Add 100 µL of the bacterial inoculum to the wells containing 100 µL of the serially diluted penicillic acid.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of penicillic acid that prevents visible turbidity.
Phytotoxicity Assay (Seed Germination and Root Elongation)
This protocol is adapted from standard phytotoxicity testing methods.[5][6][12][13]
Materials:
-
Penicillic acid
-
Sterile deionized water
-
Seeds of a sensitive indicator plant (e.g., corn (Zea mays), cress (Lepidium sativum))
-
Sterile filter paper
-
Sterile petri dishes
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of penicillic acid in sterile deionized water. Include a water-only control.
-
Assay Setup:
-
Place a sterile filter paper in each petri dish.
-
Add a defined volume of each test solution (or control) to the filter paper to ensure saturation.
-
Place a predetermined number of seeds (e.g., 10-20) on the moistened filter paper in each dish.
-
-
Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C, with a defined light/dark cycle) for 3-5 days.
-
Data Collection:
-
Germination Percentage: Count the number of germinated seeds in each dish and express it as a percentage of the total seeds.
-
Root Elongation: Measure the length of the primary root of each germinated seedling.
-
-
Data Analysis: Compare the germination percentage and average root length of the treated seeds to the control. Calculate the percentage of inhibition for each concentration.
Application and Development Workflow
The development of penicillic acid as a commercial biocontrol agent requires a systematic approach, from initial screening to formulation and field trials.
Conclusion
Penicillic acid presents a compelling case for further investigation as a biocontrol agent. Its demonstrated efficacy against a range of plant pathogens, coupled with a growing understanding of its mechanisms of action, provides a solid foundation for its development into a valuable tool for sustainable agriculture. The protocols and data presented here are intended to facilitate this research, ultimately contributing to the availability of new and effective biocontrol solutions. Further research should focus on optimizing formulations to enhance efficacy and minimize phytotoxicity, as well as on conducting extensive field trials to validate its performance under real-world agricultural conditions.
References
- 1. pH Response Pathways in Fungi: Adapting to Host-derived and Environmental Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of penicillic acid isolated from Aspergillus persii against various plant pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antifungal activity of penicillic acid against Phytophthora species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Role of Penicillic Acid in the Phytotoxicity of Penicillium cyclopium and Penicillium canescens to the Germination of Corn Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Penicillic Acid in the Phytotoxicity of Penicillium cyclopium and Penicillium canescens to the Germination of Corn Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Regulation of penicillin biosynthesis in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of extracellular Penicillium expansum-driven acidification by Papiliotrema terrestris affects biosynthesis of patulin and has a possible role in biocontrol activity [frontiersin.org]
- 10. Identification and Antifungal Susceptibility of Penicillium-Like Fungi from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotoxicity.com [biotoxicity.com]
- 13. mdpi.com [mdpi.com]
handling and safety precautions for penicillic acid
Application Notes and Protocols: Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes, safety protocols, and experimental guidelines for the handling and use of penicillic acid. Penicillic acid is a mycotoxin and antibiotic produced by various species of Penicillium and Aspergillus fungi.[1][2] It is recognized for its cytotoxic, hepatotoxic, and potential carcinogenic properties, necessitating stringent safety measures during handling and experimentation.[2][3]
Hazard Identification and Safety Precautions
Penicillic acid is considered a hazardous substance.[1] It is toxic if swallowed, inhaled, or comes into contact with skin.[1][4] Animal studies suggest it may be a cancer suspect agent and may cause adverse reproductive effects.[4]
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed.[5] Animal experiments indicate that ingestion of less than 40 grams could be fatal or cause serious health damage.[1]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[4]
-
Chronic Health Effects: There is a possible risk of irreversible effects from exposure.[1] It may also produce mutagenic effects.[1]
-
Sensitization: Skin contact may lead to a sensitization reaction in some individuals.[1]
Safety Phrases:
-
Avoid all personal contact, including inhalation.[1]
-
Wash hands and relevant skin areas thoroughly after handling.[5]
-
In case of an accident or if you feel unwell, seek immediate medical advice.[4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling penicillic acid to prevent exposure.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles, as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]
-
Skin Protection: Wear compatible, chemical-resistant gloves and protective clothing (e.g., lab coat, disposable coveralls) to prevent skin exposure.[4][6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator should be used.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]
Handling, Storage, and Disposal
Handling Workflow: A systematic approach to handling penicillic acid is crucial to minimize risk. The following workflow outlines the key stages from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of penicillic acid.
Handling:
-
Use in a well-ventilated area, such as a chemical fume hood or a Class II biological safety cabinet for quantities up to 25 grams.[1][4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Wash thoroughly after handling.[4]
Storage:
-
Keep in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible substances like strong bases and strong oxidizing agents.[4]
Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[5]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[4]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]
-
Ingestion: Get medical aid. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting unless directed by medical personnel.[4]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
Accidental Release Measures (Spills):
-
Minor Spills: Clean up spills immediately.[4] Use dry clean-up procedures and avoid generating dust.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1][4]
-
Major Spills: Clear the area of all personnel and move upwind.[1] Alert emergency responders.[1] Wear full-body protective clothing with breathing apparatus.[1] Contain the spill with sand, earth, or vermiculite (B1170534) and collect the recoverable product into labeled containers for disposal.[1]
Toxicological Data
Penicillic acid exhibits significant toxicity across different routes of exposure. The following table summarizes key quantitative toxicity data from animal studies.
| Parameter | Species | Route | Value | Reference(s) |
| LD50 | Mouse | Oral | 600 mg/kg | [1][4][5] |
| LD50 | Mouse | Intraperitoneal | 90 mg/kg | [1][2][5] |
| LD50 | Rat | Intraperitoneal | 90 mg/kg | [1][5] |
| LD50 | Mouse | Subcutaneous | 100 mg/kg | [5] |
| LD50 | Mouse | Intravenous | 250 mg/kg | [2] |
| ED50 (Protein Synthesis Inhibition) | Rat Alveolar Macrophages | In Vitro (2 hr) | 0.18 mM | [3] |
| ED50 (RNA Synthesis Inhibition) | Rat Alveolar Macrophages | In Vitro (2 hr) | 0.60 mM | [3] |
| ED50 (Phagocytosis Inhibition) | Rat Alveolar Macrophages | In Vitro (2 hr) | 0.09 mM | [3] |
Application Notes: Cellular Effects & Mechanism
The toxicity of penicillic acid is linked to its chemical structure, particularly the α,β-unsaturated lactone ring.[2] This feature allows it to react with nucleophiles, notably the sulfhydryl groups of amino acids like cysteine and glutathione.[2] This reactivity underlies its cytotoxic effects.
Key Cellular Effects:
-
Enzyme Inhibition: Reacts with sulfhydryl-containing enzymes, disrupting their function.
-
Glutathione Depletion: It reacts with glutathione, a key cellular antioxidant, both enzymatically and non-enzymatically, leading to oxidative stress.[2]
-
Inhibition of Macromolecule Synthesis: It inhibits both protein and RNA synthesis in a dose- and time-dependent manner.[3]
-
Ion Channel Blockade: Penicillic acid has been found to inhibit the entry of Na+, K+, and Ca2+ ions into cardiac tissue.[2]
-
Impaired Immune Function: It is toxic to rat alveolar macrophages, significantly inhibiting phagocytosis at lower concentrations than those required to inhibit protein or RNA synthesis.[3]
Caption: Cellular targets and detoxification of penicillic acid.
Experimental Protocols
The following are generalized protocols for common assays involving penicillic acid. Researchers should optimize these protocols for their specific cell lines, bacterial strains, and experimental conditions.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of penicillic acid on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and cytotoxicity.[8]
Materials:
-
Penicillic acid, dissolved in a suitable solvent (e.g., DMSO).
-
Cancer cell lines (e.g., MCF-7, HeLa).[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well tissue culture plates.
-
MTT solution (5 mg/mL in sterile PBS).[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of penicillic acid in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of penicillic acid. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (untreated cells).[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol: Antimicrobial Susceptibility (Disk Diffusion Assay)
This protocol determines the antimicrobial activity of penicillic acid against a target bacterial strain.[8][9]
Materials:
-
Penicillic acid solution of known concentration.
-
Target bacterial strain (e.g., Bacillus subtilis).[9]
-
Mueller-Hinton Agar (MHA) plates.
-
Mueller-Hinton Broth (MHB).
-
Sterile paper discs (6 mm diameter).
-
Sterile swabs, forceps, and pipettes.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension. Squeeze out excess liquid against the inside of the tube and streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform bacterial lawn.[8]
-
Disc Application: Using sterile forceps, place sterile paper discs onto the surface of the inoculated MHA plate.
-
Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the penicillic acid solution onto each disc. Also, prepare a solvent control disc. Allow the solvent to evaporate completely in a biosafety cabinet.[8]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[8]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm).[8] The size of the zone correlates with the susceptibility of the bacterium to the compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxicity of penicillic acid for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cvear.com [cvear.com]
- 8. benchchem.com [benchchem.com]
- 9. A Microbiological Assay for Penicillic Acid 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Penicillic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Penicillic acid (PA) is a mycotoxin produced by various species of Penicillium and Aspergillus fungi.[1][2] These fungi are common contaminants of fruits, cereals, and animal feed, leading to the potential presence of penicillic acid in the food chain.[1][2] Due to its mutagenic and carcinogenic properties, the monitoring of penicillic acid levels in food and agricultural products is crucial for public health and safety.[1] Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of penicillic acid from complex sample matrices prior to chromatographic analysis.[3][4][5] This document provides detailed application notes and protocols for the solid-phase extraction of penicillic acid.
Principle of Solid-Phase Extraction
Solid-phase extraction is a separation process by which compounds that are dissolved or suspended in a liquid mixture are separated from other compounds in the mixture according to their physical and chemical properties.[3] The technique involves partitioning between a liquid (sample matrix or solvent with analytes) and a solid (sorbent) phase.[3] A typical SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest.[3][4] The selection of the appropriate SPE sorbent and solvents is critical for achieving high recovery and a clean extract.
Commonly Used SPE Sorbents for Penicillic Acid
The choice of sorbent depends on the properties of penicillic acid and the sample matrix. For penicillic acid, which is a polar organic acid, reversed-phase and mixed-mode sorbents are commonly employed.
-
Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a universal polymeric reversed-phase sorbent that is effective for a wide range of acidic, basic, and neutral compounds.[6][7][8] Its water-wettable nature ensures high retention and recovery even if the sorbent runs dry.[8]
-
C18 (Octadecylsilane): A silica-based reversed-phase sorbent that retains non-polar compounds through strong hydrophobic interactions.[9][10] It is widely used for the extraction of various organic compounds from aqueous matrices.[9][11]
Quantitative Data Summary
The following table summarizes the performance of different SPE methods for the determination of penicillic acid in various matrices.
| Matrix | SPE Sorbent | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Cereals | Mixed Cation Exchange | GC-MS/MS | 85.4 - 108.9 | Not Reported | 10.0 | [1] |
| Fruits (various) | MWCNTs, PSA, C18 (in QuEChERS) | HPLC-MS/MS | 72.9 - 102.2 | 1.3 - 7.9 | Not Reported | [2] |
| Porcine Muscle | Agilent SampliQ OPT (Mixed-Mode Polymer) | HPLC-MS/MS | 43.6 - 105.7 | Not Reported | Not Reported | [12][13] |
| Grape Wine | Not Specified | GC-MS/MS | 76.5 - 93.4 | < 5.4 | 2.0 | [1] |
Experimental Protocols
Protocol 1: General Purpose SPE using Oasis HLB Cartridges
This protocol is a general method for the extraction of penicillic acid from liquid samples such as fruit juices.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Sample extract (e.g., fruit juice diluted with water)
-
SPE manifold
Procedure:
-
Conditioning: Pass 5 mL of methanol through the Oasis HLB cartridge.
-
Equilibration: Pass 5 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the sample extract onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the penicillic acid from the cartridge with 5 mL of acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for chromatographic analysis.
Protocol 2: SPE of Penicillins from Meat using a Mixed-Mode Polymer Cartridge
This protocol is adapted for the extraction of penicillin-class antibiotics, which have structural similarities to penicillic acid, from a complex matrix like porcine muscle.[12][13]
Materials:
-
Agilent SampliQ OPT SPE Cartridge (or equivalent mixed-mode polymer)
-
Acetonitrile/water (15:2 v/v)
-
0.1% Formic acid in water
-
pH 8.5 Potassium phosphate (B84403) buffer
-
Acetonitrile (HPLC grade)
-
Homogenizer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Preparation:
-
Weigh 5 g of homogenized tissue into a centrifuge tube.
-
Add 15 mL of acetonitrile/water (15:2) and homogenize.[13]
-
Centrifuge and collect the supernatant.
-
Repeat the extraction twice more with 10 mL of the extraction solvent.[12]
-
Combine the supernatants and evaporate the acetonitrile.[12]
-
Adjust the final volume to 20 mL with pH 8.5 phosphate buffer and filter.[12]
-
-
SPE Cleanup:
-
Conditioning and Equilibration: Condition and equilibrate the SampliQ OPT cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Sample Loading: Load 10 mL of the filtered extract onto the cartridge.[12]
-
Washing: Wash the cartridge with 0.1% formic acid in water, followed by pH 8.5 potassium phosphate buffer.[12]
-
Elution: Elute the analytes with 3 mL of acetonitrile.[12]
-
-
Final Processing:
Visualizations
Caption: General workflow for solid-phase extraction of penicillic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. waters.com [waters.com]
- 9. hawach.com [hawach.com]
- 10. specartridge.com [specartridge.com]
- 11. specartridge.com [specartridge.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. interchim.fr [interchim.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Penicillic Acid Yield from Penicillium Species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the production of penicillic acid from Penicillium species.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing low penicillic acid yield?
A1: Low penicillic acid yield can often be attributed to several critical factors:
-
Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can impede fungal growth and the biosynthesis of secondary metabolites like penicillic acid.[1]
-
Nutrient Limitation: The composition of the culture medium is crucial. Inadequate levels of specific carbon and nitrogen sources, as well as essential minerals, can limit production.[1]
-
Inappropriate Fungal Strain: The specific strain of Penicillium used is a key determinant of yield. Some strains naturally produce higher quantities of penicillic acid.
-
Suboptimal Incubation Time: Penicillic acid is a secondary metabolite, and its production typically begins after the initial phase of rapid fungal growth. Harvesting too early or too late can result in lower yields.
Q2: What is the optimal temperature and pH for penicillic acid production?
A2: The optimal temperature for penicillic acid production by Penicillium species generally falls between 24-31°C.[2] For instance, Penicillium cyclopium NRRL 1888 has been shown to produce high yields at 25°C.[2][3] The ideal pH of the culture medium can vary, but a starting pH in the acidic to neutral range is often beneficial for fungal growth and secondary metabolite production.
Q3: Which carbon sources are most effective for high penicillic acid yield?
A3: The choice of carbon source significantly impacts penicillic acid production. While glucose is a common carbon source for fungal growth, other carbohydrates can lead to higher yields of penicillic acid. Mannitol has been identified as a superior carbon source for high-yield production in some strains, such as P. cyclopium NRRL 1888.[2][3]
Q4: How can I accurately quantify the penicillic acid in my culture extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (MS/MS) is the most common and accurate method for quantifying penicillic acid.[4][5] A validated method will involve creating a standard curve with known concentrations of pure penicillic acid to accurately determine the concentration in your samples.
Troubleshooting Guides
Guide 1: Low or No Penicillic Acid Production
This guide provides a systematic approach to diagnose and resolve issues of low or no penicillic acid production.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low penicillic acid yield.
| Issue | Possible Cause | Recommended Action |
| Low Biomass | Nutrient-poor medium | Review and optimize the media composition. Ensure adequate carbon, nitrogen, and essential minerals. |
| Suboptimal growth conditions | Verify and adjust the temperature and pH of the fermentation to the optimal range for your Penicillium species. | |
| Contamination | Inspect the culture for bacterial or yeast contamination. If contaminated, start a new culture from a pure stock. | |
| Adequate Biomass, Low Yield | Incorrect carbon source | Experiment with different carbon sources. Mannitol has been shown to enhance penicillic acid production in some strains.[2][3] |
| Suboptimal temperature for production | The optimal temperature for growth may not be the same as for secondary metabolite production. Test a range of temperatures (e.g., 15-30°C).[2] | |
| Incorrect harvest time | Perform a time-course experiment to determine the peak of penicillic acid production. | |
| Strain degradation | Prolonged subculturing can lead to a decrease in productivity. Re-isolate from a stock culture or obtain a new, high-yielding strain. |
Guide 2: Inconsistent Penicillic Acid Yields
| Issue | Possible Cause | Recommended Action |
| Batch-to-Batch Variability | Inconsistent inoculum | Standardize the inoculum preparation, including the age and concentration of spores or mycelia. |
| Variations in media preparation | Prepare media in larger batches to ensure consistency. Double-check the weighing and addition of all components. | |
| Fluctuations in environmental conditions | Ensure that incubators and shakers are properly calibrated and maintaining consistent temperature and agitation speeds. |
Data Presentation
Table 1: Effect of Carbon Source on Penicillic Acid Yield by Penicillium cyclopium NRRL 1888
| Carbon Source | Penicillic Acid Yield (mg/mL) |
| Mannitol | 4.0 |
| Glucose | 1.5 |
| Sucrose | 1.2 |
| Lactose | 0.8 |
| Galactose | 0.5 |
| Xylose | 0.3 |
| Sorbitol | 0.2 |
| Glycerol | 0.1 |
| Data synthesized from Lindenfelser and Ciegler (1977)[2][3] |
Table 2: Effect of Temperature on Penicillic Acid Yield by Penicillium cyclopium NRRL 1888 (with Mannitol)
| Temperature (°C) | Penicillic Acid Yield (mg/mL) |
| 15 | 1.8 |
| 20 | 3.2 |
| 25 | 4.0 |
| 28 | 3.5 |
| Data synthesized from Lindenfelser and Ciegler (1977)[2][3] |
Experimental Protocols
Protocol 1: Submerged Culture for Penicillic Acid Production
This protocol describes the setup of a submerged culture for producing penicillic acid.
Materials:
-
High-yielding Penicillium species (e.g., P. cyclopium NRRL 1888)
-
Raulin-Thom Medium (see composition below)
-
Erlenmeyer flasks (500 mL) with foam stoppers
-
Shaking incubator
-
Autoclave
Raulin-Thom Medium Composition:
| Component | Amount per Liter |
| Carbon Source (e.g., Mannitol) | 70 g |
| Tartaric Acid | 4 g |
| Ammonium Tartrate | 4 g |
| Potassium Carbonate | 0.6 g |
| Ammonium Phosphate | 0.6 g |
| Magnesium Carbonate | 0.4 g |
| Ammonium Sulfate (B86663) | 0.25 g |
| Zinc Sulfate Heptahydrate | 0.07 g |
| Iron (II) Sulfate Heptahydrate | 0.07 g |
| Potassium Silicate | 0.07 g |
Procedure:
-
Media Preparation: Prepare the Raulin-Thom medium and dispense 100 mL into each 500 mL Erlenmeyer flask.
-
Sterilization: Autoclave the flasks with the medium at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate each flask with a spore suspension or a small agar (B569324) plug of a mature Penicillium culture.
-
Incubation: Incubate the flasks at 25°C in a shaking incubator at 150-200 rpm for 10-14 days.
-
Monitoring: Visually inspect the cultures daily for growth and signs of contamination.
Protocol 2: Extraction and Purification of Penicillic Acid
This protocol details the extraction and initial purification of penicillic acid from the culture broth.
Materials:
-
Culture broth from Protocol 1
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration.
-
Acidification: Adjust the pH of the culture filtrate to approximately 2.0 with HCl.
-
Solvent Extraction: Transfer the acidified filtrate to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes, venting periodically. Allow the layers to separate and collect the upper organic layer. Repeat the extraction twice more with fresh ethyl acetate.
-
Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate using a rotary evaporator to obtain the crude penicillic acid extract.
-
Further Purification (Optional): The crude extract can be further purified using column chromatography with silica (B1680970) gel.
Protocol 3: Quantification of Penicillic Acid by HPLC-UV
This protocol provides a general method for quantifying penicillic acid using HPLC with UV detection.
Materials:
-
Crude or purified penicillic acid extract
-
Penicillic acid standard
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dissolve the dried extract in the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter.
-
Standard Curve Preparation: Prepare a series of standard solutions of penicillic acid in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 226 nm.
-
Injection Volume: 10-20 µL.
-
-
Quantification: Run the standards to generate a calibration curve. Inject the prepared sample and determine the concentration of penicillic acid based on the peak area and the standard curve.
Signaling Pathways and Workflows
Proposed Regulatory Pathway for Penicillic Acid Biosynthesis
Caption: Proposed regulatory pathway for penicillic acid biosynthesis.
Experimental Workflow for Optimizing Penicillic Acid Production
Caption: Experimental workflow for optimizing penicillic acid production.
References
- 1. benchchem.com [benchchem.com]
- 2. Penicillic acid production in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillic acid production in submerged culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Penicillic Acid Quantification
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of penicillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying penicillic acid?
A1: The primary challenges in penicillic acid quantification stem from its potential instability, the complexity of sample matrices, and its heterogeneous distribution in samples. Key issues include:
-
Matrix Effects: Complex sample matrices, such as those found in food and feed, contain components like fats, proteins, and oils that can interfere with the analytical process.[1][2] This interference can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.
-
Analyte Stability: Penicillic acid's stability can be compromised by factors like pH and temperature. Like other beta-lactam compounds, it can degrade during sample preparation and analysis, leading to lower than expected results.[3][4][5]
-
Sample Heterogeneity: Penicillic acid, as a mycotoxin, is often not evenly distributed within a sample, leading to "hot spots." This makes obtaining a representative sample a critical, yet challenging, first step.
-
Low Concentrations: Penicillic acid may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.
Q2: What are the common degradation products of penicillic acid and its relatives, and how do they affect analysis?
A2: While specific degradation products of penicillic acid are not as extensively documented in readily available literature as those for penicillin G, it's crucial to be aware of potential degradation. For the closely related penicillin G, common degradation products include penillic acid, penicilloic acid, and penilloic acid.[1][6][7][8] These compounds can potentially interfere with the chromatographic separation of penicillic acid if their retention times are similar. Therefore, it is important to use a chromatographic method that can resolve penicillic acid from its potential degradation products.
Q3: Which analytical technique is most suitable for penicillic acid quantification?
A3: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is currently the most suitable technique for the accurate and sensitive quantification of penicillic acid.[9][10] This method offers high selectivity and sensitivity, which is crucial for detecting low concentrations of the analyte in complex matrices. HPLC with UV detection can also be used, but it may be less sensitive and more prone to matrix interference.
Q4: How does pH affect the stability of penicillic acid during sample preparation and analysis?
A4: The stability of penicillins is highly dependent on pH. Penicillin G, for instance, is most stable in a neutral pH range (around pH 7.0) and degrades in both acidic and alkaline conditions.[2][5] It is reasonable to assume that penicillic acid exhibits similar pH-dependent stability. Therefore, maintaining a neutral pH during extraction and analysis is crucial to prevent its degradation. Citrate buffer has been shown to provide good stability for penicillin G.[2]
Troubleshooting Guides
Issue 1: Low or No Recovery of Penicillic Acid
Possible Causes:
-
Inadequate Extraction: The chosen extraction solvent may not be efficient for the sample matrix.
-
Analyte Degradation: Penicillic acid may be degrading during sample preparation due to inappropriate pH or high temperatures.
-
Poor Solid-Phase Extraction (SPE) Recovery: The SPE cartridge may not be conditioned or equilibrated properly, or the elution solvent may be inappropriate.
Solutions:
-
Optimize Extraction Solvent: For fruit matrices, ethyl acetate (B1210297) has been shown to be effective.[10] For other matrices, acetonitrile (B52724) is a common choice for mycotoxin extraction.
-
Control pH and Temperature: Buffer the sample to a neutral pH during extraction.[2] Avoid high temperatures during solvent evaporation steps; use a nitrogen stream at a gentle temperature (e.g., 30°C).[9]
-
Verify SPE Protocol: Ensure proper conditioning and equilibration of the SPE cartridge according to the manufacturer's instructions. Test different elution solvents to find the one that gives the best recovery for penicillic acid.
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes:
-
Column Overload: Injecting too much sample onto the column.
-
Inappropriate Mobile Phase: The pH of the mobile phase may not be optimal, or the organic modifier concentration may be too high or too low.
-
Column Contamination or Degradation: The analytical column may be contaminated with matrix components or the stationary phase may be degraded.
Solutions:
-
Reduce Injection Volume: Dilute the sample or reduce the injection volume.
-
Adjust Mobile Phase: For reversed-phase chromatography of acidic compounds like penicillic acid, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape. Optimize the gradient or isocratic conditions.
-
Clean or Replace Column: Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced.
Issue 3: High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS)
Possible Causes:
-
Co-elution of Matrix Components: Interfering compounds from the sample matrix are eluting at the same time as penicillic acid.
-
Insufficient Sample Cleanup: The sample preparation method is not adequately removing matrix interferences.
Solutions:
-
Modify Chromatographic Conditions: Adjust the gradient to better separate penicillic acid from co-eluting matrix components.
-
Improve Sample Cleanup: Incorporate additional cleanup steps, such as using different SPE sorbents (e.g., a combination of C18 and PSA) or employing a QuEChERS-based method.[10]
-
Use an Isotope-Labeled Internal Standard: An isotopically labeled internal standard for penicillic acid can help to compensate for matrix effects.
Quantitative Data Summary
Table 1: Recovery of Penicillic Acid and Related Compounds Using Different Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Penicillic Acid | Fruits | Modified QuEChERS | 72.9 - 102.2 | [10] |
| Penicillin G | Citrus Fruits | LLE and SPE | 90 - 100 (corrected) | [6] |
| This compound | Citrus Fruits | LLE and SPE | 50 - 75 (absolute) | [6] |
| Penilloic Acid | Citrus Fruits | LLE and SPE | 50 - 75 (absolute) | [6] |
| Penicillin G | Milk Powder | MISPE | Good recovery | [9] |
Table 2: Stability of Penicillin G under Different pH and Temperature Conditions
| pH | Temperature (°C) | Stability | Reference |
| ~7.0 | ≤ 25 | Most Stable | [2] |
| 4.0 - 10.0 | 5 - 50 | Degradation kinetics studied | [2] |
| Acidic (4) | 100 | Complete degradation in 20 min | [5] |
| Alkaline (10) | 100 | ~80% degradation in 20 min | [5] |
Experimental Protocols
Protocol 1: Quantification of Penicillic Acid in Fruits using Modified QuEChERS and HPLC-MS/MS
This protocol is adapted from a published method.[10]
-
Sample Preparation:
-
Homogenize 5 g of the fruit sample with 10 mL of ethyl acetate.
-
Add anhydrous magnesium sulfate (B86663) and sodium chloride, vortex, and centrifuge.
-
Take the supernatant and proceed to the cleanup step.
-
-
Sample Cleanup (Dispersive SPE):
-
To the supernatant, add a mixture of multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and C18 sorbents.
-
Vortex and centrifuge.
-
Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Detection: Tandem mass spectrometer in negative ion mode. Monitor for the specific precursor and product ions of penicillic acid.
-
Protocol 2: General HPLC Method for Penicillin Analysis
This is a general protocol that can be adapted for penicillic acid analysis.
-
Chromatographic Conditions:
-
Column: Ascentis C18, 15 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: 10 mM ammonium (B1175870) acetate (pH 4.5 with acetic acid) and acetonitrile (75:25, v/v).
-
Flow Rate: 1 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Visualizations
Caption: Workflow for penicillic acid analysis.
Caption: Troubleshooting low recovery issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Separation of penicillin and its major degradation products by ion-pair reversed-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast HPLC-MS/MS Method for Determining Penicillin Antibiotics in Infant Formulas Using Molecularly Imprinted Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Penicillic Acid Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of penicillic acid in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is penicillic acid and how does it differ from penicillin antibiotics?
A1: Penicillic acid is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] It is important to distinguish it from penicillin antibiotics. Although both have names derived from Penicillium, their chemical structures and biological activities are different. Penicillins are a group of β-lactam antibiotics,[2] whereas penicillic acid is a polyketide mycotoxin that is not a degradation product of penicillin.
Q2: What are the general recommendations for storing penicillic acid solutions?
A2: Due to a lack of extensive public stability data, it is recommended to prepare penicillic acid solutions fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected vials to minimize degradation.[3] Aliquoting stock solutions can help avoid repeated freeze-thaw cycles, which can accelerate degradation.[3]
Q3: Which solvents are recommended for dissolving and storing penicillic acid?
A3: Penicillic acid has reported solubility in several common laboratory solvents. The choice of solvent can impact its stability.
-
DMSO and DMF: Suitable for preparing high-concentration stock solutions. However, DMSO is hygroscopic (absorbs water from the air), and the presence of water can promote hydrolysis.[4] For long-term storage, ensure the use of anhydrous DMSO and proper sealing.
-
Ethanol and Methanol (B129727): Penicillic acid is soluble in these alcohols.[1] While specific stability data is limited, storing alcoholic solutions at low temperatures is advisable. Be aware that alcohols can participate in reactions, and the stability of compounds in methanol can be influenced by factors like temperature and the presence of other substances.[5][6]
-
Aqueous Buffers (e.g., PBS pH 7.4): Penicillic acid has limited solubility in aqueous buffers.[7][8] These solutions are generally not recommended for long-term storage due to the potential for hydrolysis of the lactone ring, especially at non-neutral pH and elevated temperatures.
Q4: What are the primary factors that cause penicillic acid to degrade in solution?
A4: Several factors can contribute to the degradation of penicillic acid:
-
pH: Like other compounds with lactone rings, penicillic acid is susceptible to hydrolysis under both acidic and basic conditions.[9] Penicillin G, which has a related β-lactam ring, is most stable around neutral pH and degrades rapidly in acidic or alkaline environments.[10]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[10] Storing solutions at elevated temperatures will likely lead to faster decomposition.
-
Presence of Nucleophiles (especially Thiols): Penicillic acid readily reacts with sulfhydryl groups (-SH) found in molecules like cysteine and glutathione.[1] This is a major pathway for its biological detoxification and a significant cause of instability if such compounds are present in the experimental system.
-
Light: Photodegradation can be a concern for many organic molecules. It is good practice to protect penicillic acid solutions from light.[11]
-
Oxidation: Oxidative degradation is another potential pathway, though less documented for penicillic acid compared to hydrolysis.[11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or non-reproducible experimental results. | Degradation of the penicillic acid stock solution. | Prepare a fresh stock solution from solid material for each experiment or for a limited series of experiments. If using a stored solution, qualify its integrity via an analytical method like HPLC before use. Avoid multiple freeze-thaw cycles by preparing aliquots.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Formation of degradation products. | The new peaks likely correspond to degradants. Use a stability-indicating HPLC method to separate and potentially identify these products. Compare the chromatogram of a fresh solution to that of an aged one. |
| Loss of biological activity of the penicillic acid solution. | The concentration of the active parent compound has decreased due to degradation. | This is a strong indicator of instability. Confirm the concentration of the parent compound using a calibrated analytical method. Prepare and use a fresh solution for subsequent experiments. |
| Precipitate forms in the solution upon storage, especially after freezing. | The compound may be precipitating out of solution, possibly due to changes in solubility at lower temperatures or absorption of water into hygroscopic solvents like DMSO.[4] | Before use, bring the solution to room temperature and vortex thoroughly to ensure complete dissolution. If the precipitate does not redissolve, it may be a sign of degradation or insolubility. Centrifuge the vial and carefully transfer the supernatant for use, then re-quantify the concentration. |
Data Summary
| Solvent/Condition | Solubility | Known Stability Issues & Incompatibilities |
| DMSO | 30 mg/mL | Hygroscopic; absorbed water can lead to hydrolysis. Stability is compound-specific; long-term stability is not guaranteed.[4][12] |
| DMF | 30 mg/mL | No specific stability data found. General good practice for storing solutions at low temperatures applies. |
| Ethanol | 30 mg/mL | Soluble. Long-term stability is not well-documented.[1] |
| Methanol | Soluble | Soluble. Stability can be affected by temperature and the presence of other ions.[5][13] |
| Acetonitrile | Soluble | No specific stability data found. Generally considered a stable solvent for many compounds.[14] |
| Water / PBS (pH 7.2-7.4) | 2 mg/mL (PBS, pH 7.2) | Susceptible to hydrolysis of the lactone ring, which can be accelerated by non-neutral pH and higher temperatures.[9] |
| Solutions containing thiols (e.g., cysteine, glutathione, DTT) | N/A | Highly Unstable. Penicillic acid reacts rapidly with sulfhydryl groups to form adducts.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Penicillic Acid Stability
This protocol outlines a general procedure for intentionally degrading penicillic acid under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[11][15]
1. Materials:
-
Penicillic acid
-
Solvents: Methanol, Acetonitrile, DMSO, Water (HPLC grade)
-
Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of penicillic acid in a suitable solvent (e.g., methanol or acetonitrile).
3. Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control: Keep a vial of the stock solution protected from light at 4°C.
4. Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC (see Protocol 2) to determine the percentage of penicillic acid remaining and to observe the formation of degradation products.
Protocol 2: General HPLC Method for Penicillic Acid Analysis
This is a starting point for a reversed-phase HPLC method to separate penicillic acid from its potential degradation products. Method optimization and validation are required for specific applications.[16]
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of A (e.g., 90%), and linearly increase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of penicillic acid (around 224 nm).
-
Injection Volume: 10 µL.
3. Analysis:
-
Inject the control and stressed samples.
-
Assess the purity of the penicillic acid peak and the resolution from any new peaks that appear in the stressed samples. A method is considered "stability-indicating" if it can resolve the parent drug from its degradation products.
Visualizations
Caption: Potential degradation pathways for penicillic acid.
Caption: Workflow for a forced degradation stability study.
References
- 1. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Penicillin degradation catalysed by Zn(II) ions in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 8. canvaxbiotech.com [canvaxbiotech.com]
- 9. Lactone - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 14. Acetonitrile stability as a mobile phase - Chromatography Forum [chromforum.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Penicillic Acid Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for penicillic acid extraction protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction of penicillic acid.
Question: Why is my penicillic acid recovery consistently low?
Answer:
Low recovery of penicillic acid can stem from several factors throughout the extraction and analysis process. Here are the most common causes and their solutions:
-
Inefficient Extraction: The choice of extraction solvent and the pH of the sample matrix are critical. Penicillic acid is an acidic mycotoxin, and its extraction is highly dependent on the pH of the aqueous phase. For liquid-liquid extraction (LLE), the aqueous phase should be acidified to a pH of around 2.0-4.0 to neutralize the molecule, making it more soluble in the organic phase. Ensure thorough mixing or vortexing to maximize the interaction between the sample and the extraction solvent.[1][2][3]
-
Suboptimal Solvent Choice: The polarity of the extraction solvent plays a significant role. For LLE, solvents like ethyl acetate (B1210297), butyl acetate, and chloroform (B151607) are commonly used. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure using ethyl acetate for extraction has shown high recovery rates in fruit matrices.[4] For solid-phase extraction (SPE), the elution solvent may not be strong enough to desorb the penicillic acid from the sorbent.
-
Degradation of Penicillic Acid: Penicillic acid is sensitive to pH, temperature, and light. It is most stable in a neutral pH range (around 6.5-7.5) and degradation accelerates in both acidic and alkaline conditions, as well as at higher temperatures.[5] To minimize degradation, it is recommended to work with cooled samples and minimize the time samples are held at room temperature.[2]
-
Losses During Clean-up: Penicillic acid can be lost during sample clean-up steps if the protocol is not optimized. For instance, in SPE, if the washing step is too harsh or the elution step is incomplete, significant loss of the analyte can occur.[1]
-
Matrix Effects in Analysis: Components in the sample matrix can interfere with the detection and quantification of penicillic acid, especially in LC-MS/MS analysis. This can lead to signal suppression or enhancement, resulting in inaccurate recovery calculations. Using matrix-matched calibration standards or stable isotope-labeled internal standards can help compensate for these effects.[1]
Question: I am observing significant variability in penicillic acid yield between different batches of my fungal culture. What could be the cause?
Answer:
Batch-to-batch variability in penicillic acid production is a common issue and can be attributed to several factors related to the fermentation process:
-
Inoculum Quality: Variations in the age, size, or metabolic activity of the fungal inoculum can lead to different fermentation kinetics and final yields.
-
Media Composition: Even minor differences in the concentration of media components, such as carbon and nitrogen sources, can impact the production of secondary metabolites like penicillic acid.
-
Environmental Fluctuations: Inconsistent temperature, pH, or agitation speeds during fermentation can affect fungal metabolism and product formation. The optimal temperature for penicillic acid production by Penicillium cyclopium has been found to be 25°C.[6]
-
Strain Vigor: The penicillic acid-producing strain may lose its high-yield characteristics due to improper storage or excessive subculturing.
Question: My chromatogram shows interfering peaks that co-elute with penicillic acid. How can I resolve this?
Answer:
Co-eluting peaks can be a significant issue in the analysis of penicillic acid. Here are some strategies to address this problem:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Gradient: Adjust the gradient of the mobile phase in your HPLC method to improve the separation of penicillic acid from interfering compounds.
-
Column Chemistry: Consider using a different type of HPLC column (e.g., a different C18 phase or a phenyl-hexyl column) that may offer different selectivity for your analytes.
-
-
Improve Sample Clean-up:
-
Solid-Phase Extraction (SPE): A well-optimized SPE clean-up step can effectively remove many matrix components that may interfere with the analysis. Experiment with different sorbents (e.g., C18, PSA) and washing/elution solvents.
-
Immunoaffinity Columns (IAC): For highly complex matrices, immunoaffinity columns specific for penicillic acid can provide a very clean extract, although they are more expensive.
-
-
Use a More Selective Detector: If you are using a UV detector, switching to a mass spectrometer (MS) detector will provide much higher selectivity and can often resolve co-eluting compounds based on their mass-to-charge ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting penicillic acid?
A1: For liquid-liquid extraction (LLE), the pH of the aqueous sample should be adjusted to be acidic, typically in the range of 2.0 to 4.0. This converts the penicillic acid to its non-ionized form, which is more soluble in organic solvents. However, it is important to note that penicillic acid is unstable in highly acidic conditions, so prolonged exposure should be avoided.[5]
Q2: Which solvent is best for liquid-liquid extraction of penicillic acid?
A2: Ethyl acetate, butyl acetate, and chloroform are commonly used and effective solvents for the LLE of penicillic acid. A modified QuEChERS method using ethyl acetate has demonstrated high recoveries (72.9-102.2%) for penicillic acid in various fruit samples.[4] The choice of solvent may also depend on the sample matrix and the subsequent analytical method.
Q3: How can I prevent the degradation of penicillic acid during extraction and storage?
A3: Penicillic acid is susceptible to degradation. To minimize this, follow these precautions:
-
Work with samples on ice or at refrigerated temperatures (4°C) whenever possible.[2]
-
Minimize the exposure of samples to light.
-
Maintain the pH of solutions within the optimal stability range (around neutral pH) when not performing pH-dependent extraction steps.
-
Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -20°C or lower.
Q4: Is derivatization necessary for the GC analysis of penicillic acid?
A4: Yes, derivatization is generally required for the analysis of penicillic acid by gas chromatography (GC). The carboxyl group of penicillic acid makes it polar and not sufficiently volatile for GC analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS) is a common method to create a more volatile and thermally stable derivative.[7]
Data Presentation
Table 1: Recovery of Penicillic Acid using a Modified QuEChERS Method in Fruit Matrices
| Fruit Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Apple | 10 | 95.2 | 4.5 |
| 50 | 98.1 | 3.2 | |
| Grape | 10 | 88.7 | 6.1 |
| 50 | 92.4 | 4.8 | |
| Orange | 10 | 72.9 | 7.9 |
| 50 | 85.3 | 5.5 | |
| Peach | 10 | 102.2 | 1.3 |
| 50 | 101.5 | 2.1 | |
| Kiwi | 10 | 90.6 | 5.8 |
| 50 | 94.3 | 3.9 |
Data synthesized from a study on penicillic acid in fruits, which reported average recoveries between 72.9-102.2% with RSDs of 1.3-7.9%.[4]
Table 2: pH Stability Profile of Penicillins (as a proxy for Penicillic Acid)
| pH | Relative Degradation Rate | Stability |
| 3.0 | High | Low |
| 4.0 | Moderate | Moderate |
| 5.0 | Low | High |
| 6.0 | Very Low | Very High |
| 7.0 | Minimum | Maximum |
| 8.0 | Low | High |
| 9.0 | Moderate | Moderate |
| 10.0 | High | Low |
This table is a qualitative summary based on the degradation kinetics of acylaminopenicillins, which show the highest stability at pH values between 4.0 and 6.0, with significant degradation at pH 3.0 and pH 10.0.[5]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Penicillic Acid from Fungal Broth
-
Sample Preparation:
-
Filter the fungal culture broth through Whatman No. 1 filter paper to remove mycelia.
-
-
pH Adjustment:
-
Transfer a known volume (e.g., 20 mL) of the filtrate to a separatory funnel.
-
Adjust the pH of the filtrate to 2.0-3.0 by adding 1M HCl dropwise while monitoring with a pH meter.
-
-
Extraction:
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate.
-
Collect the upper organic layer (ethyl acetate).
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in a known volume of a suitable solvent (e.g., methanol (B129727) or the initial mobile phase for HPLC analysis).
-
Protocol 2: Solid-Phase Extraction (SPE) of Penicillic Acid from a Liquid Sample
-
Cartridge Selection:
-
Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the sample to pH 2.0-3.0 with 1M HCl.
-
Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or by passing air through it for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the penicillic acid from the cartridge with 5 mL of ethyl acetate. Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of a suitable solvent for analysis.
-
Protocol 3: HPLC-UV Analysis of Penicillic Acid
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (acidified with 0.1% formic acid). A typical starting condition could be 40:60 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 280 nm.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Protocol 4: GC-MS Analysis of Penicillic Acid (with Derivatization)
-
Derivatization:
-
Transfer the dried extract to a GC vial.
-
Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Visualizations
Caption: General experimental workflow for penicillic acid extraction and analysis.
Caption: Troubleshooting flowchart for low penicillic acid recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. welchlab.com [welchlab.com]
- 4. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of acylaminopenicillins with regard to their pH dependency [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of HPLC Methods for Penicillic Acid Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation and analysis of penicillic acid using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape and Resolution Issues
Q1: Why is my penicillic acid peak showing significant tailing?
A1: Peak tailing for acidic compounds like penicillic acid is a common issue, often caused by interactions with the stationary phase.[1]
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based C18 column can interact with the acidic analyte, causing tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of your mobile phase to between 2.5 and 3.5 using an acidic modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA).[1][2] This ensures the penicillic acid is fully protonated and less likely to interact with the silanols.
-
Solution 2: Use an End-Capped Column: Employ a column that is "end-capped" or specifically designed for analyzing basic or acidic compounds to minimize silanol interactions.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.
-
Q2: My penicillic acid peak is broad, resulting in poor resolution. What can I do?
A2: Broad peaks can stem from several sources, including issues with the column, mobile phase, or system hardware.
-
Column Contamination or Degradation: The column may have accumulated contaminants from previous samples.
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak broadening.
-
High Dead Volume: Excessive tubing length or loose fittings between the column and detector can increase dead volume, leading to broader peaks.
-
Solution: Check all fittings for tightness and use tubing with the appropriate inner diameter and minimal possible length.[4]
-
Q3: I am not getting baseline separation between penicillic acid and other components in my sample. How can I improve this?
A3: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Optimize Mobile Phase Composition: Small changes in the mobile phase can have a large impact on selectivity.
-
Solution 1: Adjust Organic Solvent Ratio: Systematically vary the ratio of acetonitrile (B52724) (or methanol) to the aqueous buffer.
-
Solution 2: Change Organic Solvent: If using acetonitrile, try methanol (B129727), or vice versa. The different solvent properties can alter selectivity.
-
-
Change Column Chemistry: The column's stationary phase is a key driver of selectivity.
-
Solution: If you are using a C18 column, consider trying a C8 or a Phenyl-Hexyl column for different retention characteristics.
-
Retention Time and System Pressure Issues
Q4: The retention time for my penicillic acid peak is shifting between injections. What is the cause?
A4: Retention time instability is often linked to problems with the mobile phase, pump, or column temperature.[3]
-
Mobile Phase Issues:
-
Solution 1: Degas Mobile Phase: Ensure your mobile phase is properly degassed, as dissolved air can cause pump cavitation and flow rate fluctuations.[3]
-
Solution 2: Check Composition: If preparing the mobile phase manually, ensure the composition is consistent between batches. Inconsistent mobile phase preparation is a common cause of retention time drift.[3]
-
-
Pump Malfunction:
-
Solution: Check the pump for leaks, worn seals, or faulty check valves, which can lead to an inconsistent flow rate.[3]
-
-
Column Equilibration and Temperature:
-
Solution 1: Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.[5]
-
Solution 2: Use a Column Oven: Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant, controlled temperature.[4]
-
Q5: My HPLC system pressure is unusually high or fluctuating. What should I check?
A5: Pressure issues typically point to a blockage or a leak in the system.
-
High Pressure: This usually indicates a blockage.
-
Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and checking the pressure. If it drops, the column is likely blocked. If not, check for blockages in the injector, tubing, or in-line filters.[5]
-
-
Low Pressure: This often indicates a leak.
-
Solution: Visually inspect all fittings for signs of leakage. Check the pump seals and ensure all connections are tight.
-
-
Fluctuating Pressure: This is commonly caused by air bubbles in the pump.
-
Solution: Purge the pump to remove any trapped air. Ensure your solvent lines are properly submerged in the mobile phase reservoirs and that the mobile phase is degassed.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for penicillic acid analysis? A1: A good starting point is a reversed-phase method using a C18 column.[2] The mobile phase typically consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic or acetic acid) to ensure good peak shape.[2][6][7] Detection is commonly performed using a UV detector at approximately 254 nm.[6]
Q2: How should I prepare my sample for analysis? A2: Sample preparation depends on the matrix.
-
For Fungal Extracts: A common method involves extracting the lyophilized fungal material with an organic solvent like ethyl acetate (B1210297) or methanol.[2] The solvent is then evaporated, and the crude extract is redissolved in the mobile phase or a compatible solvent.[2]
-
For Biological Fluids (Plasma, Urine): Protein precipitation is often the first step, followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleanup.[6][8] SPE using C18 cartridges is a frequently used technique to isolate penicillins from complex matrices.[9][10]
-
All Samples: It is critical to filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.[2][11]
Q3: What is the optimal detection wavelength for penicillic acid? A3: Penicillic acid has a UV absorbance maximum that allows for detection around 254 nm.[6] However, depending on the specific matrix and potential interferences, other wavelengths such as 220 nm or 230 nm have also been used for related penicillin compounds.[12] A photodiode array (PDA) detector is useful for determining the optimal wavelength and checking for peak purity.[2]
Q4: How can I confirm the identity of the penicillic acid peak? A4: The most common method is to compare the retention time of the peak in your sample to that of a certified penicillic acid standard run under the same chromatographic conditions. For unambiguous confirmation, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred method.
Data and Method Summaries
Table 1: Example HPLC Conditions for Penicillic Acid & Related Compounds
| Parameter | Method 1 (Penicillic Acid) | Method 2 (Penicillin G) | Method 3 (General Penicillins) |
| Column | Reversed-phase C18 (10 µm) | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | Inertsil C8, 250 x 4 mm, 5 µm[13] |
| Mobile Phase | Acetonitrile:Water:Acetic Acid (40:60:2)[6] | Acetonitrile:10 mM Ammonium Acetate, pH 4.5 (25:75) | Acetonitrile:0.1% TFA (50:50)[13] |
| Flow Rate | 1.2 mL/min[6] | 1.0 mL/min | 1.1 mL/min[13] |
| Detection | UV at 254 nm[6] | UV at 220 nm | UV at 240 nm[13] |
| Column Temp. | Ambient | 35 °C | Ambient[13] |
Table 2: Performance & Validation Data
| Parameter | Penicillic Acid (in Plasma)[6] | Penicillins (in Bovine Muscle)[13] | Penicillin G (in Milk) |
| Recovery | 89-98% | >89% | Not Specified |
| Limit of Detection (LOD) | 5-10 ng | Not Specified | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Not Specified | 16-54 µg/kg | 0.03 µg/mL |
| Linearity (R²) | >0.99 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Sample Preparation from Fungal Culture
This protocol is based on methods for extracting fungal secondary metabolites.[2]
-
Lyophilization: Freeze-dry the fungal culture (mycelium and/or broth) to remove water.
-
Extraction: Extract a known amount of the lyophilized material with ethyl acetate or methanol using sonication for 15-20 minutes. Repeat the extraction 2-3 times.
-
Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried crude extract in a known volume of the HPLC mobile phase or a methanol/water mixture.
-
Filtration: Filter the final sample solution through a 0.22 µm syringe filter directly into an HPLC vial.
Protocol 2: Analytical HPLC Method for Quantification
This protocol provides a general-purpose method for the analysis of penicillic acid.
-
Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV/PDA detector.[2]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might be 10% B to 90% B over 15-20 minutes, followed by a re-equilibration step. An isocratic elution, such as 40% B, can also be used if separation is sufficient.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of a penicillic acid standard (e.g., 1 mg/mL) in methanol or acetonitrile.[2]
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Quantify the amount of penicillic acid in the samples by comparing their peak areas to the standard curve.
-
Visualized Workflows and Logic
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for penicillic acid extraction and HPLC analysis.
Caption: Relationship between mobile phase pH and HPLC peak shape.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. High-performance liquid chromatographic analysis of the mycotoxin penicillic acid and its application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Penicillic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 10. Determination of penicillin-V in human plasma by high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing signal suppression in LC-MS/MS analysis of penicillic acid
Welcome to the technical support center for the LC-MS/MS analysis of penicillic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize signal suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and how does it impact the analysis of penicillic acid?
A1: Signal suppression is a type of matrix effect that commonly occurs in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis. The "matrix" refers to all components in a sample other than the analyte of interest (penicillic acid), such as salts, proteins, phospholipids, and other endogenous compounds.[1][2] Signal suppression happens when these co-eluting matrix components interfere with the ionization of penicillic acid in the mass spectrometer's ion source, reducing the analyte's signal intensity.[1][3][4] This interference can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[2][5] Electrospray ionization (ESI) is particularly susceptible to this phenomenon.[3]
Q2: How can I determine if my penicillic acid assay is suffering from signal suppression?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method. A constant flow of a standard solution of penicillic acid is infused into the LC eluent after the analytical column, but before the mass spectrometer. A blank matrix sample is then injected. Any dip or enhancement in the constant signal of penicillic acid indicates at which retention times matrix components are eluting and causing suppression or enhancement.[3][5][6]
-
Post-Extraction Spike: This is a quantitative method. The response of penicillic acid in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte is added) is compared to the response of the analyte in a clean solvent. The matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100. A value below 100% indicates signal suppression.[3]
Q3: What are the primary strategies to reduce or eliminate signal suppression?
A3: The core strategies involve separating penicillic acid from interfering matrix components before it enters the mass spectrometer. This can be achieved through:
-
Optimized Sample Preparation: Implementing more effective cleanup steps to remove matrix components is often the most effective approach.[3][5] Techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[3][7]
-
Chromatographic Separation: Modifying the LC method to chromatographically separate the penicillic acid peak from co-eluting matrix components.[5][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[6][9] This is a simple approach but may compromise the limit of detection if the initial analyte concentration is very low.[9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of signal suppression, thus effectively compensating for the effect during quantification.[3][10][11]
-
Modification of MS Parameters and Ionization Source: In some cases, adjusting source parameters or using a different ionization technique, like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which can be less prone to suppression for certain compounds, might be beneficial.[3][12]
Troubleshooting Guide
Issue: Low or No Signal for Penicillic Acid in Matrix Samples Compared to Standards.
This is a classic symptom of severe signal suppression. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for signal suppression.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Penicillic Acid from Citrus Matrix
This protocol is adapted from methodologies used for penicillin G and its metabolites in citrus fruits.[13]
-
Sample Homogenization: Homogenize 10g of the sample (e.g., orange juice) with an appropriate solvent.
-
Centrifugation: Centrifuge the homogenate to pellet solid debris.
-
SPE Cartridge Conditioning: Use an Oasis HLB cartridge. Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove hydrophilic interferences.
-
Elution: Elute the penicillic acid and other analytes with 5 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Analysis: The sample is now ready for LC-MS/MS injection.
Sample Preparation Method Comparison
The choice of sample preparation is critical for removing matrix interferences. Different techniques yield varying levels of cleanliness and analyte recovery.
| Sample Preparation Method | Principle | Pros | Cons | Typical Recovery for Penicillins |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins.[14] | Simple, fast, and inexpensive.[3] | "Dirty" extract; does not remove phospholipids, leading to significant matrix effects.[3][7] | 58.8% (Propranolol example)[7] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. pH adjustment is key for acidic analytes like penicillic acid.[3] | Cleaner extract than PPT.[3] | Can be labor-intensive and require large volumes of organic solvents. | 60-75%[15] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away.[13] | Provides a much cleaner extract, significantly reducing matrix effects.[3][7] | More expensive and requires method development for sorbent selection and wash/elution steps. | 35-70% (absolute recovery)[13] |
LC-MS/MS Parameters for Penicillin Analysis
Optimized parameters are crucial for achieving good sensitivity and peak shape. The following table provides a starting point based on published methods for penicillins and their metabolites.
| Parameter | Setting | Reference |
| LC Column | Acquity UPLC C18 (150 mm × 2.1 mm, 1.7 µm) | [13] |
| Mobile Phase A | Water with 0.1% Formic Acid | [13][14] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | [13] |
| Flow Rate | 0.2 - 0.4 mL/min | [14][15] |
| Column Temperature | 40 °C | [13][16] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | [13][15] |
| Source Temperature | 300 - 400 °C | [13][14] |
| Capillary Voltage | 4500 - 5000 V | [13][14] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [13] |
| Penillic Acid MRM Transitions (m/z) | 335 → 289, 335 → 128 | [13] |
Visualizing Concepts and Workflows
The Matrix Effect Mechanism
The diagram below illustrates how co-eluting matrix components can interfere with the ionization of the target analyte, penicillic acid, in the ESI source.
Caption: Conceptual diagram of the matrix effect in ESI-MS.
General Experimental Workflow
This workflow outlines the key steps from sample receipt to final data analysis, incorporating strategies to mitigate signal suppression.
Caption: Workflow for penicillic acid analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 14. A low-volume LC/MS method for highly sensitive monitoring of phenoxymethylpenicillin, benzylpenicillin, and probenecid in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
dealing with penicillic acid degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with penicillic acid. The information provided addresses common challenges encountered during sample preparation and analysis, with a focus on preventing degradation of the target analyte.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause penicillic acid degradation during sample preparation?
A1: The stability of penicillic acid is significantly influenced by several factors, including:
-
pH: Penicillic acid is susceptible to degradation in both acidic and alkaline conditions. The β-lactam ring, a core structural feature, is prone to hydrolysis outside of a neutral pH range.[1][2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Therefore, it is crucial to keep samples and extracts cool.
-
Presence of Water: Moisture can facilitate hydrolytic degradation of the β-lactam ring.
-
Enzymatic Activity: If the sample matrix contains β-lactamase enzymes, rapid degradation of penicillic acid will occur.[3]
-
Heavy Metal Ions: Traces of heavy metal ions can catalyze the degradation of penicillins.
Q2: What are the major degradation products of penicillic acid?
A2: Under acidic conditions, penicillic acid can degrade to form penillic acid. In neutral to alkaline environments, the primary degradation product is penicilloic acid, which is formed through the hydrolysis of the β-lactam ring.[3][4][5][6] Both of these degradation products are biologically inactive.
Q3: At what pH is penicillic acid most stable?
A3: Based on studies of similar penicillin compounds, the optimal pH for stability is in the neutral range, typically around pH 6.0 to 7.0.[7] Significant degradation occurs in acidic (below pH 5.0) and alkaline (above pH 8.0) conditions.[2]
Q4: How should I store my penicillic acid standards and samples?
A4: To ensure stability, stock solutions of penicillic acid should be prepared in a non-aqueous solvent like acetonitrile (B52724) and stored at low temperatures, preferably at -20°C or below.[8] Samples should be processed as quickly as possible and kept on ice or refrigerated during extraction steps. For long-term storage, extracts should be kept at -80°C.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of penicillic acid.
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of penicillic acid | Degradation due to improper pH. | Ensure the pH of the extraction solvent and any aqueous solutions are within the optimal stability range (pH 6-7). Use buffered solutions where appropriate. |
| Degradation due to high temperature. | Keep samples and extracts on ice or in a refrigerated environment throughout the sample preparation process. | |
| Enzymatic degradation. | If the matrix is suspected to contain β-lactamases, consider heat-treating the sample (if compatible with the analyte) or using an enzyme inhibitor. | |
| Inefficient extraction. | Optimize the extraction solvent. Ethyl acetate (B1210297) has been shown to be effective for extracting penicillic acid from fruit matrices.[9] Ensure thorough homogenization and vortexing. | |
| Poor peak shape in chromatogram (tailing or fronting) | Matrix effects. | Use a robust sample cleanup technique like dispersive solid-phase extraction (dSPE) with appropriate sorbents (e.g., PSA, C18) to remove interfering matrix components.[9] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be within the optimal range for penicillic acid stability and chromatographic retention. | |
| Inconsistent results between samples | Incomplete homogenization of the sample. | Ensure the sample is thoroughly homogenized to achieve a representative aliquot for extraction. |
| Variable degradation during processing time. | Standardize the time for each step of the sample preparation process to ensure consistency across all samples. Process samples in smaller batches if necessary. | |
| Presence of unexpected peaks in the chromatogram | Degradation products. | Analyze for the presence of known degradation products like this compound and penicilloic acid to confirm degradation.[3][4][5][6][10] Adjust sample preparation conditions to minimize their formation. |
Quantitative Data
The following table summarizes the degradation rate constants (k) for penicillin G at different pH values and temperatures. Due to the structural similarity, this data can be used as a valuable approximation for the stability of penicillic acid under various conditions.
Table 1: Degradation Rate Constant (k) of Penicillin G at Various pH and Temperatures
| Temperature (°C) | pH | Rate Constant (k) (min⁻¹) |
| 80 | 4 | 0.0485 |
| 80 | 7 | 0.0012 |
| 80 | 10 | 0.0199 |
| 90 | 4 | 0.0869 |
| 90 | 7 | 0.0023 |
| 90 | 10 | 0.0321 |
| 100 | 4 | 0.1603 |
| 100 | 7 | 0.0039 |
| 100 | 10 | 0.0485 |
Data adapted from a study on penicillin G degradation and should be considered an approximation for penicillic acid.[1]
Experimental Protocols
Protocol 1: QuEChERS-based Extraction of Penicillic Acid from Fruit Samples
This protocol is adapted from a validated method for the determination of penicillic acid in various fruits.[9]
1. Sample Homogenization:
-
Weigh 5 g of the homogenized fruit sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of ethyl acetate to the tube.
-
Add the appropriate internal standard.
-
Add 1 g of NaCl and 4 g of anhydrous MgSO₄.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 1.5 mL of the upper ethyl acetate layer to a 2 mL centrifuge tube.
-
Add 50 mg of primary secondary amine (PSA), 50 mg of C18, and 150 mg of anhydrous MgSO₄.
-
Vortex for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
4. Final Extract Preparation:
-
Take 1 mL of the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for Penicillic Acid Analysis
These parameters are a starting point and may require optimization for your specific instrument and application.
-
LC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (B) and ramp up to a high percentage to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40 °C
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (analyte dependent).
-
MS/MS Transitions: Monitor at least two transitions for precursor to product ions for quantification and confirmation.
Visualizations
References
- 1. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity [mdpi.com]
- 2. Degradation of acylaminopenicillins with regard to their pH dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ues.pku.edu.cn [ues.pku.edu.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Effect of self-association on rate of penicillin G degradation in concentrated aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of degraded products of penicillin by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Penicillic Acid Detection
Welcome to the technical support center for penicillic acid (PA) detection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to interference during the analysis of penicillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in penicillic acid detection?
Interference can arise from several sources depending on the sample matrix and the analytical method used. Key sources include:
-
Matrix Effects: Complex sample matrices such as fruits, grains, and biological fluids contain endogenous compounds (pigments, sugars, proteins, fats) that can co-extract with penicillic acid and interfere with detection, particularly in chromatographic methods.[1][2]
-
Structurally Similar Compounds: Other mycotoxins or microbial metabolites produced by Aspergillus and Penicillium species may have similar chemical properties to penicillic acid, leading to co-elution in chromatography or cross-reactivity in immunoassays.
-
Degradation Products: Penicillic acid and related penicillin compounds can degrade into various metabolites, such as penicilloic acid and penilloic acid.[3][4] These degradation products can complicate analysis and may need to be resolved from the parent compound.
-
Cross-Reactivity in Immunoassays: Antibodies used in methods like ELISA or immunochromatographic test strips may bind to molecules structurally related to penicillic acid, leading to false-positive results.[5][6]
-
Sample Contamination: Contamination can be introduced during sample collection, storage, or preparation from reagents, solvents, or equipment.
Q2: Why am I observing unexpected peaks or high background noise in my HPLC-MS/MS analysis?
High background noise or extraneous peaks in HPLC-MS/MS are common issues that can often be traced back to sample purity and system maintenance.
-
Insufficient Sample Cleanup: The primary cause is often an inadequate sample preparation procedure that fails to remove matrix components. This can lead to ion suppression or enhancement in the mass spectrometer. A robust extraction and purification method like QuEChERS or Solid Phase Extraction (SPE) is crucial.[1]
-
Column Overload or Degradation: Injecting a sample that is too concentrated can overload the HPLC column, causing peak broadening and distortion.[7] Over time, columns can degrade, leading to poor separation and increased backpressure.
-
Contaminated Mobile Phase or System: Impurities in solvents or microbial growth in the mobile phase can introduce background noise. Ensure use of high-purity solvents and regular flushing of the HPLC system.[7]
-
Presence of Degradants: Penicillin compounds can be unstable, especially under acidic or alkaline conditions, degrading into metabolites like penicilloic and penilloic acid, which will appear as separate peaks in the chromatogram.[3]
Q3: My immunoassay for penicillic acid is showing false-positive results. What is the likely cause?
False positives in immunoassays are typically due to non-specific binding or cross-reactivity.
-
Cross-Reactivity: The antibody used in the assay may be binding to other molecules that share similar structural motifs with penicillic acid. This is a known challenge in immunoassay development.
-
Matrix Interference: Components in the sample matrix can non-specifically bind to the antibody or the assay plate, mimicking a positive signal. Diluting the sample or using a different sample preparation protocol can help mitigate this.
-
Contamination: As with any sensitive assay, contamination of samples, reagents, or equipment can lead to erroneous results.
Q4: Can I use the same sample preparation method for different types of samples (e.g., fruit vs. milk)?
Not always. The optimal sample preparation protocol is highly dependent on the matrix. For example, a method for fruit juice may focus on removing sugars and pigments, while a method for milk must address high levels of proteins and fats.[1][2] A method developed for milk products involved protein precipitation with acetonitrile (B52724) and fat removal with n-hexane.[2] In contrast, a method for fruits used a QuEChERS approach with multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and C18 sorbents for cleanup.[1] It is essential to validate the preparation method for each specific matrix to ensure accurate and reliable results.
Troubleshooting Guides
Guide 1: High Interference in HPLC-MS/MS Analysis
This guide provides a systematic approach to diagnosing and resolving issues related to high interference in liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) analysis of penicillic acid.
Caption: Troubleshooting workflow for high interference in HPLC-MS/MS.
Guide 2: Poor Recovery or Inconsistent Results
This guide addresses common causes for low recovery of penicillic acid or high variability between replicate measurements.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Inefficient Extraction: The solvent may not be optimal for extracting penicillic acid from the matrix. | Test alternative extraction solvents (e.g., ethyl acetate (B1210297), acetonitrile) and optimize extraction time and temperature.[1] |
| Analyte Degradation: Penicillic acid may be unstable under the extraction or storage conditions (e.g., incorrect pH).[3] | Ensure pH of solutions is controlled. Analyze samples as quickly as possible after extraction and store extracts at low temperatures away from light. | |
| Loss During Cleanup: The analyte may be irreversibly adsorbed to the sorbent used in SPE or QuEChERS. | Test different types or amounts of sorbent. Ensure the elution solvent is strong enough to desorb the analyte completely. | |
| High Variability (RSD) | Inconsistent Sample Homogenization: Non-uniform distribution of the analyte in the sample. | Ensure the sample is thoroughly homogenized before taking a subsample for extraction. |
| Imprecise Liquid Handling: Variations in pipetting volumes of samples, standards, or reagents. | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput analysis if available. | |
| Fluctuations in Instrumental Conditions: Drifts in temperature, flow rate, or detector sensitivity. | Allow the instrument to stabilize before analysis.[7] Run quality control standards throughout the analytical batch to monitor performance. |
Data on Interference Removal Methods
The effectiveness of a sample preparation method is typically evaluated by its recovery rate and precision (measured as relative standard deviation, RSD). Higher recovery and lower RSD indicate a more effective and reliable method.
| Method | Matrix | Key Cleanup Steps | Average Recovery (%) | RSD (%) | Reference |
| Modified QuEChERS | Various Fruits (Apple, Grape, Kiwi, etc.) | Ethyl acetate extraction; cleanup with MWCNTs, PSA, and C18. | 72.9 - 102.2 | 1.3 - 7.9 | [1] |
| Liquid-Liquid Extraction & Precipitation | Milk Products | Water extraction, protein precipitation with acetonitrile, degreasing with n-hexane. | 80.0 - 110.0 | ≤ 7.06 | [2] |
Experimental Protocols
Protocol 1: Modified QuEChERS for Penicillic Acid in Fruits
This protocol is adapted from a validated method for determining penicillic acid in various fruit matrices by HPLC-MS/MS.[1]
Objective: To extract and purify penicillic acid from fruit samples, removing common interferences like sugars and pigments.
Caption: Experimental workflow for QuEChERS-based sample preparation.
Materials:
-
Homogenized fruit sample
-
Deionized water
-
Ethyl acetate
-
Primary Secondary Amine (PSA) sorbent
-
Octadecyl silane (B1218182) (C18) sorbent
-
Multi-walled carbon nanotubes (MWCNTs)
-
Centrifuge tubes (15 mL and 50 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Extraction:
-
Weigh 5 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 8000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Carefully transfer 5 mL of the upper ethyl acetate layer into a 15 mL centrifuge tube.
-
Add the cleanup sorbents: 50 mg of PSA, 50 mg of C18, and 15 mg of MWCNTs.[1]
-
Vortex for 1 minute to disperse the sorbents.
-
Centrifuge at 8000 rpm for 5 minutes to pellet the sorbents.
-
-
Final Preparation:
-
Transfer 2 mL of the purified supernatant into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for your HPLC method.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
References
- 1. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Determination of 7 penicilins and penicilloic acids in milk products by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of monoclonal antibody against penicillic acid (PA) and its application in the immunological detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Unusual analytical interference caused by benzathine penicillin G] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Penicillic Acid Assay Sensitivity
Welcome to the Technical Support Center for penicillic acid assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and reliability of your penicillic acid detection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting penicillic acid?
A1: The most common methods for the detection and quantification of penicillic acid include High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, fluorescence, or mass spectrometry), and immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA). Newer methods like Fluorescence Polarization Immunoassay (FPIA) and advanced electrochemical biosensors are also being developed for rapid and sensitive detection.
Q2: How can I improve the sensitivity of my penicillic acid assay?
A2: Improving sensitivity depends on the specific assay. For HPLC, this can involve optimizing the mobile phase, using a more sensitive detector (e.g., fluorescence or MS/MS), or improving sample clean-up to reduce matrix effects. For immunoassays, sensitivity can be enhanced by using high-affinity monoclonal antibodies, optimizing incubation times and temperatures, and using signal amplification strategies.
Q3: What are the key challenges in analyzing penicillic acid in complex matrices like food and feed?
A3: The primary challenges include low concentrations of the toxin, the presence of interfering compounds (matrix effects), and the potential for the analyte to degrade during sample preparation. Effective sample extraction and clean-up are crucial to overcome these challenges.
Q4: What is the QuEChERS method and is it suitable for penicillic acid extraction?
A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used in the analysis of pesticides and mycotoxins in food matrices.[1] It involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. Modified QuEChERS protocols have been successfully developed for the extraction of penicillic acid from various food and agricultural samples, demonstrating good recoveries.[2][3]
Troubleshooting Guides
Competitive ELISA for Penicillic Acid
This guide addresses common issues encountered during competitive ELISA for penicillic acid.
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of wash cycles and ensure complete removal of wash buffer.[4] |
| Non-specific binding of antibody | Increase the concentration of the blocking agent or try a different blocking buffer.[5] | |
| Substrate solution contaminated or expired | Use fresh, properly stored substrate solution.[4] | |
| Incubation times too long or temperature too high | Optimize incubation times and temperatures according to the kit protocol.[4] | |
| Weak or No Signal | Reagents expired or improperly stored | Check the expiration dates and storage conditions of all reagents.[4] |
| Incorrect antibody or conjugate dilution | Prepare fresh dilutions and ensure accuracy.[6] | |
| Insufficient incubation time | Increase incubation times as recommended in the protocol.[6] | |
| Penicillic acid concentration in sample is too high | Dilute the sample and re-run the assay. | |
| Poor Standard Curve | Improper preparation of standards | Prepare fresh standards and perform serial dilutions carefully.[6] |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting.[6] | |
| Incorrect curve fitting model | Use the appropriate curve fitting model (e.g., four-parameter logistic) for competitive assays.[6] | |
| High Coefficient of Variation (CV) between Replicates | Inconsistent pipetting | Ensure consistent pipetting technique and use of calibrated pipettes.[7] |
| Inadequate mixing of reagents | Thoroughly mix all reagents before use.[7] | |
| Plate not washed uniformly | Ensure all wells are washed with the same volume and force.[7] | |
| Edge effects | Avoid using the outer wells of the plate or ensure uniform temperature and humidity during incubation.[4] |
HPLC Analysis of Penicillic Acid
This guide provides troubleshooting for common issues in HPLC analysis of penicillic acid.
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure penicillic acid is in a single ionic state. Adding a small amount of acid like formic acid can help.[8] | |
| Silanol interactions with the stationary phase | Use a column with end-capping or a base-deactivated stationary phase.[8] | |
| Low Signal-to-Noise Ratio (Poor Sensitivity) | Suboptimal detection wavelength (UV) | Determine the optimal wavelength for penicillic acid detection by running a UV scan. |
| Low injection volume or sample concentration | Increase the injection volume or concentrate the sample if possible.[9] | |
| High baseline noise | Use high-purity solvents and additives. Ensure proper mixing and degassing of the mobile phase. Consider using a detector with higher sensitivity, such as a fluorescence detector after derivatization or a mass spectrometer.[10] | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate | Ensure the pump is working correctly and the mobile phase is properly mixed and degassed. |
| Temperature variations | Use a column oven to maintain a constant temperature. | |
| Column aging | Replace the column. | |
| Matrix Effects (Signal Suppression or Enhancement in MS Detection) | Co-eluting matrix components | Improve sample clean-up using methods like Solid Phase Extraction (SPE) or QuEChERS.[2] |
| Optimize chromatographic separation to resolve penicillic acid from interfering compounds. | ||
| Use a matrix-matched calibration curve or an isotopically labeled internal standard. |
Quantitative Data Summary
The sensitivity of penicillic acid assays varies significantly depending on the method and the sample matrix. The following table summarizes typical detection limits reported for various techniques.
| Assay Method | Matrix | Limit of Detection (LOD) | Reference |
| ic-ELISA | Feed | 0.03 µg/mL | [11] |
| Immunochromatographic Strip (AuNS-based) | Feed | 3.9 µg/mL (visual LOD) | [11] |
| Immunochromatographic Strip (AuNF-based) | Feed | 0.97 µg/mL (visual LOD) | [11] |
| HPLC-MS/MS | Fruits | 0.200-0.596 µg/kg (LOQ) | |
| GC-MS/MS | Cereals | 0.02-1 µg/kg | [2] |
Experimental Protocols
Indirect Competitive ELISA (ic-ELISA) for Penicillic Acid
This protocol is a general guideline and may need optimization based on the specific antibodies and reagents used.
-
Coating: Coat a 96-well microplate with penicillic acid-protein conjugate (e.g., PA-BSA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the penicillic acid standard or sample and a specific monoclonal antibody against penicillic acid to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add a substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of penicillic acid in the sample.
HPLC-MS/MS for Penicillic Acid Analysis
This protocol outlines a general procedure for the analysis of penicillic acid in a food matrix using HPLC-tandem mass spectrometry.
-
Sample Preparation (QuEChERS):
-
Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile (B52724).
-
Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing d-SPE cleanup sorbents (e.g., MgSO₄, PSA, C18).
-
Vortex and centrifuge.
-
Filter the supernatant through a 0.22 µm filter before injection.[2]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (penicillic acid can be detected in both, but negative is often preferred).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for penicillic acid for quantification and confirmation.
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Fluorescence Polarization Immunoassay (FPIA) for Penicillic Acid
FPIA is a homogeneous immunoassay that offers rapid analysis times.
-
Reagent Preparation:
-
Prepare a solution of a fluorescently labeled penicillic acid tracer.
-
Prepare a solution of a specific anti-penicillic acid antibody.
-
Prepare penicillic acid standards and samples in an appropriate buffer.
-
-
Assay Procedure:
-
In a suitable microplate or cuvette, mix the penicillic acid standard or sample with the anti-penicillic acid antibody solution.
-
Add the fluorescently labeled penicillic acid tracer to the mixture.
-
Incubate for a short period (typically a few minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a dedicated FPIA reader. The degree of polarization is directly proportional to the amount of tracer bound to the antibody. As the concentration of unlabeled penicillic acid in the sample increases, it displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.[12]
-
Visualizations
Caption: Workflow for Indirect Competitive ELISA of Penicillic Acid.
Caption: Workflow for HPLC-MS/MS Analysis of Penicillic Acid.
Caption: Logical Troubleshooting Flow for Penicillic Acid Assays.
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Extension of the QuEChERS method for pesticide residues in cereals to flaxseeds, peanuts, and doughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Fluorescence Polarization Immunoassay With scFv to Detect Fumonisin Bs in Maize and Simultaneous Study of Their Molecular Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. mybiosource.com [mybiosource.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of monoclonal antibody against penicillic acid (PA) and its application in the immunological detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Immunoassay of Mycotoxins: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability Assays with Penicillic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when performing cell viability assays with penicillic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges and provide actionable solutions for optimizing your experiments with penicillic acid.
Section 1: Assay Interference and Reliability
Question 1: My MTT/XTT assay results show an unexpected increase in cell viability at high concentrations of penicillic acid. What could be the cause?
Answer: This is a critical and common issue when working with electrophilic compounds like penicillic acid. The unexpected increase in signal is likely due to direct chemical reduction of the tetrazolium salts (MTT, XTT) by penicillic acid, leading to a false-positive signal.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare wells with your complete cell culture medium and penicillic acid at the same concentrations used in your experiment, but without cells.
-
Add the MTT or XTT reagent and incubate for the same duration as your cellular assay.
-
If you observe a color change, it confirms that penicillic acid is directly reducing the tetrazolium salt.
-
-
Switch to a Non-Redox-Based Assay:
-
Consider using an alternative viability assay that does not rely on cellular reduction. A suitable alternative is the Lactate Dehydrogenase (LDH) assay , which measures membrane integrity by quantifying the release of LDH from damaged cells.
-
Another option is an ATP-based assay , which measures the levels of intracellular ATP as an indicator of metabolic activity.
-
Question 2: I'm observing high variability between replicate wells in my penicillic acid experiments. What are the potential sources of this variability?
Answer: High variability can stem from several factors, including the inherent reactivity of penicillic acid and general assay technique.
Troubleshooting Steps:
-
Ensure Homogeneous Penicillic Acid Solution: Penicillic acid can be unstable in solution.[1] Ensure your stock solution is freshly prepared and thoroughly mixed before each dilution. Visually inspect for any precipitation.
-
Check for Penicillic Acid-Glutathione Interaction: Penicillic acid is known to react with thiol-containing molecules like glutathione, which is abundant in cells and some media supplements.[2] This interaction can alter the cellular redox state and impact assay performance. Consider the composition of your media and the potential for these interactions.
-
Standardize Incubation Times: Due to the reactivity of penicillic acid, ensure precise and consistent incubation times for both the compound treatment and the assay reagent.
-
Optimize Cell Seeding Density: Uneven cell distribution is a common cause of variability. Ensure your cell suspension is homogenous before and during plating.
Question 3: Could penicillic acid interfere with the LDH cytotoxicity assay?
Answer: While less likely to cause a false positive like in MTT/XTT assays, there is a potential for interference. Penicillic acid, as a reactive electrophile, could potentially interact with the LDH enzyme itself or components of the assay's reaction mixture.
Troubleshooting Steps:
-
Enzyme Activity Control:
-
Perform a control experiment by adding penicillic acid to a known amount of purified LDH enzyme or to the supernatant of lysed control cells (maximum LDH release control).
-
If the LDH activity is lower in the presence of penicillic acid, it suggests direct inhibition of the enzyme.
-
-
Consider Alternative Cytotoxicity Assays: If direct inhibition is confirmed, consider using a dye-exclusion method like Trypan Blue staining with automated cell counting or a fluorescent live/dead staining kit.
Section 2: Experimental Design and Optimization
Question 4: What is a good starting concentration range for penicillic acid in a cytotoxicity study?
Answer: The effective concentration of penicillic acid is highly dependent on the cell line and exposure time. Based on published data, a broad range-finding experiment is recommended.
Recommended Approach:
-
Initial Range-Finding: Start with a wide range of concentrations, for example, from 1 µM to 200 µM, using serial dilutions.
-
Dose-Response Curve: Once an effective range is identified, perform a more detailed dose-response experiment with narrower concentration intervals to determine the IC50 (half-maximal inhibitory concentration) value accurately.
Question 5: How stable is penicillic acid in my cell culture medium during the experiment?
Answer: The stability of penicillic acid in aqueous solutions like cell culture media can be a concern.[1] Factors such as pH and the presence of nucleophiles in the medium can affect its stability.
Troubleshooting and Best Practices:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of penicillic acid from a stock solution immediately before treating your cells.
-
Minimize Exposure to Light and Air: Protect your penicillic acid solutions from prolonged exposure to light and air to minimize degradation.
-
Consider a Stability Study: For long-term experiments (e.g., beyond 24-48 hours), it is advisable to perform a stability study. This can be done by incubating penicillic acid in your cell culture medium for the duration of your experiment and then analyzing its concentration, for example, by HPLC. If significant degradation occurs, you may need to replenish the medium with fresh penicillic acid during the experiment.
Data Presentation: Penicillic Acid Cytotoxicity (IC50 Values)
The following table summarizes reported IC50 values for penicillic acid across various cell lines to provide a reference for expected potency. Note that experimental conditions such as exposure time and the specific assay used can significantly influence these values.
| Cell Line | Cell Type | Exposure Time | IC50 (µM) | Reference |
| L5178Y | Mouse Lymphoma | Not Specified | 8.9 | [3] |
| HeLa | Human Cervical Cancer | Not Specified | 11.3 | [3] |
| A549 | Human Lung Carcinoma | 72 hours | >100 | [3] |
| HepG2 | Human Liver Cancer | 24 hours | 3.87 | [3] |
| BOMAC | Bovine Macrophage | 48 hours | >2.4 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: MTT Cell Viability Assay
Objective: To measure cell viability based on the metabolic reduction of MTT to formazan (B1609692).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Penicillic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of penicillic acid. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Protocol 2: XTT Cell Viability Assay
Objective: To measure cell viability based on the reduction of XTT to a soluble formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium (phenol red-free medium is recommended to reduce background)
-
Penicillic acid
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplate
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare XTT Labeling Mixture: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. Mix them according to the manufacturer's instructions.
-
Add XTT Mixture: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should also be read to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring LDH released from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Penicillic acid
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for maximum LDH release control)
-
96-well microplate
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Include the following controls:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with lysis solution 30 minutes before the end of the incubation period.
-
Medium Background: Complete medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at approximately 300 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit's protocol and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Visualizations
Experimental Workflow: Troubleshooting Penicillic Acid Interference
References
- 1. In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of electrophile-sensitive proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Addressing Inconsistencies in Penicillic Acid Bioactivity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common inconsistencies encountered in penicillic acid bioactivity studies. Our goal is to help you achieve more reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my IC50 values for penicillic acid inconsistent across different experiments?
A1: Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors. Minor variations in experimental conditions, cell health, and compound handling can lead to significant differences in results. A two- to three-fold difference is often considered acceptable for cell-based assays, but larger variations may indicate underlying issues.
Q2: How does the choice of cytotoxicity assay affect the IC50 value of penicillic acid?
A2: Different cytotoxicity assays measure different biological endpoints, which can result in varying IC50 values. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses membrane integrity. Penicillic acid might affect these processes differently, leading to different IC50 values depending on the method used.
Q3: Can the solvent used to dissolve penicillic acid impact my results?
A3: Yes. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for penicillic acid in in vitro studies. However, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Q4: What is the stability of penicillic acid in solution?
A4: Penicillic acid solutions can be unstable. It is highly recommended to prepare fresh solutions for each experiment to ensure consistent bioactivity. If you must store solutions, do so in small, single-use aliquots at -20°C and avoid repeated freeze-thaw cycles. Visually inspect stored solutions for any signs of precipitation or color change before use.[1]
Q5: How does pH affect the bioactivity of penicillic acid?
A5: The pH of the culture medium can influence the stability and activity of penicillic acid. For instance, the degradation of similar compounds like penicillin is pH-dependent.[2] It is crucial to use a properly buffered medium and maintain a stable pH throughout the experiment, typically between 7.2 and 7.4 for most mammalian cell lines.
Troubleshooting Guides
Inconsistent Cytotoxicity (IC50) Results
| Observed Issue | Potential Causes | Troubleshooting Steps & Solutions |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in microplates, inaccurate pipetting, poor cell health, mycoplasma contamination. | - Ensure a homogenous cell suspension before and during plating.- Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data.- Calibrate pipettes regularly and use proper pipetting techniques.- Use cells in the exponential growth phase and within a consistent passage number range.- Regularly test cell cultures for mycoplasma contamination. |
| Low absorbance readings in MTT assay | Low cell density, insufficient incubation time with MTT reagent. | - Determine the optimal cell seeding density through a titration experiment (typically 1,000 to 100,000 cells/well for a 96-well plate).- Ensure an adequate incubation time with the MTT reagent (usually 1-4 hours). |
| High background in control wells | Microbial contamination, interference from phenol (B47542) red in the medium. | - Visually inspect plates for signs of contamination.- Consider using a phenol red-free medium during the MTT incubation step. |
| IC50 values differ between experiments | Variability in cell culture conditions, reagent preparation, or experimental timeline. | - Standardize cell passage number and confluency at the time of the experiment.- Prepare fresh reagents for each experiment.- Maintain consistent incubation times for cell seeding, compound treatment, and assay reagent addition. |
Troubleshooting Workflow for Inconsistent Cytotoxicity Data
Caption: A decision tree for troubleshooting sources of variability in cytotoxicity assays.
Inconsistent Antimicrobial Susceptibility (MIC) Results
| Observed Issue | Potential Causes | Troubleshooting Steps & Solutions |
| No bacterial/fungal growth in control wells | Inoculum too dilute, inactive inoculum, incorrect medium. | - Verify inoculum preparation and density (e.g., 0.5 McFarland standard).- Use fresh cultures for inoculum preparation.- Ensure the correct growth medium is used for the test organism. |
| Growth in all wells, including high antibiotic concentrations | Resistant strain, inactive antibiotic, inoculum too dense. | - Confirm the identity and expected susceptibility of the test strain.- Use a fresh stock of penicillic acid.- Standardize the inoculum to the recommended density. |
| Skipped wells or inconsistent growth patterns | Contamination, improper mixing of inoculum or antibiotic, pipetting errors. | - Ensure aseptic technique throughout the procedure.- Thoroughly mix solutions before and during dispensing.- Check pipette calibration and technique. |
| MIC values vary between tests | Inconsistent inoculum preparation, different media batches, variable incubation conditions. | - Strictly adhere to a standardized protocol for inoculum preparation.- Use the same batch of Mueller-Hinton broth/agar for comparative tests.- Ensure consistent incubation time and temperature (e.g., 16-20 hours at 35°C). |
Data Presentation: Bioactivity of Penicillic Acid
Table 1: Cytotoxicity of Penicillic Acid against Various Cell Lines
| Cell Line | Cell Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| A2o | Mouse hepatoma | DNA fragmentation | 4 | >100 (inhibition observed) | [3] |
| Raji | Human B-cell lymphoma | Caspase-8 processing | 1 | >200 (inhibition observed) | [3] |
| Alveolar Macrophages | Rat | Protein synthesis | 2 | ~300 | [3] |
Note: The available data on penicillic acid's IC50 values is limited and often lacks detailed experimental parameters in single publications. This table represents a compilation of available information.
Table 2: Antimicrobial Activity of Penicillic Acid
| Organism | Type | Method | MIC (µg/mL) | Reference |
| Xanthomonas arboricola pv. pruni | Gram-negative bacterium | Not specified | 12.3 - 111.1 | [4] |
| Bacillus subtilis | Gram-positive bacterium | Disc diffusion | Detectable at 1 µ g/disc | [5] |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Penicillic acid stock solution (e.g., in DMSO)
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of penicillic acid in complete medium. Replace the existing medium with 100 µL of the penicillic acid dilutions. Include a vehicle control and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Workflow for MTT Cytotoxicity Assay
Caption: A generalized workflow for conducting an MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing using Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Penicillic acid stock solution
-
Bacterial or fungal strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
Procedure:
-
Prepare Antibiotic Dilutions: In a 96-well plate, prepare two-fold serial dilutions of penicillic acid in broth.
-
Inoculum Preparation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well containing the penicillic acid dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of penicillic acid that completely inhibits visible growth of the organism.
Signaling Pathways and Mechanisms of Action
Penicillic acid's bioactivity is largely attributed to its α,β-unsaturated lactone structure, which can react with nucleophilic groups in biomolecules, particularly the sulfhydryl group of cysteine residues in proteins and glutathione (B108866) (GSH).
Glutathione Adduct Formation
The reaction of penicillic acid with GSH is a key detoxification mechanism in cells. This conjugation can occur spontaneously and is not necessarily dependent on enzymatic catalysis by Glutathione S-transferases (GSTs).[8]
Penicillic Acid Detoxification via Glutathione Conjugation
Caption: The detoxification pathway of penicillic acid through conjugation with glutathione.
Induction of Apoptosis
Penicillic acid has been shown to induce apoptosis. One identified mechanism is the inhibition of Fas ligand-induced apoptosis by blocking the self-processing of caspase-8 in the death-inducing signaling complex (DISC).[3] This prevents the activation of the downstream caspase cascade, yet the cell still undergoes apoptosis, suggesting the involvement of other pathways, potentially the intrinsic (mitochondrial) pathway.
Proposed Mechanism of Apoptosis Induction by Penicillic Acid
Caption: Penicillic acid's inhibitory effect on the extrinsic apoptosis pathway at caspase-8.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. benchchem.com [benchchem.com]
- 8. Interaction of the mycotoxin penicillic acid with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing the production of penicillic acid in submerged fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the submerged fermentation of penicillic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing penicillic acid (PA) yield in submerged fermentation?
The production of penicillic acid is a complex process influenced by several critical parameters. The main factors include the nature of the substrate, water content, incubation temperature, aeration, and the duration of the fermentation.[1] Optimizing the culture medium's carbon and nitrogen sources, pH, and agitation is also essential for maximizing yield.[2][3]
Q2: Which microbial strains are known to be high-yield producers of penicillic acid?
Several species of Penicillium and Aspergillus are known to produce penicillic acid.[4][5] Notably, Penicillium cyclopium NRRL 1888 has been identified as a superior producer, capable of yielding up to 4 mg/mL under optimized conditions.[4] A specific strain of Penicillium designated T2-8 (collection number CGMCC No. 11854) has also been shown to produce significant quantities, reaching concentrations of 1.57-1.77 g/L in fermentation liquor.[6]
Q3: What is the typical duration of a penicillic acid fermentation run?
The fermentation time can vary depending on the strain and culture conditions. Generally, the process can last from 5 to 14 days.[6][7] For example, one documented method involves a fermentation period of 12-14 days to achieve high concentrations of penicillic acid.[6]
Q4: How can the concentration of penicillic acid be accurately measured?
Several analytical methods are available for the quantification of penicillic acid. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method.[5][8] Other techniques include thin-layer chromatography (TLC) and microbiological assays using sensitive bacterial strains like Bacillus subtilis.[9]
Troubleshooting Guide
This guide addresses common problems encountered during penicillic acid fermentation experiments.
Problem 1: Low or No Penicillic Acid Yield
Possible Cause 1: Suboptimal Medium Composition
-
Question: Is the carbon source appropriate?
-
Answer: The choice of carbon source significantly impacts yield. Mannitol has been shown to be a superior carbon source for some strains like P. cyclopium, while glucose is also commonly used.[4][6] It is crucial to test different carbon sources to find the optimal one for your specific strain.
-
Question: Are the nitrogen and mineral sources adequate?
-
Answer: The medium must contain essential nutrients like dipotassium (B57713) hydrogen phosphate (B84403) and magnesium sulfate.[6] The omission of key minerals can decrease productivity.[10] Potato juice has also been used as a component of a successful fermentation medium.[6]
Possible Cause 2: Incorrect Process Parameters
-
Question: Is the fermentation temperature optimized?
-
Answer: Temperature is a critical environmental factor.[2] The optimal temperature for penicillic acid production is typically between 25°C and 30°C.[4][6] Temperatures outside this range can significantly reduce yield.
-
Question: Is the pH of the medium within the correct range?
-
Answer: The initial pH of the culture medium should be optimized. An initial pH of around 4.5 has been used effectively.[11] Fungal growth and metabolism can alter the pH, so monitoring and control may be necessary.
-
Question: Are the aeration and agitation rates sufficient?
-
Answer: Penicillic acid production is an aerobic process, requiring sufficient oxygen.[1] Agitation, typically between 150-200 rpm, is necessary to ensure proper mixing and oxygen transfer.[6][12]
Possible Cause 3: Issues with the Inoculum
-
Question: Is the inoculum healthy and at the correct concentration?
-
Answer: The quality and quantity of the inoculum are vital. The inoculum should be in a heavy mycelial growth phase.[13] A typical inoculation volume is between 5-10% of the fermentation medium volume.[6]
Below is a logical workflow for troubleshooting low penicillic acid yield.
Data Presentation
Table 1: Effect of Carbon Source on Penicillic Acid Production by P. cyclopium
| Carbon Source | Penicillic Acid Yield (mg/mL) |
| Mannitol | 4.0 |
| Glucose | 3.5 |
| Sucrose | 3.2 |
| Fructose | 2.8 |
| Lactose | 2.5 |
| Galactose | 2.0 |
| Maltose | 1.8 |
| Sorbitol | 1.5 |
| Data adapted from a study on Penicillic acid production in submerged culture.[4] |
Table 2: Fermentation Parameters for Penicillic Acid Production by Penicillium sp. T2-8
| Parameter | Optimal Value/Range |
| Glucose | 1-3% (w/v) |
| Dipotassium Hydrogen Phosphate | 0.2-0.4% (w/v) |
| Magnesium Sulfate Heptahydrate | 0.1-0.2% (w/v) |
| Potato Juice | 15-25% (v/v) |
| Temperature | 27-30°C |
| Agitation Speed | 150-200 rpm |
| Inoculum Size | 5-10% (v/v) |
| Fermentation Duration | 12-14 days |
| Resulting Yield | 1.57-1.77 g/L |
| Data adapted from patent CN109456899B.[6] |
Experimental Protocols
Protocol 1: Inoculum Preparation
-
Strain Activation: Activate a cryopreserved or lyophilized culture of the Penicillium strain on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA).
-
Incubation: Incubate the agar plate at 25-28°C for 5-7 days, or until heavy sporulation is observed.
-
Seed Culture: Inoculate the spores into a liquid seed medium (e.g., PDB - Potato Dextrose Broth).[6]
-
Incubation: Incubate the seed culture for 2-4 days at 27-30°C with agitation (150-200 rpm) to obtain a dense mycelial culture for inoculating the production fermenter.[6]
Protocol 2: Submerged Fermentation Workflow
This protocol outlines the general steps for producing penicillic acid in a lab-scale fermenter.
Protocol 3: Penicillic Acid Quantification (HPLC-MS/MS)
-
Sample Preparation: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Filter the supernatant through a 0.22 µm filter.
-
Extraction: Perform a liquid-liquid extraction of the supernatant. Acidify the sample and extract with an organic solvent like ethyl acetate.[5]
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) with materials such as C18 cartridges to remove interfering compounds.[5]
-
Analysis: Dissolve the dried extract in a suitable mobile phase and inject it into the HPLC-MS/MS system.
-
Quantification: Compare the peak area of the sample to a standard curve prepared with pure penicillic acid to determine the concentration.[8]
Biosynthetic Pathway
The biosynthesis of penicillic acid is a complex enzymatic process. Understanding this pathway can provide insights into metabolic engineering strategies for yield enhancement. The pathway begins with acetyl-CoA and involves a key enzyme, a polyketide synthase (PKS).
References
- 1. [Enhancement factors of penicillic acid production by Penicillium verrucosum var. cyclopium in foodstuffs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. readersinsight.net [readersinsight.net]
- 3. Improvement of submerged culture conditions to produce colorants by Penicillium purpurogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillic acid production in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109456899B - A kind of Penicillium and method for producing penicillic acid by fermentation - Google Patents [patents.google.com]
- 7. Penicillin production fermentation | PDF [slideshare.net]
- 8. Quantitative determination method for trace amount of penicillin contaminants in commercially available drug product by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of media composition on the penicillin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academicjournals.org [academicjournals.org]
- 13. mbbcollege.in [mbbcollege.in]
troubleshooting low recovery of penicillic acid from food matrices
.Technical Support Center: Penicillic Acid Analysis
Welcome to the technical support center for the analysis of penicillic acid in food matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to low recovery and other analytical issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low penicillic acid recovery during extraction from food samples?
A1: Low recovery of penicillic acid is often attributed to several factors:
-
Inadequate Extraction Solvent: The choice of solvent is critical. Penicillic acid is polar, making water-miscible organic solvents like acetonitrile (B52724) and methanol (B129727) effective. [1]Complex food matrices may require specific solvent mixtures, such as methanol/ethyl acetate (B1210297)/water, to achieve optimal extraction. [2]* Sample pH: The pH of the extraction solution can significantly impact the stability and solubility of penicillic acid. Acidic conditions, often using formic acid, are commonly employed to improve extraction efficiency. [1]* Matrix Effects: Complex food matrices can interfere with the analytical signal, leading to either suppression or enhancement. [3][4]This is a significant issue in LC-MS/MS analysis and can result in inaccurate quantification. [3][4]* Analyte Instability: Penicillic acid can be unstable under certain conditions. For instance, it has been shown to be undetectable in bologna after 48 hours of storage at 5°C. [5]Its stability varies significantly across different food matrices. [5]* Inefficient Clean-up: Failure to remove interfering compounds from the sample extract can lead to matrix effects and low recovery. Techniques like solid-phase extraction (SPE) and dispersive solid-phase extraction (d-SPE) are crucial for cleaner samples. [1][2] Q2: Which extraction methods generally provide the best recoveries for penicillic acid in food?
A2: Several methods have proven effective, with the choice often depending on the specific food matrix:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for its simplicity and efficiency. A modified QuEChERS procedure using ethyl acetate for extraction followed by a clean-up step with multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and C18 has shown average recoveries of 72.9-102.2% for penicillic acid in various fruits. [6]* Solid-Phase Extraction (SPE): SPE is a common and effective technique for cleaning up complex sample extracts. [1]It involves partitioning the analyte between a liquid and a solid phase to isolate it from interfering substances. [1]Recoveries can vary, but optimized SPE methods can yield good results. [7][8]* Dispersive Solid-Phase Extraction (d-SPE): Often used as a clean-up step in QuEChERS, d-SPE effectively removes matrix components. [1][2]Recovery rates using this technique have been reported in the range of 74.2% to 109.5% for mycotoxins, including penicillic acid, in cereals. [2] Q3: How can I minimize matrix effects in my LC-MS/MS analysis of penicillic acid?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for signal suppression or enhancement caused by co-eluting matrix components. [2]* Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for penicillic acid is a highly effective way to correct for matrix effects and variations in recovery. [2][9][10]* Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte. [4]* Effective Sample Clean-up: Employing robust clean-up techniques like SPE or d-SPE to remove as many matrix components as possible before LC-MS/MS analysis is essential. [1][4]* Chromatographic Separation: Optimize the chromatographic method to separate penicillic acid from co-eluting matrix components.
Q4: What are the optimal storage conditions for food samples to ensure the stability of penicillic acid before analysis?
A4: Penicillic acid stability is matrix and temperature-dependent. For meat samples, freezing at -75°C has been shown to be more effective for long-term stability (over 8 months) compared to -20°C. [11]Grinding the meat before freezing can also help maintain higher concentrations of the analyte. [11]In some matrices like bologna, penicillic acid can degrade quickly even under refrigeration. [5]Therefore, it is recommended to analyze samples as quickly as possible after collection and store them at ultra-low temperatures (-75°C or lower) if immediate analysis is not feasible.
Troubleshooting Guide: Low Penicillic Acid Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Caption: Troubleshooting workflow for low penicillic acid recovery.
Data on Penicillic Acid Recovery in Various Food Matrices
The following tables summarize recovery data from different studies, providing a reference for expected performance with various methods and matrices.
Table 1: Recovery of Penicillic Acid from Fruits using a Modified QuEChERS Method
| Fruit Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Kiwi | 72.9 - 102.2 | 1.3 - 7.9 |
| Apple | 72.9 - 102.2 | 1.3 - 7.9 |
| Peach | 72.9 - 102.2 | 1.3 - 7.9 |
| Grape | 72.9 - 102.2 | 1.3 - 7.9 |
| Mandarin/Orange | 72.9 - 102.2 | 1.3 - 7.9 |
Data from a study utilizing a modified QuEChERS procedure with HPLC-MS/MS.[6]
Table 2: Recovery of Penicillic Acid and its Metabolites from Citrus Fruits
| Analyte | Matrix | Absolute Recovery (%) |
| Penillic Acid | Citrus | 50 - 75 |
| Penilloic Acid | Citrus | 50 - 75 |
| Penicillin G (corrected) | Citrus | 90 - 100 |
Data from a study using sequential liquid/liquid and solid-phase extraction with UHPLC-MS/MS.[10]
Table 3: Recovery of Penicillins from Porcine Muscle using SPE and LC-MS/MS
| Analyte | Recovery at LOQ (%) | Recovery at 20 ng/g (%) |
| Azlocillin | 77.8 | 75.5 |
| Penicillin G | 43.6 | 48.8 |
| Oxacillin | 96.5 | 102.8 |
| Cloxacillin | 86.3 | 95.3 |
| Nafcillin | 98.5 | 101.9 |
| Dicloxacillin | 105.7 | 103.9 |
Data from an application note demonstrating the use of a mixed-mode polymer SPE cartridge.[8]
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Penicillic Acid in Fruits
This protocol is based on a validated method for the determination of penicillic acid in various fruits by HPLC-MS/MS. [6] 1. Sample Preparation:
- Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
- Add 10 mL of ethyl acetate.
- Vortex for 1 min.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Vortex immediately for 1 min and then centrifuge at 8000 rpm for 5 min.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
- Take 1.5 mL of the upper ethyl acetate layer and transfer it to a 2 mL centrifuge tube containing 50 mg of PSA, 50 mg of C18, and 10 mg of MWCNTs.
- Vortex for 1 min and centrifuge at 12000 rpm for 5 min.
3. Final Preparation:
- Transfer 1 mL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the initial mobile phase.
- Filter through a 0.22 µm syringe filter before HPLC-MS/MS analysis.
Caption: QuEChERS workflow for fruit sample preparation.
Protocol 2: SPE Method for Penicillins in Porcine Muscle
This protocol is adapted from an application note for the analysis of penicillin residues in meat. [8] 1. Extraction:
- Weigh 5 g of ground pork into a 50 mL centrifuge tube.
- Add 15 mL of acetonitrile/water (15:2).
- Homogenize for 1 min.
- Centrifuge at 4000 rpm for 5 min.
- Collect the supernatant. Repeat the extraction on the pellet twice more with 10 mL of acetonitrile/water (15:2).
- Combine the supernatants and evaporate the acetonitrile at 37°C.
- Bring the remaining aqueous solution to a final volume of 20 mL with pH 8.5 phosphate (B84403) buffer.
- Filter the extract.
2. Solid-Phase Extraction (SPE) Clean-up:
- Condition an Agilent SampliQ OPT SPE cartridge (or equivalent) with 3 mL of acetonitrile followed by 3 mL of water.
- Load 10 mL of the filtered extract onto the cartridge.
- Wash the cartridge with 0.1% formic acid in water, followed by pH 8.5 potassium phosphate buffer.
- Elute the penicillins with 3 mL of acetonitrile.
3. Final Preparation:
- Dry the eluent under a stream of nitrogen at room temperature.
- Reconstitute the residue in 1 mL of the mobile phase.
- Vortex for 2 min and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. rescon.jssuni.edu.in [rescon.jssuni.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Method for the Determination and Quantitation of Penicillin G and Its Metabolites in Citrus Fruits Affected by Huanglongbing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of penicillin antibiotic residues in meat during storage. Ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of culture conditions for penicillic acid production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions for penicillic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing penicillic acid yield?
A1: The production of penicillic acid is a complex process influenced by several critical parameters. The main factors include the producing fungal strain (e.g., Penicillium cyclopium, Penicillium verrucosum), the composition of the culture medium (carbon and nitrogen sources), and the physical culture conditions such as pH, temperature, aeration, and incubation time.[1][2] Optimizing each of these variables is essential for maximizing yield.
Q2: Which fungal strains are known to be high-yield producers of penicillic acid?
A2: Several species of Penicillium and Aspergillus are known to produce penicillic acid.[3] Among the tested strains in submerged culture experiments, Penicillium cyclopium NRRL 1888 has been identified as a superior producer, yielding up to 4 mg/mL under optimized conditions.[2]
Q3: What is the optimal temperature for penicillic acid production?
A3: The optimal temperature for penicillic acid production can vary by strain but generally falls within the 25-28°C range. For P. cyclopium NRRL 1888, the highest yields were achieved at 25°C.[2] Similarly, for P. verrucosum var. cyclopium, maximal yield was obtained at 25°C.[1] Production is known to decrease significantly at temperatures above 30°C.
Q4: How does pH affect the production of penicillic acid?
A4: The pH of the culture medium is a critical factor. While optimal pH can be strain-specific, many Penicillium species favor slightly acidic to neutral conditions for mycotoxin production. For the production of other secondary metabolites by Penicillium, pH is known to be a key regulatory factor.[4][5] It is crucial to monitor and potentially control the pH throughout the fermentation process, as the fungus's metabolic activity can cause it to shift.
Troubleshooting Guide
Issue 1: Consistently Low or No Penicillic Acid Yield
This is a common issue that can be attributed to several factors. Use the following checklist to diagnose the problem.
-
Suboptimal Culture Conditions:
-
Temperature: Verify that your incubator is calibrated correctly and maintained within the optimal range (25-28°C).[2] Temperatures outside this range can significantly hinder production.
-
pH: Ensure the initial pH of your medium is correctly set. Monitor the pH during fermentation, as fungal metabolism can alter it.
-
Aeration: Inadequate oxygen supply can limit production. For submerged cultures, ensure sufficient agitation and aeration. Increased air access has been shown to induce accelerated biogenesis.[1]
-
-
Nutrient Limitation:
-
Carbon Source: The choice of carbon source is critical. Mannitol (B672) has been shown to be a superior carbon source for high-yield production by P. cyclopium.[2] Test various carbon sources to find the optimal one for your specific strain.
-
Nitrogen Source: Ensure the medium contains an adequate and appropriate nitrogen source.
-
-
Strain Vigor and Inoculum Quality:
-
Strain Health: The producing strain may lose its high-yield characteristics after excessive subculturing or improper storage. It is advisable to use fresh cultures from cryopreserved stocks.
-
Inoculum: The age and size of the inoculum can impact fermentation kinetics. Standardize your inoculum preparation procedure to ensure consistency.
-
Data Presentation: Optimizing Culture Parameters
The following tables summarize key quantitative data from studies on optimizing penicillic acid production.
Table 1: Effect of Carbon Source and Temperature on Penicillic Acid (PA) Yield by P. cyclopium NRRL 1888
| Carbon Source | Incubation Temperature (°C) | Max. PA Yield (mg/mL) |
| Mannitol | 25 | 4.0 |
| Glucose | 25 | < 2.0 |
| Sucrose | 25 | < 2.0 |
| Lactose | 25 | < 2.0 |
| Mannitol | 20 | < 3.0 |
| Mannitol | 28 | < 3.0 |
Data synthesized from Lindenfelser & Ciegler (1977).[2]
Table 2: Influence of Substrate and Water Content on Penicillic Acid (PA) Yield by P. verrucosum
| Substrate | Water Content (%) | Incubation Temperature (°C) | Max. PA Yield (mg/kg) |
| Corn (Crushed) | 60 | 25 | 8000 |
| Corn | Not specified | Not specified | 6100 |
| Barley | Not specified | Not specified | 2820 |
| Straw | Not specified | Not specified | 1832 |
| Soya | Not specified | Not specified | 0.8 |
Data synthesized from Le Bars (1980).[1]
Experimental Protocols
Protocol 1: Submerged Culture Fermentation for Penicillic Acid Production
This protocol is a general guideline based on methods for P. cyclopium.
-
Inoculum Preparation:
-
Prepare spore suspensions from a heavily sporulated 5-7 day old culture grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).
-
Suspend spores in sterile water containing a non-toxic wetting agent (e.g., 0.01% Tween 80).
-
Adjust the spore concentration to approximately 10^7 spores/mL.
-
-
Medium Preparation:
-
Prepare the production medium. A modified Raulin-Thom medium with mannitol as the carbon source is a good starting point.[2]
-
Example Medium Composition (per liter): Mannitol (50g), Tartaric Acid (2.6g), Ammonium Tartrate (2.6g), Ammonium Phosphate (0.4g), Potassium Carbonate (0.4g), Magnesium Carbonate (0.26g), Ammonium Sulfate (0.16g), Zinc Sulfate (0.04g), Iron Sulfate (0.04g).
-
Dispense the medium into fermentation flasks (e.g., 50 mL in a 250 mL Erlenmeyer flask).
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
-
Fermentation:
-
Inoculate the sterilized medium with the spore suspension (e.g., 1% v/v).
-
Incubate the flasks on a rotary shaker (e.g., 150-200 rpm) at 25°C.[2]
-
Run the fermentation for the desired period, typically 7-14 days, taking aseptic samples periodically to measure growth and penicillic acid concentration.
-
Protocol 2: Quantification of Penicillic Acid using HPLC-MS/MS
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3]
-
Sample Preparation (Extraction):
-
Take a 1 mL aliquot of the culture broth and centrifuge to separate the mycelium.
-
To the supernatant, add 5 mL of ethyl acetate (B1210297).
-
Vortex vigorously for 2 minutes to extract the penicillic acid.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Sample Cleanup (Dispersive Solid-Phase Extraction):
-
Transfer the upper ethyl acetate layer to a new tube containing a mixture of purifying sorbents (e.g., multi-walled carbon nanotubes, primary secondary amine (PSA), and C18).[3] This step removes interfering compounds.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.
-
-
Analysis:
-
Take the supernatant, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., methanol/water mixture).
-
Analyze the sample using a High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS).
-
Quantify the penicillic acid concentration by comparing its peak area to a standard calibration curve prepared with a certified penicillic acid standard.
-
Visualizations
Caption: Proposed biosynthetic pathway of penicillic acid.[6]
Caption: Troubleshooting workflow for low penicillic acid (PA) yield.
Caption: General experimental workflow for penicillic acid production.
References
- 1. [Enhancement factors of penicillic acid production by Penicillium verrucosum var. cyclopium in foodstuffs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillic acid production in submerged culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH regulation of penicillin production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Ambient pH on Growth, Pathogenicity, and Patulin Production of Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Penicillic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of penicillic acid, a mycotoxin produced by several species of Aspergillus and Penicillium fungi, is crucial for ensuring food safety and in toxicological studies. This guide provides a comparative overview of validated analytical methods for the determination of penicillic acid, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with different detectors. The performance of these methods is evaluated based on key validation parameters to assist researchers in selecting the most appropriate technique for their specific needs.
Comparative Performance of Analytical Methods
The selection of an analytical method for penicillic acid determination is often a trade-off between sensitivity, selectivity, and accessibility of instrumentation. The following table summarizes the performance of two common chromatographic methods: HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | LC-MS/MS | LC-MS/MS (QuEChERS) |
| Matrix | Pharmaceuticals, Biological Fluids[1] | Citrus Fruits[2] | Various Fruits[3] |
| Linearity (R²) | >0.99[4] | >0.99[4] | Not explicitly stated |
| Limit of Detection (LOD) | 3.3 - 6.6 ng[1] | 0.1 ng/g[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | 16 - 54 µg/kg[5] | 1 - 400 µg/kg[4] | Not explicitly stated |
| Recovery (%) | 91 - 103[1] | 50 - 75 (absolute)[2] | 72.9 - 102.2[3] |
| Precision (RSD %) | <10[1] | <15 (repeatability)[4] | 1.3 - 7.9[3] |
Note: The presented data is a compilation from multiple studies and may vary depending on the specific experimental conditions, matrix, and instrumentation.
Experimental Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The general workflow involves several key stages, from initial method development to routine application.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies employed in the validation of HPLC-UV and LC-MS/MS methods for penicillic acid analysis.
1. HPLC-UV Method
This method is widely used for the quantification of various analytes, including penicillins, in pharmaceutical and biological matrices.[1]
-
Sample Preparation: A common approach involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. For instance, RP-8 cartridges can be used for the selective extraction of penicillin compounds from biological fluids.[1]
-
Chromatographic Conditions:
-
Column: A C18 column, such as Inertsil ODS-3 (250 x 4.6 mm, 5 µm), is frequently used for separation.[1]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) is typically employed.[1]
-
Detection: UV detection is commonly performed at a wavelength of 240 nm.[1][5]
-
-
Internal Standard: An internal standard, such as salicylic (B10762653) acid, can be used to improve the accuracy and precision of the quantification.[1]
2. LC-MS/MS Method
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for trace-level analysis of mycotoxins in complex matrices like food.[2][4]
-
Sample Preparation:
-
Liquid-Liquid and Solid-Phase Extraction: A sequential extraction using liquid-liquid partitioning followed by solid-phase extraction (e.g., Oasis HLB cartridges) can be employed to isolate penicillic acid from citrus fruits.[2]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves an extraction with an organic solvent (e.g., ethyl acetate) followed by a cleanup step using a combination of sorbents like primary secondary amine (PSA), C18, and multi-walled carbon nanotubes (MWCNTs).[3] This method has been successfully applied to various fruit matrices.[3]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Ultra-high performance liquid chromatography (UHPLC) is often used to achieve fast and efficient separations.[2][6] A C18 column is a common choice.[7]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of penicillic acid and its metabolites.[2][7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for selective and sensitive detection.[2][7] Two product ion transitions are often monitored for each analyte to ensure high selectivity and reliable identification.[2][7]
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the determination of penicillic acid. The choice between these methods will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method suitable for the analysis of relatively high concentrations of penicillic acid in less complex matrices.[1][5]
-
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification of penicillic acid in complex food and biological matrices.[2][3][4] The use of advanced sample preparation techniques like QuEChERS can further enhance the performance of LC-MS/MS methods.[3]
Proper method validation is essential to ensure the generation of accurate and reliable data. The validation parameters summarized in this guide, including linearity, LOD, LOQ, recovery, and precision, should be carefully evaluated during the development and implementation of any analytical method for penicillic acid.
References
- 1. Development of a validated HPLC method for the determination of four penicillin antibiotics in pharmaceuticals and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 3. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: HPLC vs. GC-MS for Penicillic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of penicillic acid, a mycotoxin with potential health risks, is paramount. The two leading analytical techniques for this purpose, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance for penicillic acid analysis, supported by experimental data, to aid in selecting the most suitable method for your research needs.
At a Glance: Key Performance Metrics
The choice between HPLC and GC-MS for penicillic acid analysis often comes down to the specific requirements of the study, including sensitivity, sample matrix, and available instrumentation. The following table summarizes key quantitative performance data collated from various studies.
| Performance Metric | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Limit of Detection (LOD) | 0.1 - 1.5 ng/g[1] | 1.70 - 3.20 µg/kg[2] |
| Limit of Quantification (LOQ) | 0.297 - 0.574 µg/kg[3] | 6.10 - 8.50 µg/kg[2] |
| **Linearity (R²) ** | >0.99[3][4][5] | ≥0.9994[2] |
| Recovery | 72.9 - 102.2%[6] | 80.31 - 94.50%[2] |
| Precision (RSD%) | 1.3 - 7.9%[6] | 1.24 - 6.13%[2] |
Delving into the Methodologies
A thorough understanding of the experimental protocols for each technique is crucial for successful implementation and data interpretation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds like penicillic acid. The separation is based on the analyte's affinity for the stationary and mobile phases.
Sample Preparation: A common procedure for extracting penicillic acid from a solid matrix (e.g., fruit) involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6] This typically includes:
-
Homogenization of the sample.
-
Extraction with an organic solvent such as ethyl acetate.
-
Purification using a combination of sorbents like multi-walled carbon nanotubes (MWCNTs), primary secondary amine (PSA), and octadecyl silane (B1218182) (C18) to remove interfering matrix components.[6]
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly employed.[3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.[3][6][7]
-
Detection: HPLC can be coupled with various detectors. UV detection is a common and cost-effective option.[3][7] For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) is preferred.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like penicillic acid, a derivatization step is necessary to increase their volatility.
Sample Preparation and Derivatization:
-
Extraction: Similar to HPLC, the initial step involves extracting penicillic acid from the sample matrix, often using an accelerated solvent extraction (ASE) followed by solid-phase extraction (SPE) for cleanup.[2]
-
Derivatization: This is a critical step for GC-MS analysis of penicillic acid. The polar carboxyl and hydroxyl groups are reacted with a derivatizing agent to form a more volatile and thermally stable derivative. A common approach is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another option is methylation using trimethylsilyl (B98337) diazomethane (B1218177) (TMSD).[2]
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a TG-1MS, is typically used.[2]
-
Carrier Gas: An inert gas like helium is used as the mobile phase.
-
Ionization: Electron impact (EI) ionization is a common method for generating ions in the mass spectrometer.[2]
-
Detection: The mass spectrometer separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
Visualizing the Workflow and Comparison
To better illustrate the processes and key decision points, the following diagrams are provided.
References
- 1. interchim.fr [interchim.fr]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC-UV Method for Quantitation of Linezolid: Application to Resistance Study Using in vitro PK/PD Model - PMC [pmc.ncbi.nlm.nih.gov]
Penicillic Acid vs. Patulin: A Comparative Guide to Their Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two common mycotoxins, penicillic acid and patulin (B190374). Both produced by species of Aspergillus and Penicillium, these secondary metabolites are frequent contaminants in food and feed, posing potential health risks. This document summarizes key experimental data on their cytotoxicity, details the underlying molecular mechanisms, and provides standardized experimental protocols to aid in research and drug development.
Quantitative Cytotoxicity Data
The cytotoxic potential of penicillic acid and patulin has been evaluated across various cell lines, with patulin generally exhibiting higher toxicity. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, are summarized below. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific experimental conditions.
| Mycotoxin | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Patulin | SH-SY5Y (Human Neuroblastoma) | 24 | ~1.55 - 2.01 | [1][2] |
| SH-SY5Y (Human Neuroblastoma) | 48 | 1.5 | [2] | |
| HCT116 (Human Colon Carcinoma) | 24 | Not explicitly stated, but significant cell death observed at 10 µM | [3][4] | |
| HEK293 (Human Embryonic Kidney) | 24 | Not explicitly stated, but significant cell death observed at 10 µM | [3][4] | |
| Caco-2 (Human Colon Adenocarcinoma) | 24 | 13 | [5] | |
| HepG2 (Human Liver Carcinoma) | 24 | 19 | [5] | |
| CHO-K1 (Chinese Hamster Ovary) | Not Specified | 0.69 ± 0.03 | [1] | |
| Penicillic Acid | L5178Y (Mouse Lymphoma) | Not Specified | 8.9 | [5] |
| HeLa (Human Cervical Cancer) | 72 | >100 | [5] | |
| A549 (Human Lung Carcinoma) | 72 | >100 | [5] | |
| Rat Alveolar Macrophages | 2 | ED50 for protein synthesis: 180 µM; ED50 for RNA synthesis: 600 µM | [6] |
Mechanisms of Cytotoxicity
Both penicillic acid and patulin exert their toxic effects through complex molecular mechanisms, primarily involving the induction of oxidative stress and apoptosis. However, the specific signaling pathways they modulate show some distinctions.
Patulin: The primary mechanism of patulin-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[3][7][8] This is often initiated by the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[3] The resulting oxidative stress triggers endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[3][4] This cascade of events ultimately converges on the mitochondrial pathway of apoptosis, characterized by a drop in mitochondrial membrane potential, release of cytochrome c, and activation of caspases, leading to programmed cell death.[3][9] Patulin's high reactivity with sulfhydryl groups on proteins and enzymes is a key factor in its ability to disrupt cellular functions.[10]
Penicillic Acid: Penicillic acid also induces cytotoxicity, although generally to a lesser extent than patulin.[6] Its mechanism involves the inhibition of crucial cellular processes such as protein and RNA synthesis.[6] Like patulin, penicillic acid is known to react with sulfhydryl groups, which likely contributes to its toxic effects.[5] A notable mechanism of penicillic acid is its ability to inhibit Fas ligand-induced apoptosis by blocking the self-processing of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway.[11]
Signaling Pathway Diagrams
// Nodes Patulin [label="Patulin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Cell Membrane", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="↓ Glutathione (GSH)", fillcolor="#FBBC05", fontcolor="#202124"]; OxidativeStress [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Stress [label="Endoplasmic Reticulum\nStress (ER Stress)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPR [label="Unfolded Protein\nResponse (UPR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MMP [label="↓ Mitochondrial\nMembrane Potential", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nRelease", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspases [label="Caspase\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Patulin -> Cell [style=invis]; Cell -> ROS; Cell -> GSH; ROS -> OxidativeStress; GSH -> OxidativeStress; OxidativeStress -> ER_Stress; ER_Stress -> UPR; UPR -> Mitochondria; Mitochondria -> MMP; MMP -> CytochromeC; CytochromeC -> Caspases; Caspases -> Apoptosis; } Patulin-Induced Cytotoxicity Pathway
// Nodes PenicillicAcid [label="Penicillic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell [label="Cellular Components", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfhydryl [label="Reacts with\nSulfhydryl Groups", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinSynth [label="Inhibition of\nProtein Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNASynth [label="Inhibition of\nRNA Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FasL [label="Fas Ligand", fillcolor="#34A853", fontcolor="#FFFFFF"]; FasR [label="Fas Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Caspase-8\nProcessing", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PenicillicAcid -> Cell; Cell -> Sulfhydryl; Cell -> ProteinSynth; Cell -> RNASynth; FasL -> FasR; FasR -> Caspase8; PenicillicAcid -> Caspase8 [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; Caspase8 -> Apoptosis [style=dashed]; } Penicillic Acid-Induced Cytotoxicity Pathway
Experimental Protocols
A widely used method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), an insoluble purple product. The amount of formazan produced is directly proportional to the number of viable cells.
MTT Assay Protocol for Mycotoxin Cytotoxicity
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[12]
-
-
Mycotoxin Treatment:
-
Prepare a series of dilutions of penicillic acid and patulin in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the mycotoxins. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the mycotoxin concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the mycotoxin that causes a 50% reduction in cell viability.[15]
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells in\n96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with Mycotoxins\n(Penicillic Acid or Patulin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate (24-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\nCrystals (DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(Calculate IC50)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; } MTT Assay Experimental Workflow
References
- 1. Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of cytotoxicity in neuroblastoma cell line exposed to patulin and citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress is involved in Patulin induced apoptosis in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity mechanism of patulin on 293 T cells and correlation analysis of Caspase family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patulin: Mycotoxin or Fungal Metabolite? (Current State of Knowledge) [ouci.dntb.gov.ua]
- 11. The mycotoxin penicillic acid inhibits Fas ligand-induced apoptosis by blocking self-processing of caspase-8 in death-inducing signaling complex PMID: 12482880 | MCE [medchemexpress.cn]
- 12. MTT (Assay protocol [protocols.io]
- 13. texaschildrens.org [texaschildrens.org]
- 14. cyrusbio.com.tw [cyrusbio.com.tw]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mycotoxins from Aspergillus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the diverse mycotoxins produced by Aspergillus species is paramount for accurate risk assessment, the development of effective mitigation strategies, and the exploration of potential therapeutic applications. This guide provides an objective comparison of the performance and toxicological profiles of major Aspergillus mycotoxins, supported by experimental data and detailed methodologies.
Aspergillus species are ubiquitous molds capable of contaminating a wide array of agricultural commodities, leading to the production of various mycotoxins that pose significant threats to human and animal health. Among the most prominent of these are the aflatoxins, ochratoxins, and other less frequently discussed but equally important toxins such as sterigmatocystin (B1681140), cyclopiazonic acid, and gliotoxin. These compounds exhibit a range of toxic effects, including carcinogenicity, genotoxicity, immunotoxicity, and neurotoxicity, primarily through the disruption of critical cellular signaling pathways.
Quantitative Comparison of Mycotoxin Toxicity
The toxic potential of mycotoxins is quantitatively assessed through various toxicological endpoints, most notably the median lethal dose (LD50) and the half-maximal inhibitory concentration (IC50). The LD50 represents the dose of a substance required to kill 50% of a test population, providing a measure of acute toxicity. The IC50, on the other hand, indicates the concentration of a substance that inhibits a specific biological or biochemical function by 50%, and is a common measure of cytotoxicity in in-vitro studies. The following tables summarize the available quantitative toxicity data for major mycotoxins produced by Aspergillus species.
| Mycotoxin | Animal Model | Route of Administration | LD50 (mg/kg body weight) |
| Aflatoxin B1 | Male Rat | Oral | 1.2 - 7.2 |
| Female Rat | Oral | 17.9 | |
| Ochratoxin A | Rat | Oral | 20 - 30 |
| Sterigmatocystin | Rat | Oral | 120 - 166[1] |
| Cyclopiazonic Acid | Rat | Intraperitoneal | 2.3[2] |
| Gliotoxin | Mouse | Intraperitoneal | 50 - 65 |
Table 1: Comparative Acute Toxicity (LD50) of Aspergillus Mycotoxins. This table provides a summary of the median lethal dose (LD50) values for major mycotoxins produced by Aspergillus species in various animal models and routes of administration.
| Mycotoxin | Cell Line | Exposure Time (h) | IC50 |
| Aflatoxin B1 | HepG2 (Human liver) | 24 | 16.9 µM[3] |
| HepG2 (Human liver) | 48 | 38.8 µM[4][5] | |
| NCM460 (Human colon) | 48 | 8.10 µM[6] | |
| Ochratoxin A | HepG2 (Human liver) | 24 | ~100 µM[7] |
| PK15 (Porcine kidney) | 24 | >50 µM | |
| Sterigmatocystin | HepG2 (Human liver) | 24 | 7.3 µM[3] |
| A549 (Human lung) | 24 | 10 times higher than HepG2[8] | |
| Cyclopiazonic Acid | THP-1 (Human leukemia) | 48 | 175 nM[9][10] |
| SH-SY5Y (Human neuroblastoma) | 48 | 436.73 nM[10] | |
| Gliotoxin | MCF-7 (Human breast cancer) | Not Specified | 1.5625 µM[11] |
| MDA-MB-231 (Human breast cancer) | Not Specified | 1.5625 µM[11] |
Table 2: Comparative Cytotoxicity (IC50) of Aspergillus Mycotoxins. This table summarizes the half-maximal inhibitory concentration (IC50) values for major mycotoxins produced by Aspergillus species in various cell lines.
Mechanisms of Action and Affected Signaling Pathways
The toxic effects of Aspergillus mycotoxins are exerted through diverse molecular mechanisms that target critical cellular processes and signaling pathways. Aflatoxin B1, for instance, is a potent genotoxic carcinogen that, after metabolic activation in the liver, forms DNA adducts, leading to mutations in key genes like the tumor suppressor p53.[12][13] Ochratoxin A is known to inhibit protein synthesis and induce oxidative stress, affecting pathways such as the MAP kinase (MAPK) signaling cascade.[1]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Several Aspergillus mycotoxins have been shown to modulate this pathway, often leading to detrimental cellular outcomes.
Caption: Mycotoxin-induced activation of the MAPK signaling pathway.
p53 Signaling Pathway
The p53 tumor suppressor protein plays a central role in maintaining genomic stability by inducing cell cycle arrest, DNA repair, or apoptosis in response to cellular stress, such as DNA damage. Aflatoxin B1 is a well-known activator of the p53 pathway through its genotoxic effects.
Caption: Aflatoxin B1-induced activation of the p53 signaling pathway.
Experimental Protocols
Accurate and reliable detection and quantification of Aspergillus mycotoxins are crucial for research, food safety, and clinical diagnostics. The following sections provide detailed methodologies for the analysis of major mycotoxins and the assessment of their cytotoxicity.
Mycotoxin Analysis Workflow
A general workflow for the analysis of mycotoxins from a contaminated sample involves several key steps, from sample preparation to detection and quantification.
Caption: General workflow for mycotoxin analysis.
Detailed Protocol for Aflatoxin B1 Analysis by HPLC
This protocol outlines a method for the determination of Aflatoxin B1 in food samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
1. Sample Preparation and Extraction:
-
Weigh 20 g of a finely ground and homogenized sample into a 250 mL flask.
-
Add 4 g of sodium chloride and 100 mL of a methanol (B129727)/water (70/30, v/v) solution.[10]
-
Blend at high speed for 3 minutes using a homogenizer.[10]
-
Filter the extract through a fluted filter paper.
-
Dilute a portion of the filtrate with water before the clean-up step.
2. Clean-up using Immunoaffinity Columns (IAC):
-
Pass the diluted extract through an Aflatoxin-specific immunoaffinity column at a flow rate of 1-2 drops per second.
-
Wash the column with 10 mL of distilled water twice to remove interfering compounds.
-
Elute the aflatoxins from the column with 1 mL of methanol into a clean vial.[10]
3. HPLC Analysis:
-
Mobile Phase: Prepare a mixture of water, methanol, and acetonitrile (B52724) in appropriate ratios (e.g., 60:20:20, v/v/v). The exact composition may need optimization depending on the column and system.
-
Column: A C18 reversed-phase column is commonly used.
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with an excitation wavelength of 365 nm and an emission wavelength of 435 nm. For Aflatoxin B1 and G1, post-column derivatization with iodine or bromine is often required to enhance their fluorescence.
4. Quantification:
-
Prepare a standard curve using certified Aflatoxin B1 standards of known concentrations.
-
Calculate the concentration of Aflatoxin B1 in the sample by comparing the peak area of the sample with the standard curve.
Detailed Protocol for Ochratoxin A Analysis by HPLC
This protocol describes a method for the determination of Ochratoxin A (OTA) in cereal-based feed samples using HPLC with fluorescence detection.
1. Sample Preparation and Extraction:
-
Weigh 50 g of the ground sample into a blender jar.
-
Add 200 mL of an acetonitrile/water (60/40, v/v) solution.[14]
-
Blend at high speed for 2 minutes.[14]
-
Filter the extract through Whatman No. 3 filter paper.[14]
2. Clean-up using Immunoaffinity Columns (IAC):
-
Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
-
Pass the diluted extract through an Ochratoxin A-specific immunoaffinity column.
-
Wash the column with 20 mL of PBS.[14]
-
Elute OTA from the column with 1.5 mL of a methanol/acetic acid (98:2, v/v) solution, followed by 1.5 mL of pure water.[14]
3. HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 51:47:2, v/v/v).[14]
-
Column: A C18 reversed-phase column.
-
Injection Volume: 100 µL.
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: Fluorescence detector with an excitation wavelength of 333 nm and an emission wavelength of 443 nm.[14]
4. Quantification:
-
Prepare a calibration curve using certified Ochratoxin A standards.
-
Determine the concentration of OTA in the sample by comparing its peak area to the calibration curve.
Protocol for In-Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well.[15]
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[15]
2. Mycotoxin Treatment:
-
Prepare serial dilutions of the mycotoxin in a suitable solvent (e.g., DMSO) and then in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the mycotoxin. Include a solvent control (medium with the highest concentration of the solvent used) and a negative control (medium only).
-
Incubate the cells with the mycotoxin for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, remove the medium containing the mycotoxin.
-
Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[15]
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, carefully remove the MTT solution.
-
Add 130 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Incubate the plate at 37°C for 15 minutes with shaking to ensure complete dissolution.[15]
4. Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).
-
The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the mycotoxin concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This guide provides a comparative overview of the major mycotoxins produced by Aspergillus species, highlighting their quantitative toxicity, mechanisms of action, and the experimental protocols used for their analysis. The provided data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their efforts to understand and mitigate the risks associated with these potent toxins. The intricate interplay between these mycotoxins and cellular signaling pathways underscores the importance of continued research to fully elucidate their toxicological profiles and to develop novel therapeutic interventions for mycotoxin-related diseases.
References
- 1. Determination of sterigmatocystin in feed by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Mycotoxins in Cheese: Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin by LC-MS/MS [mdpi.com]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins | MDPI [mdpi.com]
- 9. Cytotoxicity and immunotoxicity of cyclopiazonic acid on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 12. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Penicillic Acid Immunoassays: Specificity and Cross-Reactivity
For researchers and drug development professionals engaged in mycotoxin analysis, the specificity of immunoassays is paramount for generating reliable data. Penicillic acid (PA), a mycotoxin produced by various Aspergillus and Penicillium species, is a common contaminant in food and feed, necessitating sensitive and specific detection methods. This guide provides a comparative overview of the cross-reactivity of a monoclonal antibody-based immunoassay for penicillic acid, supported by a detailed experimental protocol for its determination.
Performance Comparison: Cross-Reactivity Analysis
The cornerstone of a reliable immunoassay is its ability to distinguish between the target analyte and other structurally similar or co-occurring compounds. Monoclonal antibodies (mAbs) are developed to offer high specificity, minimizing the risk of false-positive results. An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) developed for penicillic acid demonstrates exceptional specificity.
Experimental data from a commercial penicillic acid ELISA kit, which utilizes a specific monoclonal antibody, shows negligible cross-reactivity with other common mycotoxins, including patulin. The specificity profile is summarized in the table below.
| Compound | Cross-Reactivity (%) |
| Penicillic Acid | 100 |
| Patulin | <0.1 |
This data highlights the high specificity of the monoclonal antibody used in the assay, ensuring that results are highly selective for penicillic acid.
Experimental Protocol: Indirect Competitive ELISA for Penicillic Acid
The following protocol outlines the key steps for the quantitative determination of penicillic acid in samples using an indirect competitive ELISA format. This method is based on the competition between penicillic acid in the sample and a penicillic acid-antigen conjugate coated on the microplate wells for a limited number of anti-penicillic acid monoclonal antibodies.
Materials and Reagents:
-
PA-coated Microtiter Plate (96-well)
-
Penicillic Acid Standard Solutions
-
Anti-Penicillic Acid Monoclonal Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Sample Diluent
Assay Procedure:
-
Standard/Sample Preparation: Prepare a serial dilution of penicillic acid standards (e.g., 0, 0.05, 0.15, 0.4, 1.2, 3.6 ng/mL). Prepare samples by extracting and diluting as required.
-
Antibody Incubation: Add 50 µL of the diluted standards or prepared samples to the appropriate wells of the PA-coated microtiter plate. Immediately add 50 µL of the anti-PA monoclonal antibody solution to each well.
-
First Incubation: Gently shake the plate and incubate for 30 minutes at 25°C. During this step, the antibody will bind to either the PA in the sample or the PA coated on the plate.
-
Washing: Decant the solution from the wells and wash the plate 4-5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Second Incubation: Gently shake the plate and incubate for 30 minutes at 25°C.
-
Second Washing: Repeat the washing step as described in step 4.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at 25°C in the dark. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader within 10 minutes. The color intensity is inversely proportional to the penicillic acid concentration.
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the logical flow of the indirect competitive ELISA protocol.
Caption: Workflow for Indirect Competitive ELISA.
The principle of detection in this competitive assay is based on an inverse relationship between the concentration of penicillic acid and the signal generated.
Caption: Signal Logic in Competitive Immunoassay.
Confirming the Structure of Penicillic Acid: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of mycotoxins is a critical step in understanding their biological activity and developing methods for their detection and control. Penicillic acid, a mycotoxin produced by various species of Aspergillus and Penicillium, has been the subject of numerous studies due to its antibiotic, cytotoxic, and carcinogenic properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic methods for the confirmation of penicillic acid's structure, supported by experimental data and detailed protocols.
Unambiguous Structure Confirmation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and definitive method for the structural elucidation of organic molecules like penicillic acid. Through the analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.
¹H and ¹³C NMR Spectral Data of Penicillic Acid
The following table summarizes the ¹H and ¹³C NMR chemical shifts and key HMBC correlations for penicillic acid, which are instrumental in its structural assignment.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | 168.5 (C) | - |
| 2 | 5.95 (s, 1H) | 108.2 (CH) | C-1, C-3, C-4 |
| 3 | - | 175.8 (C) | - |
| 4 | - | 196.5 (C) | - |
| 5 | - | 145.2 (C) | - |
| 6 | 5.45 (s, 1H), 5.35 (s, 1H) | 124.8 (CH₂) | C-4, C-5, C-7 |
| 7 | 1.85 (s, 3H) | 20.8 (CH₃) | C-4, C-5, C-6 |
| 8-OCH₃ | 3.80 (s, 3H) | 58.1 (CH₃) | C-3 |
Alternative Analytical Techniques for Penicillic Acid Analysis
While NMR provides unparalleled structural detail, other analytical techniques are widely used for the routine detection and quantification of penicillic acid, particularly in complex matrices such as food and feed.
Comparison of Analytical Methods
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides unambiguous structure confirmation and elucidation of unknown compounds. Non-destructive. | Lower sensitivity compared to other methods. Higher instrument cost. |
| HPLC-UV | Separates compounds based on their polarity, with detection by UV absorbance. | Relatively low cost, robust, and widely available. Good for quantification. | Lower sensitivity and selectivity compared to MS detection. Not suitable for structural elucidation. |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. | High sensitivity and selectivity, enabling trace-level detection in complex matrices. Can provide molecular weight information. | Higher instrument and operational costs. Does not provide detailed structural connectivity. |
Experimental Protocols
NMR Spectroscopy for Structural Confirmation
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified penicillic acid in 0.6 mL of a deuterated solvent (e.g., methanol-d₄ or chloroform-d).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a typical spectral width of 12 ppm is used with a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a spectral width of 220 ppm is common, with a longer relaxation delay (2-5 seconds).
-
2D NMR experiments should be optimized for the expected coupling constants of the molecule.
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Assign the signals in the ¹H and ¹³C NMR spectra with the aid of COSY, HSQC, and HMBC correlations to build the molecular structure.
HPLC-UV for Quantification
1. Sample Preparation (e.g., from a fungal culture):
-
Extract the sample with a suitable organic solvent like ethyl acetate (B1210297) or methanol (B129727).
-
Evaporate the solvent and redissolve the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for penicillic acid (approximately 226 nm).
3. Quantification:
-
Prepare a series of standard solutions of penicillic acid of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of penicillic acid in the sample by comparing its peak area to the calibration curve.
LC-MS/MS for Trace Analysis
1. Sample Preparation (e.g., from a food matrix):
-
Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction and cleanup.
-
Homogenize the sample with an extraction solvent (e.g., acetonitrile with 1% acetic acid).
-
Add partitioning salts and centrifuge.
-
Clean up the supernatant using dispersive solid-phase extraction (d-SPE) with appropriate sorbents.
-
Evaporate the final extract and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for penicillic acid for confirmation and quantification.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the structural confirmation of penicillic acid.
Caption: Workflow for Penicillic Acid Structure Confirmation.
A Guide to Inter-laboratory Comparison of Penicillic Acid Measurements
Data Presentation: Performance of Analytical Methods
The performance of an analytical method is crucial for its reliability and is typically assessed through validation parameters such as recovery, precision (expressed as relative standard deviation or RSD), and limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of common chromatographic methods used for the determination of penicillic acid in different food matrices.
| Analytical Method | Matrix | Recovery (%) | RSD (%) | LOQ/LOD (µg/kg) | Reference |
| HPLC-MS/MS | Fruits (Kiwi, Apple, Peach, etc.) | 72.9 - 102.2 | 1.3 - 7.9 | LOQ: 0.2 | [1] |
| GC-MS/MS | Cereals | 85.4 - 108.9 | - | LOQ: 10.0 | [2] |
| GLC-ECD | Corn, Dried Beans, Apple Juice | > 80 | - | LOD: 4.0 |
Experimental Protocols
Detailed and standardized experimental protocols are the foundation of reproducible and comparable results. Below are outlines of methodologies employed in the analysis of penicillic acid.
QuEChERS-based Extraction and HPLC-MS/MS Analysis for Penicillic Acid in Fruits
This method, adapted from a study on penicillic acid in various fruits, utilizes the "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) approach for sample preparation.[1]
Sample Preparation and Extraction:
-
Homogenize 5 g of the fruit sample with 10 mL of ethyl acetate (B1210297).
-
Add 4 g of anhydrous magnesium sulfate (B86663) and 1 g of sodium chloride, vortex vigorously for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper ethyl acetate layer to a new tube.
-
Add 150 mg of anhydrous magnesium sulfate, 50 mg of primary secondary amine (PSA), 50 mg of C18, and 10 mg of multi-walled carbon nanotubes (MWCNTs).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for penicillic acid for quantification and confirmation.
Gas-Liquid Chromatography (GLC) with Electron Capture Detection (ECD)
This method is a classic approach for the analysis of penicillic acid.
Extraction and Clean-up:
-
Extract the sample with ethyl acetate.
-
Perform liquid-liquid extraction to isolate the penicillic acid.
-
Further purify the extract using a silica (B1680970) gel column, eluting with a hexane-ethyl acetate mixture.
Derivatization and GLC-ECD Analysis:
-
Evaporate the purified extract and derivatize the penicillic acid with a suitable reagent (e.g., trifluoroacetic anhydride) to make it volatile and amenable to gas chromatography.
-
Inject the derivatized sample into a GLC system equipped with an electron capture detector (ECD), which is highly sensitive to the derivatized compound.
Visualization of Workflows and Concepts
To better illustrate the processes and logical relationships in penicillic acid analysis and inter-laboratory comparisons, the following diagrams are provided.
References
Penicillic Acid: A Comparative Analysis of its Biological Activity Against Other Lactone Mycotoxins
For Immediate Release
A deep dive into the cytotoxic and genotoxic effects of penicillic acid, offering a comparative perspective against other prominent lactone mycotoxins. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental methodologies, and affected signaling pathways.
Penicillic acid, a mycotoxin produced by various species of Penicillium and Aspergillus fungi, exhibits a range of biological activities, including cytotoxic, genotoxic, and carcinogenic effects.[1][2] Its γ-lactone ring structure, shared with other mycotoxins, is a key determinant of its reactivity and biological impact.[3] This guide provides a comparative analysis of the biological activity of penicillic acid versus other notable lactone mycotoxins: patulin (B190374), aflatoxin B1, sterigmatocystin (B1681140), mycophenolic acid, and zearalenone.
Comparative Cytotoxicity
The cytotoxic potential of these mycotoxins varies significantly depending on the cell line and exposure duration. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the IC50 values for penicillic acid and its counterparts across various cell lines.
| Mycotoxin | Cell Line | Exposure Time (h) | IC50 (µM) | Reference(s) |
| Penicillic Acid | L5178Y (Mouse lymphoma) | Not Specified | 8.9 | [4] |
| Tetrahymena pyriformis | Not Specified | 343.19 | [5] | |
| Patulin | SH-SY5Y (Human neuroblastoma) | 24 | 2.01 | [6] |
| SH-SY5Y (Human neuroblastoma) | 48 | 1.5 | [6] | |
| CHO-K1 (Chinese hamster ovary) | Not Specified | 0.69 | [7] | |
| HepG2 (Human liver cancer) | 24 | 7.5 | [7] | |
| Aflatoxin B1 | HepG2 (Human liver cancer) | 48 | 38.8 | [8] |
| HepG2 (Human liver cancer) | Not Specified | 16.9 | [9] | |
| NCM460 (Human colon) | 48 | 8.10 | [10] | |
| Sterigmatocystin | HepG2 (Human liver cancer) | Not Specified | 7.3 | [9] |
| A549 (Human lung carcinoma) | 24 | 50-90 | [11] | |
| Mycophenolic Acid | MOLT-4 (Human T-lymphoblastic leukemia) | Not Specified | Increased apoptosis | [12] |
| THP-1 (Human monocytic leukemia) | Not Specified | Increased apoptosis | [12] | |
| Zearalenone | Porcine Leydig cells | 24 | 49.71 | [13] |
| HepG2 (Human liver cancer) | 24 | >100 | [14] | |
| RAW264.7 (Mouse macrophage) | Not Specified | 80 | [15] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of these lactone mycotoxins stem from their distinct mechanisms of action and interference with cellular signaling pathways.
Penicillic Acid
Penicillic acid's toxicity is attributed to its α,β-unsaturated lactone structure.[3] It is known to be cytotoxic and genotoxic, inducing single-strand DNA breaks and inhibiting DNA synthesis.[1][3] One of its mechanisms involves the inhibition of caspase-8 activity, a key initiator caspase in the extrinsic apoptosis pathway.[16]
Caption: Penicillic acid's inhibition of Caspase-8.
Patulin
Patulin induces cytotoxicity through the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress and activation of the mitochondrial apoptotic pathway.[8][17] This involves the upregulation of pro-apoptotic proteins like CHOP and the activation of caspases.[17][18]
Caption: Patulin-induced apoptotic pathway.
Aflatoxin B1
Aflatoxin B1 (AFB1) is a potent carcinogen that requires metabolic activation by cytochrome P450 enzymes to its reactive epoxide form, which can then form DNA adducts.[10] AFB1 is also known to induce immunotoxicity by suppressing T-cell proliferation and IL-2 production through the oxidative stress-mediated ERK1/2 MAPK signaling pathway.[3]
Caption: Aflatoxin B1's immunotoxic pathway.
Sterigmatocystin
Sterigmatocystin (STC), a precursor to aflatoxin B1, also requires metabolic activation to exert its genotoxic effects by forming DNA adducts.[9] It is considered less potent than aflatoxin B1. STC has been shown to induce both single and double-strand DNA breaks, leading to the activation of the Chk2 checkpoint protein.[19]
Mycophenolic Acid
Mycophenolic acid (MPA) acts as a potent, reversible inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[20] This selective inhibition of IMPDH depletes guanosine (B1672433) nucleotides, primarily affecting the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[11][20] This mechanism underlies its use as an immunosuppressant.[20]
References
- 1. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of cytotoxicity in neuroblastoma cell line exposed to patulin and citrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Profiles of Beauvericin, Citrinin, Moniliformin, and Patulin and Their Binary Combinations: A Literature-Based Comparison and Experimental Validation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proapoptotic activity of aflatoxin B1 and sterigmatocystin in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sterigmatocystin, 5-Methoxysterigmatocistin, and Their Combinations are Cytotoxic and Genotoxic to A549 and HepG2 Cells and Provoke Phosphorylation of Chk2, but not FANCD2 Checkpoint Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mycophenolic acid increases apoptosis, lysosomes and lipid droplets in human lymphoid and monocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Zearalenone Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. In-Vitro Cell Culture for Efficient Assessment of Mycotoxin Exposure, Toxicity and Risk Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Evaluation of Mycotoxins by an MTT-Bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTT assay protocol | Abcam [abcam.com]
A Comparative Analysis of Penicillic Acid Cytotoxicity Across Various Cell Lines
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the cytotoxic effects of penicillic acid, a mycotoxin produced by several Aspergillus and Penicillium species, across different mammalian cell lines. The information is compiled from various studies to assist in understanding its toxicological profile and potential as a research tool.
Quantitative Toxicity Data
The half-maximal inhibitory concentration (IC50) and other toxicity metrics are crucial for comparing the cytotoxic potency of a compound in different cell types. The following table summarizes the reported toxicity values for penicillic acid in several cell lines.
| Cell Line | Cell Type | Toxicity Metric | Value | Reference |
| BOMACs | Bovine Macrophage | IC50 | 29.85 µM | [1][2] |
| L5178Y | Mouse Lymphoma | IC50 | 8.9 µM | [3] |
| Rat Alveolar Macrophages | Rat Macrophage | ED50 (Phagocytosis) | 0.09 mM (90 µM) | [4] |
| Rat Alveolar Macrophages | Rat Macrophage | ED50 (Protein Synthesis) | 0.18 mM (180 µM) | [4] |
| Raji Cells | Human B-lymphocyte | Not specified | Cytotoxic effects observed | [5] |
| HeLa Cells | Human Cervical Cancer | Not specified | Cytotoxic effects observed | [5] |
| A2o Cells | Mouse B-cell Lymphoma | Not specified | Inhibits DNA fragmentation | [6] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as exposure time and the specific viability assay used.
Experimental Protocols
The methodologies outlined below are representative of the experiments conducted to determine the cytotoxicity of penicillic acid.
1. Cell Culture and Maintenance
-
Cell Lines: Adherent or suspension cell lines (e.g., BOMACs, HeLa, L5178Y) are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2. Adherent cells are passaged upon reaching 80-90% confluency, while suspension cells are subcultured to maintain a recommended cell density.
2. Cytotoxicity/Cell Viability Assay (General Protocol)
This protocol describes a typical workflow for assessing the effect of penicillic acid on cell viability using a colorimetric assay such as MTT or resazurin.
-
Cell Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: A stock solution of penicillic acid is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in complete culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing different concentrations of penicillic acid. Control wells receive medium with the solvent at the same final concentration used for the highest penicillic acid dose.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: After incubation, a viability reagent (e.g., MTT, resazurin) is added to each well according to the manufacturer's instructions. The plates are incubated for an additional 1-4 hours to allow for the metabolic conversion of the reagent.
-
Data Acquisition: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The viability of treated cells is expressed as a percentage of the solvent-treated control cells. The IC50 value, the concentration of penicillic acid that causes 50% inhibition of cell viability, is calculated by plotting a dose-response curve and using non-linear regression analysis.
3. Apoptosis Assessment via Caspase Activity
To investigate the mechanism of cell death, the effect of penicillic acid on apoptosis can be assessed.
-
Cell Treatment: Cells are treated with penicillic acid and a known apoptosis inducer, such as the Fas ligand (FasL) or Jo2 antibody[6].
-
Cell Lysis: Following treatment, cells are harvested and lysed to release intracellular contents.
-
Caspase-8 Activity Assay: The activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway, is measured using a commercially available assay kit. This typically involves incubating the cell lysate with a specific caspase-8 substrate that releases a fluorescent or colorimetric signal upon cleavage.
-
Data Analysis: The signal is quantified and compared between control and treated groups to determine the extent of caspase-8 inhibition by penicillic acid.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining penicillic acid IC50 values.
Mechanism of Action: Inhibition of Fas-Induced Apoptosis
Penicillic acid has been shown to inhibit apoptosis induced by the Fas ligand (FasL) by targeting a critical step in the death-inducing signaling complex (DISC).[6][7]
References
- 1. Immunotoxicity of Penicillium Mycotoxins on Viability and Proliferation of Bovine Macrophage Cell Line (BOMACs) [benthamopenarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of penicillic acid for rat alveolar macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Effect of Mycotoxins From Penicillium aurantiogriseum: Exploration of Natural Product Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Penicillic Acid: A Comparative Guide to its Validation as a Fungal Contamination Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of penicillic acid's performance as a biomarker for fungal contamination against other alternatives, supported by experimental data. Detailed methodologies for key analytical techniques are presented to aid in the validation and application of penicillic acid detection in research and quality control settings.
Introduction to Penicillic Acid as a Fungal Biomarker
Penicillic acid is a mycotoxin produced by several species of Aspergillus and Penicillium fungi, which are common contaminants of a wide range of agricultural commodities, including fruits, grains, and beans.[1][2] Its presence can indicate fungal spoilage and potential health risks due to its toxic properties. The validation of penicillic acid as a reliable biomarker is crucial for ensuring food and feed safety. This guide explores the analytical methods for its detection and compares its utility against other indicators of fungal contamination.
Comparison of Analytical Methods for Penicillic Acid Detection
The accurate quantification of penicillic acid is paramount for its validation as a biomarker. Various analytical techniques have been developed, each with its own set of performance characteristics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method due to its high sensitivity and selectivity.[1][2] Gas-liquid chromatography (GLC) and microbiological assays are also employed.
Below is a summary of the performance of different analytical methods for the determination of penicillic acid.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| HPLC-MS/MS | Fruits | 0.05 - 0.15 µg/kg | 0.2 - 0.5 µg/kg | 72.9 - 102.2 | [1][2] |
| GLC-ECD | Corn, Dried Beans | 4 µg/kg | - | >80 | [3] |
| Microbiological Assay (Bacillus subtilis) | Liquid media, Corn | 1 µ g/disc | - | Comparable to TLC | [4] |
| HPLC-MS/MS | Orange Juice | - | 0.25 ng/g | 60 - 75 (absolute) | [5][6] |
Penicillic Acid vs. Alternative Fungal Biomarkers
The utility of a biomarker is best assessed by comparing it to existing alternatives. Ergosterol (B1671047), a primary sterol in fungal cell membranes, is a well-established marker for total fungal biomass.
| Biomarker | Principle | Advantages | Disadvantages | Typical Concentration in Penicillium spp. |
| Penicillic Acid | Secondary metabolite (mycotoxin) | Indicates the presence of specific toxigenic fungi (Aspergillus, Penicillium). Its presence is directly linked to potential toxicity. | Not all fungal species produce it. Production is dependent on environmental conditions. | Highly variable, dependent on strain and substrate. |
| Ergosterol | Fungal cell membrane component | Present in most fungi, providing a good estimate of total fungal biomass. | Does not differentiate between fungal species or toxigenic potential. Concentration can vary between species and growth stages.[7][8] | 2.6 - 14.3 µg/mg dry mass[7] |
Co-occurrence with Other Mycotoxins:
Penicillic acid often co-occurs with other mycotoxins produced by the same fungal species, such as patulin (B190374) and ochratoxin A.[1] This co-occurrence can be leveraged for a more comprehensive risk assessment of fungal contamination.
Experimental Protocols
QuEChERS-based Extraction of Penicillic Acid from Fruits for HPLC-MS/MS Analysis
This protocol is adapted from the method described by Li et al. (2021).[1][2]
a. Sample Preparation:
-
Homogenize 5 g of the fruit sample with 10 mL of acetonitrile (B52724).
-
Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180), and disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant from the extraction step.
-
Add it to a d-SPE tube containing 150 mg of magnesium sulfate, 50 mg of primary secondary amine (PSA), and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Collect the supernatant for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis of Penicillic Acid
a. Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Monitor for the specific precursor and product ions of penicillic acid.
Visualizing the Penicillic Acid Biosynthetic Pathway
The biosynthesis of penicillic acid follows a polyketide synthase (PKS) pathway. Understanding this pathway can provide insights into the genetic regulation of its production and potential targets for inhibiting fungal growth and toxin formation.
Caption: Proposed biosynthetic pathway of penicillic acid from acetyl-CoA.
Experimental Workflow for Penicillic Acid Validation
The following diagram illustrates a typical workflow for the validation of penicillic acid as a fungal biomarker in a food matrix.
Caption: A streamlined workflow for validating penicillic acid.
Conclusion
Penicillic acid serves as a valuable biomarker for the detection of specific mycotoxigenic fungal contamination. Its analysis, particularly through robust methods like HPLC-MS/MS, provides sensitive and specific detection. While ergosterol remains a useful indicator of total fungal biomass, penicillic acid offers the distinct advantage of directly indicating the presence of potentially harmful fungal species. The choice of biomarker should be guided by the specific research or monitoring objectives. For a comprehensive assessment of fungal contamination and associated risks, a multi-biomarker approach, including both penicillic acid and ergosterol, may be the most effective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillic acid in fruits: method development, validation by liquid chromatography-tandem mass spectrometry and survey in southern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
A Comparative Analysis of Penicillic Acid Production by Diverse Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of penicillic acid production across various fungal species, offering valuable insights for researchers in natural product discovery and drug development. Penicillic acid, a mycotoxin with a range of biological activities, is a polyketide metabolite produced by several species of Penicillium and Aspergillus. Understanding the production capabilities of different fungal strains is crucial for optimizing its synthesis for further investigation and potential therapeutic applications. This document summarizes quantitative production data, details experimental protocols for cultivation and analysis, and visualizes the biosynthetic pathway and experimental workflow.
Quantitative Production of Penicillic Acid
The production of penicillic acid varies significantly among different fungal species and even between strains of the same species. Environmental and nutritional factors also play a critical role in the yield of this secondary metabolite. Below is a summary of reported penicillic acid production levels by various fungal strains under optimized laboratory conditions.
| Fungal Strain | Production Medium | Key Conditions | Penicillic Acid Yield |
| Aspergillus sclerotiorum CGF | Soluble Starch (8.0% w/v), Yeast Extract (0.6% w/v), Na2HPO4 (0.3% w/v) | Submerged fermentation, 12 days | ~9.40 mg/mL[1][2] |
| Penicillium cyclopium NRRL 1888 | Raulin-Thom medium with Mannitol | Shaken flasks, 25°C | Up to 4 mg/mL[3][4] |
| Penicillium sp. T2-8 | Not specified | Liquid aerobic fermentation, 12-14 days, 27-30°C, 150-200 rpm | 1.57-1.77 g/L (1.57-1.77 mg/mL) |
| Penicillium roqueforti | Corn silage | 160 days, aerobic conditions, 15°C | Up to 3.06 mg/kg[5] |
| Penicillium thomii | Not specified | Not specified | Producer, specific yield data not available[6] |
| Penicillium aurantiogriseum | Not specified | Not specified | Producer, specific yield data not available[7] |
Experimental Protocols
Reproducible and standardized methodologies are essential for the comparative study of secondary metabolite production. The following sections detail the protocols for fungal culture, penicillic acid extraction, and its quantification.
Fungal Culture and Fermentation
1. Strain Activation and Inoculum Preparation:
-
Activation: Fungal strains are activated by inoculating them onto Potato Dextrose Agar (B569324) (PDA) slants and incubating at 28°C for 2-7 days until sufficient sporulation is observed.
-
Seed Culture: A loopful of spores or a small agar plug from the activated slant is aseptically transferred to a flask containing sterile Potato Dextrose Broth (PDB). The flask is then incubated on a rotary shaker at 150-200 rpm and 27-30°C for 2-4 days to generate a seed culture.
2. Submerged Fermentation:
-
The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical and should be optimized for each strain. For example, a high-yield medium for Aspergillus sclerotiorum CGF contains soluble starch, yeast extract, and sodium phosphate.[1][2]
-
Fermentation is carried out in a bioreactor or shake flasks under controlled conditions of temperature, pH, and agitation for a specified duration, typically ranging from 5 to 14 days.
Extraction of Penicillic Acid
1. Biomass Separation:
-
Following fermentation, the fungal biomass is separated from the culture broth by filtration or centrifugation.
2. Solvent Extraction:
-
The culture filtrate (or the entire broth if the metabolite is intracellular) is extracted with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
The extraction is typically performed twice to ensure maximum recovery.
-
The organic phases are then combined and concentrated under vacuum to yield a crude extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
1. Sample Preparation:
-
The crude extract is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and filtered through a 0.22 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and acetonitrile or methanol is typically employed.
-
Detection: Penicillic acid is detected using a UV detector, with the wavelength set to its maximum absorbance.
-
Quantification: The concentration of penicillic acid in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of a pure penicillic acid standard.
Visualizing the Processes
To better understand the experimental procedures and the biological synthesis of penicillic acid, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for penicillic acid production and analysis.
Caption: Proposed biosynthetic pathway of penicillic acid.
References
- 1. The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Penicillic Acid Detoxification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Penicillic acid, a mycotoxin produced by various Aspergillus and Penicillium species, poses a significant threat to food safety and human health. Its presence in agricultural commodities necessitates effective detoxification strategies. This guide provides a comparative overview of physical, chemical, and biological methods for the detoxification of penicillic acid, supported by available experimental data.
Comparison of Detoxification Methods
The efficacy of different detoxification methods for penicillic acid varies depending on the underlying mechanism. The following table summarizes the available quantitative data for each method. It is important to note that specific data for penicillic acid is limited, and in some cases, data for the broader class of penicillins is provided as a reference.
| Detoxification Method | Approach | Efficacy | Key Parameters | Reference |
| Physical | Adsorption | Max. Adsorption Capacity (Penicillins): ~570.4 mg/g | Adsorbent type (Activated Carbon), pH, Temperature, Contact Time | [1] |
| Adsorption Capacity (Penicillin G): 375.0 mg/g | Activated Carbon, pH 6, 35°C | [2] | ||
| Chemical | Thiol Adduct Formation | Forms non-toxic adducts | Reactant (Cysteine, Glutathione), pH, Temperature | [3] |
| Spontaneous reaction with Glutathione (B108866) | --- | [4] | ||
| Biological | Microbial Degradation | Penicillium and Aspergillus species can degrade xenobiotics | Microbial strain, pH, Temperature, Nutrient availability | [5][6] |
| Enzymatic Degradation | Glutathione S-Transferases (GSTs) are involved in xenobiotic detoxification | Enzyme source, Substrate concentration, pH, Temperature | [7][8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of detoxification studies. The following sections outline protocols for key experiments.
Penicillic Acid Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of penicillic acid, which is essential for evaluating the efficacy of any detoxification method.
a. Sample Preparation (Extraction and Clean-up):
-
Extraction: Homogenize a known weight of the sample (e.g., 5 g) with a suitable extraction solvent (e.g., 20 mL of acetonitrile (B52724)/water, 84:16 v/v).[10]
-
Centrifugation: Centrifuge the mixture at a specified speed and duration (e.g., 4000 rpm for 10 minutes) to separate the solid and liquid phases.
-
Clean-up: Pass the supernatant through a solid-phase extraction (SPE) column (e.g., C18 or a specialized mycotoxin clean-up column) to remove interfering compounds.[10]
-
Elution: Elute the penicillic acid from the SPE column using a small volume of an appropriate solvent (e.g., methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the HPLC mobile phase.
b. HPLC Analysis:
-
HPLC System: An HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV or mass spectrometry) is required.[11][12]
-
Mobile Phase: A mixture of water (often acidified, e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The composition can be isocratic or a gradient.
-
Injection: Inject a known volume of the reconstituted sample extract onto the HPLC column.
-
Detection: Monitor the elution of penicillic acid at its characteristic retention time and wavelength (if using a UV detector).
-
Quantification: Determine the concentration of penicillic acid in the sample by comparing its peak area to a calibration curve prepared with certified penicillic acid standards.
Physical Detoxification: Activated Carbon Adsorption
This protocol outlines the steps to evaluate the adsorption capacity of activated carbon for penicillic acid.
-
Preparation of Penicillic Acid Solution: Prepare a stock solution of penicillic acid of a known concentration in a suitable solvent (e.g., water or a buffer solution).
-
Batch Adsorption Experiments:
-
In a series of flasks, add a fixed amount of activated carbon (e.g., 0.1 g) to a fixed volume of the penicillic acid solution (e.g., 50 mL) at varying initial concentrations.
-
Agitate the flasks at a constant temperature for a predetermined time to reach equilibrium.
-
-
Analysis:
-
After equilibration, centrifuge the samples to separate the activated carbon.
-
Analyze the supernatant for the remaining penicillic acid concentration using the HPLC method described above.
-
-
Calculation of Adsorption Capacity: Calculate the amount of penicillic acid adsorbed per unit mass of activated carbon (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
C_0 is the initial concentration of penicillic acid (mg/L).
-
C_e is the equilibrium concentration of penicillic acid (mg/L).
-
V is the volume of the solution (L).
-
m is the mass of the activated carbon (g).
-
-
Isotherm Modeling: Fit the experimental data to adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the maximum adsorption capacity and other adsorption parameters.[13]
Chemical Detoxification: Reaction with Cysteine
This protocol describes a method to assess the detoxification of penicillic acid by cysteine.
-
Reaction Setup:
-
Prepare solutions of penicillic acid and cysteine of known concentrations in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Mix the solutions in a reaction vessel and incubate at a constant temperature.
-
-
Time-Course Analysis:
-
At different time intervals, withdraw aliquots from the reaction mixture.
-
Immediately stop the reaction, for example, by adding a quenching agent or by rapid dilution and freezing.
-
-
Quantification:
-
Analyze the samples for the concentration of remaining penicillic acid using the HPLC method.
-
Optionally, analyze for the formation of the penicillic acid-cysteine adduct if a standard is available.
-
-
Data Analysis:
-
Plot the concentration of penicillic acid as a function of time to determine the reaction kinetics.
-
Calculate the percentage reduction of penicillic acid at different time points.
-
Biological Detoxification: Microbial Degradation
This protocol outlines the general steps to evaluate the capability of a microorganism to degrade penicillic acid.
-
Microorganism and Culture Conditions:
-
Select a microbial strain (e.g., Aspergillus niger or Penicillium chrysogenum) and grow it in a suitable liquid culture medium until it reaches a desired growth phase (e.g., mid-log phase).
-
-
Degradation Assay:
-
Inoculate a fresh culture medium containing a known initial concentration of penicillic acid with the microbial culture.
-
Incubate the culture under optimal growth conditions (temperature, agitation).
-
Include a control flask with penicillic acid but without the microorganism to account for any abiotic degradation.
-
-
Sampling and Analysis:
-
At regular intervals, withdraw samples from the culture.
-
Separate the microbial biomass from the culture medium by centrifugation or filtration.
-
Extract the penicillic acid from the culture medium and analyze its concentration using the HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of penicillic acid degradation over time, corrected for any abiotic loss observed in the control.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of detoxification.
Caption: Workflow for evaluating penicillic acid detoxification methods.
The cellular response to penicillic acid likely involves a complex network of signaling pathways aimed at mitigating its toxic effects. A key mechanism is the conjugation of penicillic acid with glutathione (GSH), a critical antioxidant.
Caption: Cellular response and detoxification pathway for penicillic acid.
The detoxification of xenobiotics in fungi often involves a multi-phase system, where Glutathione S-Transferases (GSTs) play a crucial role in Phase II by conjugating toxins with glutathione, thereby increasing their solubility and facilitating their removal.
Caption: Multi-phase xenobiotic detoxification pathway in fungi.
References
- 1. Adsorption of quinolone, tetracycline, and penicillin antibiotics from aqueous solution using activated carbons: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversification of Fungal Specific Class A Glutathione Transferases in Saprotrophic Fungi | PLOS One [journals.plos.org]
- 3. Potential Production and Detoxification of Penicillic Acid in Mold-Fermented Sausage (Salami) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the mycotoxin penicillic acid with glutathione and rat liver glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. penicillium chrysogenum impact: Topics by Science.gov [science.gov]
- 6. Review on Performance of Aspergillus and Penicillium Species in Biodegradation of Organochlorine and Organophosphorus Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The fungal glutathione S-transferase system. Evidence of new classes in the wood-degrading basidiomycete Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brill.com [brill.com]
- 11. youngin.com [youngin.com]
- 12. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjpbcs.com [rjpbcs.com]
Penicillic Acid in Organic vs. Conventional Foods: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The debate surrounding the relative safety and quality of organic versus conventionally produced foods is multifaceted, extending into the realm of mycotoxin contamination. Penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, is a natural contaminant of various food commodities, particularly grains and fruits. Its presence in the food chain raises health concerns due to its potential carcinogenic and cytotoxic effects. This guide provides a comparative overview of penicillic acid levels in organic and conventional foods, supported by available scientific evidence, detailed experimental protocols for its detection, and a visualization of its biosynthetic pathway.
The scientific literature presents a complex and often inconclusive picture when directly comparing mycotoxin contamination, including penicillic acid, in organic and conventional foods. Some studies suggest that the absence of synthetic fungicides in organic farming could theoretically lead to higher fungal growth and mycotoxin production. Conversely, other research indicates that organic farming practices may foster more robust plant health and soil biodiversity, potentially reducing mycotoxin contamination. A preliminary study evaluating mycotoxin production from mold species isolated from both organic and conventional food samples found no significant difference between the two categories.[1] Ultimately, factors such as weather conditions, harvesting practices, and storage conditions appear to play a more significant role in mycotoxin levels than the farming system alone.[1]
Quantitative Data Summary
Direct, quantitative comparisons of penicillic acid levels in organic versus conventional foods are not widely available in the scientific literature. Most studies focus on a broader range of mycotoxins or do not differentiate between farming methods. The following table summarizes the general findings from studies comparing mycotoxin contamination in organic and conventional products.
| Food Category | Mycotoxin(s) Studied | Key Findings | Reference(s) |
| Cereals | General Mycotoxins (including Penicillium toxins) | Results are variable and not conclusive. Some studies report lower levels of Fusarium toxins in organic cereals, while others find no significant difference for other mycotoxins. | [1] |
| Apples & Apple Products | Patulin (B190374) (a Penicillium mycotoxin) | Some studies have reported higher patulin contamination in organic apple products, potentially due to less effective control of fungal diseases in orchards. | |
| Various Foods (Popcorn, rice, nuts, seeds) | General Mycotoxins | A preliminary study found no significant difference in the levels of mold contamination or in-vitro mycotoxin production between organic and conventional samples. | [1] |
Experimental Protocols
Accurate quantification of penicillic acid in food matrices is critical for risk assessment. The following outlines a typical experimental workflow for the analysis of penicillic acid, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
1. Sample Preparation (Extraction and Clean-up)
-
Objective: To extract penicillic acid from the complex food matrix and remove interfering substances.
-
Procedure:
-
A homogenized food sample (e.g., 5 grams of finely ground cereal) is mixed with an extraction solvent, typically a mixture of acetonitrile (B52724) and water, often with a small percentage of formic acid to improve extraction efficiency.
-
The mixture is vigorously shaken or homogenized to ensure thorough extraction.
-
The sample is centrifuged to separate the solid food particles from the liquid extract.
-
The supernatant (the liquid extract) is collected.
-
A clean-up step is performed to remove co-extracted compounds that could interfere with the analysis. This is commonly done using solid-phase extraction (SPE) cartridges. The extract is passed through the cartridge, which retains the analyte of interest (penicillic acid) while allowing interfering compounds to pass through.
-
The penicillic acid is then eluted from the SPE cartridge with a small volume of a suitable solvent.
-
The purified extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the LC-MS/MS system.
-
2. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify penicillic acid.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Procedure:
-
An aliquot of the reconstituted extract is injected into the LC system.
-
The LC column separates penicillic acid from other remaining compounds in the extract based on their chemical properties.
-
As the separated compounds exit the LC column, they enter the mass spectrometer.
-
The mass spectrometer ionizes the molecules and then fragments them.
-
Specific precursor-to-product ion transitions for penicillic acid are monitored, providing high selectivity and sensitivity for its detection and quantification.
-
The concentration of penicillic acid in the sample is determined by comparing its peak area to that of a calibration curve prepared with certified reference standards.
-
Visualizations
Experimental Workflow for Penicillic Acid Analysis
Caption: Experimental workflow for the analysis of penicillic acid in food samples.
Penicillic Acid Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of penicillic acid.
References
Unraveling the Genotoxic Threat: A Comparative Analysis of Penicillic Acid Using the Comet Assay
For Immediate Release
A deep dive into the genotoxic effects of penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, reveals significant DNA-damaging capabilities. This guide provides a comparative analysis of penicillic acid's genotoxicity, leveraging data from the Comet Assay, also known as the single-cell gel electrophoresis assay. The following information is intended for researchers, scientists, and drug development professionals engaged in toxicology and food safety.
Penicillic acid is a known contaminant in various food and feed products, and its potential to induce genetic damage warrants thorough investigation. The Comet Assay is a sensitive and reliable method for detecting DNA strand breaks in individual cells, providing a quantifiable measure of genotoxicity.
Comparative Genotoxicity: Penicillic Acid vs. Other Mycotoxins
While direct comparative studies using the comet assay for penicillic acid against other mycotoxins are limited in the readily available scientific literature, we can construct a comparative overview by examining individual studies. For this guide, we will compare the genotoxic effects of penicillic acid with Ochratoxin A (OTA), another mycotoxin commonly found in food products.
Table 1: Comparative Analysis of Mycotoxin Genotoxicity using the Comet Assay
| Mycotoxin | Cell Type | Concentration | Exposure Time | % Tail DNA | Tail Length (µm) | Olive Tail Moment | Reference |
| Penicillic Acid | Mammalian Cells | Data not available in cited literature | Data not available | Data not available | Data not available | Data not available | N/A |
| Ochratoxin A | Rat Kidney Cells | 0.5 mg/kg bw/day | 7 days | Not specified | ~35 | ~3 | [1][2][3] |
| Rat Kidney Cells | 0.5 mg/kg bw/day | 14 days | Not specified | ~40 | ~4.5 | [1][2][3] | |
| Rat Kidney Cells | 0.5 mg/kg bw/day | 21 days | Not specified | ~45 | ~6 | [1][2][3] | |
| Mouse Skin | 20 µ g/mouse | Single application | ~104% increase vs control | ~102% increase vs control | ~110% increase vs control | [4] | |
| Mouse Skin | 40 µ g/mouse | Single application | ~120% increase vs control | ~130% increase vs control | ~145% increase vs control | [4] | |
| Mouse Skin | 80 µ g/mouse | Single application | ~144% increase vs control | ~164% increase vs control | ~176% increase vs control | [4] |
Note: The data for Ochratoxin A is derived from in vivo studies. The percentage increase for OTA in mouse skin is relative to the control group.
It is important to note the absence of specific quantitative comet assay data for penicillic acid in the reviewed literature, highlighting a gap in the current research landscape. However, studies have confirmed that penicillic acid is mutagenic and can cause DNA single-strand breaks, chromosome aberrations, and inhibition of DNA synthesis.[4]
Mechanism of Penicillic Acid-Induced Genotoxicity
Penicillic acid's genotoxicity is believed to be mediated through several mechanisms, primarily involving its high reactivity with biological nucleophiles.
One key mechanism is its interaction with sulfhydryl groups, particularly the antioxidant glutathione (B108866) (GSH). Penicillic acid readily reacts with and depletes intracellular GSH, leading to an increase in oxidative stress. This elevated oxidative stress can, in turn, damage cellular macromolecules, including DNA.
Furthermore, penicillic acid can form covalent adducts with proteins and DNA.[4] The formation of DNA adducts can distort the DNA helix, interfering with replication and transcription, and ultimately leading to mutations and genomic instability.[5][6][7][8]
The following diagram illustrates the proposed signaling pathway for penicillic acid-induced DNA damage.
Experimental Protocol: Alkaline Comet Assay for Mycotoxin Testing
The following is a generalized protocol for the in vitro alkaline comet assay, suitable for assessing the genotoxicity of mycotoxins like penicillic acid in mammalian cells.[9][10][11][12]
1. Cell Culture and Treatment:
-
Culture appropriate mammalian cells (e.g., human lymphocytes, CHO cells) to a suitable confluency.[2][13][14][15][16]
-
Expose cells to various concentrations of penicillic acid and a negative (solvent) control for a defined period (e.g., 2-4 hours).
2. Slide Preparation:
-
Mix a low cell density suspension with low melting point agarose.
-
Pipette the cell-agarose mixture onto pre-coated microscope slides and allow it to solidify.
3. Lysis:
-
Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Apply an electric field to allow the fragmented DNA to migrate from the nucleoid, forming the "comet tail."
5. Neutralization and Staining:
-
Neutralize the slides with a Tris buffer.
-
Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage. Key parameters include:
-
% Tail DNA: The percentage of DNA that has migrated into the tail.
-
Tail Length: The length of the comet tail.
-
Olive Tail Moment: A composite measure of both the amount of DNA in the tail and the length of the tail.
-
The following diagram outlines the experimental workflow for the Comet Assay.
Conclusion
The available evidence strongly suggests that penicillic acid is a genotoxic agent capable of inducing DNA damage. While a direct quantitative comparison with other mycotoxins using the comet assay is an area that requires further research, the established mechanisms of action, including oxidative stress induction and DNA adduct formation, underscore its potential risk to human and animal health. The Comet Assay remains a valuable tool for elucidating the genotoxic potential of such foodborne contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage in human lymphocytes exposed to four food additives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PeAP1-mediated oxidative stress response plays an important role in the growth and pathogenicity of Penicillium expansum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adduct formation in mammalian cell cultures by polycyclic aromatic hydrocarbons (PAH) and nitro-PAH in coke oven emission extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extended-term cultures of human T-lymphocytes and the comet assay: a useful combination when testing for genotoxicity in vitro? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mammalian cell cytotoxicity and genotoxicity analysis of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Can in vitro mammalian cell genotoxicity test results be used to complement positive results in the Ames test and help predict carcinogenic or in vivo genotoxic activity? II. Construction and analysis of a consolidated database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Can in vitro mammalian cell genotoxicity test results be used to complement positive results in the Ames test and help predict carcinogenic or in vivo genotoxic activity? I. Reports of individual databases presented at an EURL ECVAM Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Penillic Acid
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental responsibility. Penillic acid, a degradation product of penicillin, is considered a hazardous substance and requires specific handling and disposal protocols to mitigate risks.[1] Adherence to these procedures is critical to prevent potential environmental contamination and ensure a safe, compliant laboratory environment.
This compound Waste: Hazard Profile and Disposal Overview
All waste containing this compound must be treated as hazardous chemical waste and handled in accordance with local, state, and federal regulations.[1] The following table summarizes the key hazards associated with this compound that inform its disposal requirements.
| Hazard Classification | Description | Disposal Implication |
| Hazardous Substance | Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[1] | Must be disposed of as hazardous waste; not for drain or general trash disposal. |
| Potential Bioactivity | As a derivative of an antibiotic, improper disposal could contribute to environmental antibiotic resistance.[2] | Chemical deactivation or incineration is preferred over landfilling. |
| Solid Particulate | Can exist as a powder, posing an inhalation risk if it becomes airborne.[1] | Dampen with water to prevent dusting during spill cleanup and handling for disposal.[1] |
Step-by-Step Disposal Protocol for this compound Waste
Researchers must treat this compound waste as both a chemical and a potential biohazard.[2] This dual consideration ensures that all potential risks are addressed. The following guide provides a clear pathway for the safe disposal of various forms of this compound waste.
Personal Protective Equipment (PPE)
Before handling any this compound waste, it is imperative to wear appropriate PPE to avoid all personal contact, including inhalation.[1]
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield should be worn.[3][4]
-
Lab Coat: A lab coat or apron must be worn to protect from spills.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator or a self-contained breathing apparatus should be used.
Waste Segregation and Collection
Proper segregation of waste streams is the foundational step in safe disposal.
-
Solid Waste:
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Solvent rinses used for decontamination should be collected as liquid chemical waste.[2] Do not mix incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
-
Decontamination of Labware
Labware contaminated with this compound must be decontaminated before reuse or disposal.[2]
-
Initial Rinse: If the labware contains visible residue, rinse it with a small amount of a compatible solvent (e.g., ethanol) to remove the bulk of the this compound.[2] Collect this solvent rinse as liquid chemical waste.[2]
-
Thorough Washing: Wash the labware thoroughly with detergent and water.[2]
-
Final Rinse: Rinse with deionized water.
-
Disposal of Decontaminated Labware: If the labware is to be disposed of after decontamination, it should be placed in the appropriate solid waste container.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure the area is well-ventilated.[1] For major spills, alert emergency responders.[1]
-
Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite (B1170534) to contain the spill.[1]
-
Clean-up:
-
Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water.
Final Disposal
All collected this compound waste must be disposed of through your institution's hazardous waste management program.
-
Labeling: Ensure all waste containers are securely sealed and clearly labeled with their contents.
-
Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials.[3]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Experimental Protocol: General Neutralization of Acidic Waste
While specific protocols for this compound neutralization for drain disposal are not recommended due to its other hazardous properties, a general protocol for neutralizing simple corrosive acid waste is provided below for informational purposes. This procedure should only be performed by trained personnel for small volumes of acids that do not have other hazardous characteristics.[4]
| Parameter | Specification |
| Location | Fume hood with the sash down |
| PPE | Safety goggles, face shield, lab coat, and gloves |
| Neutralizing Agent | Sodium carbonate or sodium bicarbonate solution (1:10 dilution of acid to base solution) |
| Procedure | Slowly add the acid to a large volume of the ice-cooled base solution with constant stirring. |
| Target pH | 5.5 - 9.0 |
| Final Disposal | If neutralized and non-hazardous, dispose of down the drain followed by a flush with at least 20 parts water.[4] |
Note: Do not attempt to neutralize this compound waste without explicit approval and guidance from your institution's EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Penillic Acid
For Immediate Reference: Essential Safety and Logistical Information for Penillic Acid
This compound, a mycotoxin produced by several species of Aspergillus and Penicillium, presents potential health risks that necessitate stringent safety protocols in a laboratory setting.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound to ensure the well-being of researchers and maintain a secure research environment. Adherence to these protocols is critical due to the compound's hazardous properties.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, can cause irritation to the skin, eyes, and respiratory tract, and is a suspected carcinogen based on animal studies.[1][2][3] Furthermore, it may have adverse reproductive effects.[2] Inhalation, ingestion, or skin contact can lead to toxic effects.[3]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the powder form to prevent inhalation of dust particles.[3] |
All facilities where this compound is handled must be equipped with an eyewash station and a safety shower for immediate use in case of accidental exposure.[2]
Experimental Protocols: A Step-by-Step Approach to Safety
The following workflow outlines the essential steps for safely handling this compound during research activities.
Operational Plan:
-
Preparation : Before handling this compound, ensure you are in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2] Don all required PPE as specified in the table above.
-
Handling : When weighing and transferring this compound powder, do so carefully to avoid generating dust.[3] Use appropriate tools and techniques to minimize dispersal.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. For minor spills, carefully vacuum or sweep up the material into a labeled, sealed container for disposal.[3] Avoid dry sweeping which can generate dust. For major spills, evacuate the area and follow your institution's emergency procedures.
-
Post-Handling : After handling, decontaminate all work surfaces with an appropriate cleaning agent.
Disposal Plan:
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Segregation : All materials that have come into contact with this compound, including gloves, disposable lab coats, and cleaning materials, must be treated as hazardous waste.
-
Containment : Place all solid and liquid waste into clearly labeled, sealed containers.
-
Disposal : Dispose of all this compound waste in accordance with all applicable local, regional, and national regulations.[4] Do not dispose of this compound down the drain.
Quantitative Toxicological Data
The following table summarizes the available acute toxicity data for this compound. This information underscores the importance of avoiding direct exposure.
| Route of Exposure | Species | LD50 Value |
| Oral | Mouse | 600 mg/kg |
| Intraperitoneal | Mouse | 90 mg/kg |
| Intraperitoneal | Rat | 90 mg/kg |
| Subcutaneous | Mouse | 100 mg/kg |
| (Data sourced from Cayman Chemical Safety Data Sheet)[4] |
By strictly adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
